molecular formula C6H10O6 B118508 D-Mannonic acid-1,4-lactone CAS No. 2782-07-2

D-Mannonic acid-1,4-lactone

Cat. No.: B118508
CAS No.: 2782-07-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-UHFFFAOYSA-N
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Description

Gulono-1,4-lactone is a gamma-lactone.
D-Galactonic acid, gamma-lactone has been reported in Homo sapiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1
Record name D-galactono-1,4-lactone
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC25282
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannonic acid, D-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name D-Galactonic acid, .gamma.-lactone
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Foundational & Exploratory

D-Mannonic acid-1,4-lactone basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Properties of D-Mannonic acid-1,4-lactone

Introduction

This compound, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest across various scientific and industrial domains, including pharmaceuticals, biotechnology, and food science.[1][2][3] Its role as a biochemical reagent and an intermediate in the synthesis of more complex, biologically active molecules necessitates a thorough understanding of its fundamental properties.[1][4] This document provides a comprehensive technical overview of the core physicochemical properties, biological activities, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

General Information

This compound, also known as D-mannono-gamma-lactone, is the intramolecular ester of D-mannonic acid.[1] The formation of this five-membered gamma-lactone ring occurs through a thermodynamically favorable intramolecular cyclization, where the hydroxyl group at carbon-4 attacks the carboxyl carbon.[1] The equilibrium between the open-chain D-mannonic acid and the lactone form is pH-dependent, with the lactone being the predominant form in neutral to slightly acidic conditions.[1][5]

IdentifierValueReference(s)
CAS Number 26301-79-1[1][6][7]
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[1][7][8]
Molecular Formula C₆H₁₀O₆[1][6][7]
Synonyms D-Mannono-γ-lactone, Mannonic acid 1,4-lactone, (D)-isomer of mannonic acid 1,4-lactone[1][9]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. It typically appears as a white crystalline solid or powder.[2][3][8]

Physical Properties

A summary of the key physical properties is presented in the table below. Note that some values may vary slightly between different suppliers and measurement conditions.

PropertyValueReference(s)
Molecular Weight 178.14 g/mol [1][6][7]
Melting Point 150-153 °C[6][8]
Appearance White Crystalline Solid/Powder[2][8]
Solubility Soluble in Water and DMSO.[8] Described as having "within almost transparency" solubility in H₂O.[9]
Optical Rotation [a]²⁰D = +50° to +54° (c=3 in H₂O)[2]
Chemical Properties
PropertyValue / DescriptionReference(s)
Stability Stable under dry conditions.[10] Readily hydrolyzes in the presence of water or acid to form D-mannonic acid.[3][10] Recommended storage is at room temperature or between 10°C - 25°C, protected from light and under an inert gas like nitrogen.[2][6]
Reactivity Hydrolysis: The lactone ring can be opened via hydrolysis to yield D-mannonic acid.[1] Reduction: Can be reduced to D-mannitol using agents like sodium borohydride.[1] Oxidation: Can be further oxidized to produce mannonic acid.[11]
XLogP3 -2.0[7][9]

Biological Activity and Applications

This compound exhibits several biological activities and has applications in various fields.

  • Enzyme Inhibition : It is known to be an inhibitor of the enzyme β-galactosidase from Escherichia coli.[1][12] This inhibitory action is attributed to its structural similarity to the enzyme's substrate, allowing it to bind to the active site.[13]

  • Carbohydrate Chemistry : It serves as a valuable starting material for the synthesis of more complex carbohydrates and for studying carbohydrate-protein interactions.[1]

  • Metabolic Pathways : As a derivative of D-mannose, it is involved in carbohydrate metabolism.[1] While not a direct intermediate, mannose derivatives are central to the biosynthesis of ascorbic acid (Vitamin C) in plants.

  • Prebiotic Effects : Some studies suggest it may act as a substrate for beneficial gut microbiota.[1][10]

  • Antioxidant Activity : Compounds derived from D-mannono-1,4-lactone have shown potential in scavenging free radicals.[1]

  • Industrial Applications : It has been explored for use in the food industry as a sweetener or flavor enhancer, in pharmaceuticals as a stabilizer or excipient, and in cosmetics for its moisturizing properties.[1][2]

Experimental Protocols

Detailed, standardized protocols for many experiments involving this compound are not always explicitly published. However, established methodologies can be adapted.

Synthesis of this compound via Oxidation of D-Mannose

This protocol is based on the classical method of oxidizing D-mannose using bromine water.[1][11]

Objective: To synthesize this compound from D-mannose.

Materials:

  • D-mannose

  • Bromine water (Br₂/H₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for pH control

  • Deionized water

  • Reaction vessel with stirring capability

  • pH meter

  • Heating mantle or water bath

Procedure:

  • Dissolve D-mannose in deionized water in the reaction vessel.

  • Slowly add bromine water to the D-mannose solution while stirring continuously. The reaction is an oxidation of the aldehyde group of D-mannose to a carboxylic acid.

  • Maintain the reaction mixture at a controlled pH, typically acidic (pH 2-3), by carefully adding a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[11]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the oxidation to D-mannonic acid is complete, the solution is heated (e.g., 60-80°C) to promote the intramolecular cyclization (lactonization) to form this compound.[11]

  • The product can then be isolated and purified from the reaction mixture, typically through crystallization.

Stability Analysis by HPLC

This protocol outlines a general procedure to evaluate the stability of this compound in aqueous solutions at different pH values by monitoring its hydrolysis.[3]

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Aqueous buffers of desired pH values (e.g., 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method. The method must be able to resolve the lactone from its hydrolysis product, D-mannonic acid.[3]

  • Plot the concentration of this compound versus time for each pH to determine the hydrolysis kinetics.

Visualizations

Synthesis and Hydrolysis

The following diagrams illustrate the chemical synthesis of this compound from D-mannose and its pH-dependent equilibrium with D-mannonic acid.

synthesis_and_hydrolysis cluster_synthesis Synthesis cluster_equilibrium pH-Dependent Equilibrium mannose D-Mannose mannonic_acid D-Mannonic Acid mannose->mannonic_acid  Oxidation (e.g., Br₂/H₂O) lactone This compound mannonic_acid->lactone Intramolecular Cyclization (Heat) lactone_eq This compound mannonic_acid_eq D-Mannonic Acid lactone_eq->mannonic_acid_eq Hydrolysis / Lactonization (H₂O, pH dependent)

Synthesis from D-Mannose and its aqueous equilibrium.
Experimental Workflow for Stability Analysis

This diagram outlines the key steps in determining the stability of this compound via HPLC analysis.

stability_workflow prep Prepare Solutions (Lactone in various pH buffers) incubate Incubate at Constant Temperature prep->incubate sample Withdraw Aliquots at Timed Intervals incubate->sample analyze Analyze via HPLC (Quantify remaining lactone) sample->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Hydrolysis Rate plot->kinetics

Workflow for HPLC-based stability analysis.
Role in Ascorbic Acid Precursor Pathway

D-mannose derivatives are crucial precursors in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. This simplified diagram illustrates the central role of mannose in this pathway.

Simplified plant ascorbic acid biosynthesis pathway.

References

An In-depth Technical Guide to the Physicochemical Characteristics of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in diverse scientific and industrial sectors, including pharmaceuticals and biotechnology.[1] Its utility as a precursor in the synthesis of biologically relevant molecules and its potential applications in drug formulation necessitate a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, presents adaptable experimental protocols for its analysis, and explores its role within relevant biological pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions and sample purity.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₀O₆[2][3]
Molecular Weight178.14 g/mol [2]
AppearanceWhite crystalline solid/powder[1]
Melting Point120 - 190 °C[1][2][4]
Boiling Point467.9 °C at 760 mmHg (Predicted)[4]
Density1.766 g/cm³ (Predicted)[4]

Table 2: Solubility and Optical Properties of this compound

PropertyValueSource(s)
SolubilitySoluble in water and DMSO.[4] Described as having "within almost transparency" in H₂O.[4][4]
Optical Rotation [α]D+54.5° (c=4 in Water)[4]
pKa3.8 - 4.2 (Predicted)[4]
Refractive Index1.625 (Predicted)[4]

Biological Role and Signaling Pathways

This compound is an intermediate in carbohydrate metabolism.[4] Derivatives of D-mannose are centrally involved in the primary biosynthetic pathway of ascorbic acid (Vitamin C) in plants, known as the D-mannose/L-galactose pathway.[5][6][7][8] While not a direct intermediate in the main pathway, the metabolism of mannose derivatives is crucial.[4]

Below is a simplified diagram of the plant ascorbic acid biosynthesis pathway, highlighting the role of mannose derivatives.

Ascorbic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose_6_P Glucose-6-Phosphate Fructose_6_P Fructose-6-Phosphate Glucose_6_P->Fructose_6_P Mannose_6_P Mannose-6-Phosphate Fructose_6_P->Mannose_6_P Mannose_1_P Mannose-1-Phosphate Mannose_6_P->Mannose_1_P GDP_D_Mannose GDP-D-Mannose Mannose_1_P->GDP_D_Mannose VTC1 GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P VTC2/VTC5 L_Galactose L-Galactose L_Galactose_1_P->L_Galactose VTC4 L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone GDH Ascorbic_Acid Ascorbic Acid L_Galactono_1_4_lactone->Ascorbic_Acid GLDH

Figure 1: Simplified Plant Ascorbic Acid Biosynthesis Pathway

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of this compound are not extensively published. However, established methodologies for similar compounds can be readily adapted.

Synthesis of this compound

A common method for the synthesis of aldonic acid lactones is the oxidation of the corresponding aldose. The following protocol is adapted from the synthesis of similar lactones.[9]

Synthesis_Workflow Start Start: D-Mannose Oxidation Oxidation (e.g., Bromine water, pH 5-6) Start->Oxidation Neutralization Neutralization (e.g., Barium carbonate) Oxidation->Neutralization Filtration Filtration Neutralization->Filtration Concentration Concentration (Vacuum evaporation) Filtration->Concentration Crystallization Crystallization (e.g., Ethanol/water) Concentration->Crystallization Isolation Isolation and Drying Crystallization->Isolation End End: this compound Isolation->End

Figure 2: General Workflow for the Synthesis of this compound

Materials:

  • D-Mannose

  • Bromine

  • Sodium Bicarbonate or Barium Carbonate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve D-mannose in deionized water in a round-bottom flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the stirred solution. Maintain the temperature below the specified reaction condition.

  • Add sodium bicarbonate or barium carbonate in portions to maintain a slightly acidic to neutral pH (5-6).

  • Continue stirring at room temperature for an extended period (e.g., 96 hours) until the reaction is complete (monitored by TLC or HPLC).[10]

  • Neutralize the reaction mixture carefully. If barium carbonate is used, the excess can be removed by filtration.

  • Filter the solution to remove any solids.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Induce crystallization by adding a suitable solvent system, such as an ethanol/water mixture.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[4]

Solubility_Workflow Start Start: Excess this compound in Water Equilibration Equilibration (Thermostatically controlled shaker, 24-48h) Start->Equilibration Settling Allow Suspension to Settle Equilibration->Settling Sampling Withdraw and Filter Supernatant (0.45 µm syringe filter) Settling->Sampling Dilution Dilute to a Suitable Concentration Sampling->Dilution Analysis Analyze by HPLC Dilution->Analysis End End: Determine Solubility Analysis->End

Figure 3: Workflow for Aqueous Solubility Determination

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., RI or UV)

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Place the flask in a thermostatically controlled shaker at a specified temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove undissolved solids.

  • Dilute the filtered solution to a concentration suitable for HPLC analysis.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

Stability Analysis by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.[4]

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., 3, 5, 7, 9)

  • Thermostatically controlled incubator

  • HPLC system with a suitable column and detector

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • If necessary, quench the reaction (e.g., by dilution with a cold mobile phase).

  • Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.

  • Plot the concentration of this compound versus time for each pH value to determine the rate of hydrolysis.

Adaptable HPLC Conditions:

  • Column: Sugar-D (250 mm × 4.6 mm, 5 µm particle size) or a similar carbohydrate analysis column.[11]

  • Mobile Phase: 75% acetonitrile (B52724) / 25% water (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Temperature: 30 °C.[11]

  • Detector: Refractive Index (RI) or UV.[4][11]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. Characteristic chemical shifts for the lactone and the free sugar acid have been reported.[12][13] For instance, in ¹³C NMR, the lactone can be distinguished from the free acid by the chemical shift of carbon 6.[12]

  • Infrared (IR) Spectroscopy: The presence of a characteristic carbonyl (C=O) stretching frequency for the lactone ring and hydroxyl (-OH) group stretches would be expected.[13]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[14]

Conclusion

This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for researchers and developers. While core properties are documented, the variability in some reported values and the lack of detailed, standardized experimental protocols highlight areas for further investigation. The provided adaptable protocols offer a solid foundation for the synthesis, purification, and analysis of this compound. A deeper understanding of its properties and its role in biological pathways, such as ascorbic acid biosynthesis, will continue to drive its application in various scientific and industrial fields.

References

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannonic acid-1,4-lactone, a carbohydrate derivative of significant interest in biochemical research and as a potential building block in pharmaceutical development. This document details its structural formula, stereochemistry, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as an enzyme inhibitor.

Structural Formula and Stereochemistry

This compound, also known as D-mannono-γ-lactone, is a cyclic ester derived from D-mannonic acid. The lactone ring is a five-membered furanose ring formed by the intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4 of D-mannonic acid.

The systematic IUPAC name for this compound is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[1][2] This name precisely defines the stereochemistry at each chiral center. The stereochemical configuration is crucial for its biological activity and interaction with enzymes.

The key stereochemical features are:

  • The D-configuration is inherited from its precursor, D-mannose.

  • The lactone ring introduces specific stereochemical constraints on the molecule.

  • The InChIKey, a unique structural identifier, is SXZYCXMUPBBULW-SQOUGZDYSA-N .[1]

The chemical structure is represented by the molecular formula C₆H₁₀O₆ .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is experimentally determined, other values are computationally predicted.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1][3]
Molecular Weight 178.14 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 150-153 °C[3]
Solubility Soluble in water and DMSO[4]
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[2]
SMILES C(--INVALID-LINK--O1)O)O)O)O[1]
InChIKey SXZYCXMUPBBULW-SQOUGZDYSA-N[1]
CAS Number 26301-79-1[3]
XLogP3 (Computed) -2
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 2[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis from D-Mannose

A common and effective method for the synthesis of this compound is the oxidation of D-mannose, followed by spontaneous lactonization.[5]

Materials:

  • D-Mannose

  • Bromine

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (B145695)

  • Diatomaceous earth (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium bicarbonate in deionized water.

  • Slowly add bromine to the D-mannose solution with vigorous stirring. The reaction is exothermic and should be kept cool.

  • Maintain the pH of the reaction mixture between 5.5 and 6.5 by the dropwise addition of the sodium bicarbonate solution. Monitor the pH using a pH meter.

  • Continue the reaction at room temperature (around 20°C) for approximately 96 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove any excess bromine by bubbling air through the solution or by adding a small amount of sodium thiosulfate.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a thick syrup. This promotes the lactonization of the resulting D-mannonic acid.

  • The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or isopropanol)[6]

  • Beaker

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude lactone syrup in a minimal amount of hot ethanol or isopropanol.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, the flask can be placed in a refrigerator or an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, coupling constants, and integration of the signals will confirm the presence of the dihydroxyethyl side chain and the protons on the lactone ring.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The spectrum should show six distinct carbon signals, with the carbonyl carbon of the lactone appearing at a characteristic downfield shift (around 178 ppm).[7] Decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.[7]

Experimental Workflow:

  • Crystal Growth: High-quality single crystals of this compound need to be grown. This can be achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution in a suitable solvent system.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.[8]

Biological Role: Inhibition of β-Galactosidase

Aldonolactones, including this compound and its analogs, are known to be inhibitors of certain glycosidases.[9][10][11][12] Specifically, they can act as competitive inhibitors of enzymes like β-galactosidase.[9][10] This inhibition is thought to occur because the lactone mimics the transition state of the substrate during the enzymatic hydrolysis reaction.[13] The planar or near-planar conformation of the lactone ring resembles the proposed oxocarbenium ion-like transition state of the glycosidic bond cleavage.

The following diagram illustrates the principle of competitive inhibition of an enzyme.

Enzyme_Inhibition cluster_reaction Enzymatic Reaction E Enzyme (E) (β-Galactosidase) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) (e.g., Lactose) I Inhibitor (I) (this compound) ES->E k-1 P Products (P) (Galactose + Glucose) ES->P k2 EI->E k-3

Caption: Competitive inhibition of β-galactosidase.

This guide provides foundational knowledge and practical protocols for researchers working with this compound. Further investigation into its biological activities and applications is a promising area for future research.

References

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of growing interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential therapeutic applications. The document summarizes available quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes through signaling pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule.

Core Chemical and Physical Properties

This compound is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 26301-79-1[1]
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Melting Point 150-153 °C[1]
Solubility Soluble in water and DMSO.[2]
Appearance White Crystalline Solid[2]
Storage Conditions Store at 10°C - 25°C, under an inert gas like Nitrogen, and protected from light.[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of D-mannose.[3] This process can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Oxidation of D-Mannose

A common laboratory-scale synthesis involves the oxidation of D-mannose using bromine water, followed by lactonization.

Experimental Protocol:

  • Dissolution: Dissolve D-mannose in distilled water.

  • Oxidation: Slowly add bromine water to the D-mannose solution at room temperature with constant stirring. The reaction is typically carried out for an extended period (e.g., 96 hours) to ensure complete oxidation to D-mannonic acid.[4]

  • Neutralization: After the reaction is complete, neutralize the excess bromine and the hydrobromic acid formed with a suitable base, such as sodium bicarbonate.[4]

  • Lactonization: The resulting D-mannonic acid is then converted to the 1,4-lactone form. This intramolecular cyclization is favored under the reaction conditions.

  • Purification: The product can be purified by crystallization from a suitable solvent system.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods. Aldose dehydrogenases can be employed to catalyze the oxidation of D-mannose to D-mannonic acid, which then spontaneously lactonizes.

Experimental Protocol:

  • Reaction Setup: Prepare a buffered solution containing D-mannose, an appropriate aldose dehydrogenase, and the necessary cofactors (e.g., NAD+).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme.

  • Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the consumption of the substrate using techniques like HPLC.

  • Purification: Once the reaction is complete, the enzyme can be removed (e.g., by denaturation and centrifugation), and the this compound can be purified from the reaction mixture.

Diagram of Synthesis Workflow

G Chemical Synthesis Workflow of this compound D_Mannose D-Mannose Solution Oxidation Oxidation (Bromine Water) D_Mannose->Oxidation Neutralization Neutralization (Sodium Bicarbonate) Oxidation->Neutralization Lactonization Lactonization Neutralization->Lactonization Purification Purification Lactonization->Purification Final_Product This compound Purification->Final_Product

Caption: Chemical synthesis workflow from D-mannose.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to drug development professionals.

Enzyme Inhibition

A significant biological activity of this compound is its ability to inhibit certain enzymes.

  • β-Galactosidase Inhibition: It is a known inhibitor of β-galactosidase from Escherichia coli.[3][5] This inhibitory action is valuable for studying the structure-function relationship of this enzyme.

  • Lysozyme (B549824) Inhibition: this compound has been reported to possess lysozyme inhibitory activity.[1]

Experimental Protocol: β-Galactosidase Inhibition Assay

  • Reagents: Prepare a buffer solution (e.g., citrate/phosphate buffer, pH 4.0), a solution of β-galactosidase, a solution of the substrate (e.g., 4-methylumbelliferyl-β-D-galactopyranoside), and solutions of this compound at various concentrations.

  • Reaction Mixture: In a microplate well, combine the buffer, β-galactosidase enzyme, and the inhibitor (this compound) or a control (buffer without inhibitor).

  • Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., an alkaline buffer).

  • Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a spectrofluorometer (excitation ~360 nm, emission ~446 nm).[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Diagram of Enzyme Inhibition Assay Workflow

G Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Reaction_Setup Set up Reaction (Enzyme + Inhibitor) Reagents->Reaction_Setup Initiation Add Substrate Reaction_Setup->Initiation Incubation Incubate Initiation->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Product Formation Termination->Measurement Data_Analysis Calculate Inhibition & IC50 Measurement->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Potential Therapeutic Applications
  • Antioxidant and Neuroprotective Effects: Some studies suggest that this compound and its derivatives may possess antioxidant properties, which could contribute to neuroprotective effects.[3]

  • Prebiotic Potential: There is interest in its potential as a prebiotic, serving as a substrate for beneficial gut microbiota.[7]

  • Drug Formulation: It has been explored for its use as a stabilizer or excipient in pharmaceutical formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[8]

Role in Biological Pathways

While this compound is not a direct intermediate in the primary ascorbic acid (Vitamin C) biosynthesis pathway in plants, the metabolism of its parent sugar, D-mannose, is central to this process.[9] The pathway involves the conversion of GDP-D-mannose to L-galactose and subsequently to L-galactono-1,4-lactone, which is the direct precursor to ascorbic acid. Understanding this related pathway can provide context for the metabolic environment in which mannose derivatives are active.

Diagram of a Related Biological Pathway: Ascorbic Acid Biosynthesis (Simplified)

G Simplified Ascorbic Acid Biosynthesis Pathway Glucose Glucose Mannose_6P Mannose-6-Phosphate Glucose->Mannose_6P Mannose_1P Mannose-1-Phosphate Mannose_6P->Mannose_1P GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose L_Galactose L-Galactose GDP_Galactose->L_Galactose L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone Ascorbic_Acid Ascorbic Acid L_Galactono_lactone->Ascorbic_Acid

Caption: Role of mannose derivatives in ascorbic acid synthesis.

Conclusion

This compound is a carbohydrate with established roles in enzyme inhibition and potential applications in drug formulation and as a bioactive agent. This technical guide has consolidated the available information on its properties, synthesis, and biological activities. While further research is needed to fully elucidate its mechanisms of action and to quantify its therapeutic potential, the provided protocols and data serve as a valuable starting point for scientists and researchers. The continued investigation of this compound is warranted to unlock its full potential in the development of new therapeutic strategies.

References

The Biological Significance of D-Mannono-γ-lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-γ-lactone, a cyclic ester derived from D-mannose, is a versatile carbohydrate derivative with significant implications across biochemistry, microbiology, and pharmacology. This technical guide provides an in-depth exploration of the biological significance of D-Mannono-γ-lactone, consolidating current scientific understanding of its metabolic roles, enzyme inhibition properties, and prebiotic potential. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Introduction

D-Mannono-γ-lactone, also known as D-mannonic acid γ-lactone, is a naturally occurring or synthetically derived sugar lactone.[1][2] Its structure, featuring a five-membered furanose ring, is central to its chemical reactivity and biological activity.[1][3] This molecule serves as a key intermediate in various metabolic pathways and has garnered interest for its potential as an enzyme inhibitor and a modulator of gut microbiota.[1] This guide aims to provide a comprehensive technical overview of D-Mannono-γ-lactone, focusing on its core biological functions and the experimental frameworks used to elucidate them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Mannono-γ-lactone is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₆H₁₀O₆[2]
Molecular Weight 178.14 g/mol [2]
CAS Number 26301-79-1[2]
Appearance White crystalline solid[4]
Melting Point 153 °C[5]
Solubility Soluble in water[4]
IUPAC Name (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[2]

Metabolic Significance

D-Mannono-γ-lactone is intrinsically linked to D-mannose metabolism. Its formation and subsequent reactions are crucial in several biological contexts.

Oxidation of D-Mannose

The primary route to D-Mannono-γ-lactone in biological systems and synthetic preparations is the oxidation of D-mannose. This reaction specifically targets the aldehyde group of D-mannose, converting it to a carboxylic acid, which then undergoes intramolecular cyclization to form the stable γ-lactone.[3]

Diagram: Metabolic Pathway of D-Mannose Oxidation

D-Mannose Oxidation D_mannose D-Mannose D_mannonic_acid D-Mannonic Acid D_mannose->D_mannonic_acid Aldohexose Dehydrogenase (or chemical oxidation e.g., Bromine water) D_mannono_gamma_lactone D-Mannono-γ-lactone D_mannonic_acid->D_mannono_gamma_lactone Spontaneous intramolecular cyclization

Caption: Oxidation of D-mannose to D-Mannono-γ-lactone.

Role in Ascorbic Acid (Vitamin C) Biosynthesis

While D-Mannono-γ-lactone itself is not a direct intermediate in the primary plant pathway for ascorbic acid synthesis, its close structural analog, L-galactono-1,4-lactone, is the immediate precursor. The D-mannose/L-galactose pathway highlights the significance of sugar lactones in vital biosynthetic routes. This pathway begins with D-mannose-1-phosphate and proceeds through a series of enzymatic conversions to produce L-ascorbic acid.

Diagram: Simplified D-Mannose/L-Galactose Pathway for Ascorbic Acid Biosynthesis

Ascorbic Acid Biosynthesis D_Mannose_1_P D-Mannose-1-Phosphate GDP_D_Mannose GDP-D-Mannose D_Mannose_1_P->GDP_D_Mannose GDP-D-mannose pyrophosphorylase GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-D-mannose-3',5'-epimerase L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GDP-L-galactose phosphorylase L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L-galactose-1-P phosphatase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactono-1,4-lactone dehydrogenase

Caption: The D-mannose/L-galactose pathway for ascorbic acid synthesis.

Enzyme Inhibition

D-Mannono-γ-lactone has been identified as an inhibitor of specific glycoside hydrolases, suggesting its potential as a tool for studying enzyme mechanisms and as a lead compound for therapeutic development.

β-Galactosidase Inhibition

Table: Inhibition Constants (Ki) of Various Lactones against β-Galactosidase

InhibitorSource of β-GalactosidaseKi (mM)Reference
D-GalactonolactoneEscherichia coliNot specified, but noted as a strong inhibitor[6]
4-Deoxy-D-galactono-1,4-lactamPenicillium fellutanum0.088[7]
Various Amino Sugars and AlcoholsEscherichia coliVaried (generally stronger inhibitors than parent sugars)[8][9]
Lysozyme (B549824) Inhibition

D-Mannono-γ-lactone has also been reported to exhibit inhibitory activity against lysozyme.[10] Lysozyme is an important component of the innate immune system, functioning to degrade bacterial cell walls. The inhibition of lysozyme by D-Mannono-γ-lactone could have implications for modulating immune responses and bacterial clearance. Quantitative data on the inhibition kinetics (e.g., IC50 or Ki values) are not extensively documented in the available literature.

Prebiotic Effects

The potential of D-Mannono-γ-lactone and its related manno-oligosaccharides (MOS) to act as prebiotics has been a subject of increasing research.[1] Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host.

Stimulation of Beneficial Gut Microbiota

In vitro fermentation studies have demonstrated that manno-oligosaccharides can promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[11][12] This selective fermentation can lead to a favorable shift in the gut microbial composition.

Table: Quantitative Data on the Growth of Bifidobacterium adolescentis on Manno-oligosaccharides

Carbon SourceMaximum Optical Density (A600nm)Reference
Copra Meal β-manno-oligosaccharides (CM-β-MOS)~0.8[11][12]
Guar Gum β-manno-oligosaccharides~0.4[12]
Locust Bean Gum β-manno-oligosaccharides~0.5[12]
Konjac Glucomannan β-manno-oligosaccharides~0.6[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of D-Mannono-γ-lactone.

Synthesis of D-Mannono-γ-lactone from D-Mannose

Principle: This protocol describes the chemical synthesis of D-Mannono-γ-lactone via the oxidation of D-mannose using bromine water, followed by spontaneous lactonization.

Materials:

  • D-Mannose

  • Bromine

  • Deionized water

  • Barium carbonate

  • Anion-exchange resin (e.g., Amberlite IR-120 H+)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve D-mannose in deionized water in a flask.

  • Slowly add bromine to the solution while stirring in a fume hood. The amount of bromine should be in slight molar excess relative to D-mannose.

  • Allow the reaction to proceed at room temperature for 24-48 hours, or until the bromine color disappears.

  • Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of barium carbonate until the pH is approximately 6-7.

  • Filter the solution to remove the barium bromide precipitate.

  • Pass the filtrate through a column packed with an anion-exchange resin in the H+ form to remove any remaining salts.

  • Concentrate the eluate using a rotary evaporator at a temperature not exceeding 40°C to obtain a syrup.

  • Lyophilize the syrup to yield D-Mannono-γ-lactone as a white crystalline solid.

  • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point determination.

Diagram: Experimental Workflow for D-Mannono-γ-lactone Synthesis

Synthesis Workflow start Start: D-Mannose Solution oxidation Oxidation with Bromine Water start->oxidation neutralization Neutralization with Barium Carbonate oxidation->neutralization filtration1 Filtration neutralization->filtration1 ion_exchange Ion-Exchange Chromatography filtration1->ion_exchange concentration Concentration (Rotary Evaporation) ion_exchange->concentration lyophilization Lyophilization concentration->lyophilization product Product: D-Mannono-γ-lactone lyophilization->product NMR Titration Workflow prep_protein Prepare ¹⁵N-labeled Protein nmr_sample Prepare NMR Sample (Protein) prep_protein->nmr_sample prep_ligand Prepare D-Mannono-γ-lactone Stock add_ligand Add Aliquot of D-Mannono-γ-lactone prep_ligand->add_ligand ref_spec Acquire Reference 2D ¹H-¹⁵N HSQC Spectrum nmr_sample->ref_spec titration_loop Titration Loop ref_spec->titration_loop titration_loop->add_ligand acquire_spec Acquire 2D ¹H-¹⁵N HSQC Spectrum add_ligand->acquire_spec acquire_spec->titration_loop Repeat until saturation analysis Analyze Chemical Shift Perturbations (CSPs) acquire_spec->analysis binding_curve Generate Binding Curve analysis->binding_curve mapping Map Binding Site on Protein Structure analysis->mapping kd_determination Determine Dissociation Constant (Kd) binding_curve->kd_determination end End kd_determination->end mapping->end

References

The Elusive Presence of D-Mannonic acid-1,4-lactone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a compound of significant interest in carbohydrate chemistry and biochemistry.[1] While it serves as a valuable intermediate in various synthetic pathways and as a tool for studying enzymatic processes, its natural occurrence is not well-documented, suggesting it is not a widespread or abundant natural product. This technical guide provides a comprehensive overview of the current understanding of this compound's relationship to natural metabolic pathways, the lack of quantitative data on its natural occurrence, and the experimental methodologies used for its synthesis and analysis.

Natural Occurrence: An Absence of Evidence

Despite its structural relationship to the common natural sugar D-mannose, extensive searches of scientific literature and chemical databases have not yielded quantitative data on the natural occurrence of this compound in plants, animals, or microorganisms. The compound is frequently described as a synthetic or recombinant carbohydrate.[1][2] This suggests that if this compound does exist in natural systems, it is likely a transient metabolic intermediate that does not accumulate to detectable levels.

Quantitative Data on Natural Occurrence

As a result of the lack of available data, a table summarizing the quantitative presence of this compound in natural sources cannot be provided at this time. This absence of data is a significant finding for researchers investigating this compound.

Natural Source (Plant, Animal, Microorganism)Concentration Range (e.g., µg/g dry weight)Analytical Method UsedReference
Not ReportedNot ReportedNot ReportedN/A

Metabolic Pathways and Biological Significance

While not found in significant concentrations naturally, this compound is related to key metabolic pathways, particularly in carbohydrate metabolism.

Role in Microbial Carbohydrate Metabolism

Research has identified enzymes in certain microorganisms that can metabolize D-mannonate and its lactone form. For instance, an aldohexose dehydrogenase from the archaeon Thermoplasma acidophilum can oxidize D-mannose to D-mannonate, which exists in equilibrium with this compound at physiological pH.[1] Furthermore, this compound has been shown to act as an inhibitor of β-galactosidase in Escherichia coli.[3][4] This indicates a potential role for this lactone in the carbohydrate metabolism of some microbes, though its natural synthesis by these organisms has not been confirmed.

The following diagram illustrates the enzymatic oxidation of D-mannose, which leads to an equilibrium between D-mannonic acid and its lactone form.

Microbial_Mannose_Metabolism D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Aldohexose dehydrogenase D_Mannono_1_4_lactone This compound D_Mannonic_Acid->D_Mannono_1_4_lactone Intramolecular cyclization (equilibrium)

Caption: Enzymatic oxidation of D-mannose and its equilibrium with this compound.

Indirect Link to Plant Ascorbic Acid (Vitamin C) Biosynthesis

D-mannose is a key precursor in the biosynthesis of ascorbic acid in plants. Although this compound is not a direct intermediate in the primary pathway, the metabolism of mannose derivatives is central to this process. The established pathway involves the conversion of D-mannose to L-galactono-1,4-lactone, which is then oxidized to ascorbic acid.

Experimental Protocols

Given the synthetic nature of commercially available this compound, the most relevant experimental protocols are those for its synthesis and analysis.

Synthesis of this compound from D-mannose

A common laboratory method for the synthesis of this compound involves the oxidation of D-mannose.

Objective: To synthesize this compound by oxidizing D-mannose.

Materials:

  • D-mannose

  • Bromine water (Br₂/H₂O) or Nitric acid (HNO₃)

  • Apparatus for heating and stirring

Methodology:

  • Dissolve D-mannose in water.

  • Under acidic conditions (pH 2-3), add an oxidizing agent such as bromine water or nitric acid to oxidize the aldehyde group of D-mannose to a carboxylic acid, forming D-mannonic acid.[5]

  • Heat the solution (60-80°C) to promote intramolecular cyclization (lactonization).[5] The five-membered γ-lactone ring is thermodynamically favored.

  • The resulting this compound can be purified by crystallization.

The following workflow diagram illustrates the synthesis process.

Synthesis_Workflow Start Start: D-Mannose Solution Oxidation Oxidation (e.g., Bromine water, pH 2-3) Start->Oxidation Heating Heating (60-80°C) Lactonization Oxidation->Heating Purification Purification (Crystallization) Heating->Purification End End: this compound Purification->End

Caption: Workflow for the synthesis of this compound from D-mannose.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.

Objective: To detect and quantify this compound in a sample.

Materials:

  • HPLC system with a suitable detector (e.g., refractive index detector)

  • Appropriate HPLC column (e.g., a column suitable for carbohydrate analysis)

  • Mobile phase (e.g., an aqueous solution with a low concentration of acid)

  • This compound standard

  • Sample for analysis

Methodology:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample by dissolving it in the mobile phase and filtering it.

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Inject the standard solution to determine its retention time and generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a valuable compound for chemical synthesis and biochemical research. However, there is a notable lack of evidence for its significant natural occurrence. Its primary relevance to natural product research lies in its relationship to D-mannose and its involvement as a substrate for certain microbial enzymes. Future research could focus on developing highly sensitive analytical methods to investigate the potential for its transient existence in specific biological systems. For professionals in drug development and research, this compound should be regarded as a synthetic tool and building block rather than a readily available natural product.

References

The Discovery and Enduring Significance of D-Mannonic Acid-1,4-Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derivative of D-mannonic acid, holds a significant, albeit nuanced, position in the landscape of carbohydrate chemistry and biochemistry. Since its early preparations in the first half of the 20th century, this compound has been a subject of interest for its synthetic utility and its interactions with biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key technical details of this compound, including its physicochemical properties, synthesis protocols, and its role in metabolic pathways.

Discovery and History

The study of aldonic acids and their corresponding lactones was a focal point of carbohydrate chemistry in the late 19th and early 20th centuries. The conversion of an aldose to its corresponding aldonic acid via oxidation, and the subsequent intramolecular esterification to form a lactone, were fundamental reactions being explored.

While the precise first isolation or synthesis of this compound is not definitively documented in a singular "discovery" paper, a notable early and detailed description of its preparation was published in 1930 in the Journal of the American Chemical Society by William L. Nelson and Leonard H. Cretcher. Their work on "THE PREPARATION OF GAMMA-d-MANNONIC LACTONE" provided a method for obtaining this compound, contributing to its availability for further study. The general synthesis of aldonic acids is typically achieved through the oxidation of the corresponding sugar with agents like bromine.[1][2] These lactones are recognized as key intermediates in synthetic carbohydrate chemistry, such as in the Kiliani-Fischer synthesis for elongating sugar chains.[2]

Physicochemical Properties

This compound is a white, crystalline solid.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₆H₁₀O₆[3][4]
Molecular Weight178.14 g/mol [3][4]
Melting Point150-153 °C[3][4]
AppearanceWhite Crystalline Solid[3]
Solubility

Qualitative assessments indicate that this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3] However, specific quantitative solubility data in various solvents is not extensively reported in readily available literature. For research and development purposes, experimental determination of solubility is recommended. A template for presenting such data is provided below.

SolventTemperature (°C)Solubility ( g/100 mL)
Water25Data not available
Ethanol25Data not available
DMSO25Data not available

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the oxidation of D-mannose.[5]

Experimental Protocol: Bromine Water Oxidation of D-Mannose

This protocol is adapted from established methods for the oxidation of aldoses to aldonic acid lactones.

Materials:

  • D-mannose

  • Bromine

  • Sodium bicarbonate

  • Deionized water

  • Ethanol

  • Activated carbon

  • Filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution of D-mannose: Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stir bar. The concentration may vary, but a 10-20% solution is a reasonable starting point. Cool the flask in an ice bath.

  • Preparation of Bromine Water: In a separate container, carefully prepare a saturated solution of bromine in water. Handle bromine with extreme caution in a well-ventilated fume hood.

  • Oxidation: Slowly add the bromine water from a dropping funnel to the chilled and stirring D-mannose solution. The rate of addition should be controlled to maintain a pale yellow color in the reaction mixture. Continue stirring at a low temperature (0-5 °C) for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by the disappearance of the bromine color.

  • Neutralization: After the reaction is complete, carefully add sodium bicarbonate in small portions to neutralize the hydrobromic acid formed during the reaction. Continue adding until the effervescence ceases and the pH is approximately neutral.

  • Decolorization: Add a small amount of activated carbon to the solution to remove any remaining color and impurities. Stir for 15-30 minutes.

  • Filtration: Filter the solution through a pad of celite or filter paper to remove the activated carbon and any other solids.

  • Concentration and Lactonization: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50 °C. As the water is removed, the equilibrium between D-mannonic acid and its lactone will shift towards the formation of the more stable 1,4-lactone.

  • Crystallization: The concentrated syrup is then induced to crystallize. This can be achieved by cooling and/or by the addition of a solvent in which the lactone is less soluble, such as ethanol. Seeding with a small crystal of this compound can facilitate crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Synthesis Workflow

G Synthesis Workflow of this compound D_mannose D-Mannose Solution Oxidation Bromine Water Oxidation D_mannose->Oxidation Neutralization Neutralization (Sodium Bicarbonate) Oxidation->Neutralization Decolorization Decolorization (Activated Carbon) Neutralization->Decolorization Filtration Filtration Decolorization->Filtration Concentration Concentration & Lactonization Filtration->Concentration Crystallization Crystallization (Ethanol) Concentration->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit inhibitory effects on certain enzymes, notably lysozyme (B549824) and β-galactosidase.[4][6] However, detailed kinetic studies providing specific inhibition constants (Ki) or IC50 values are not widely available in the scientific literature.

Enzyme Inhibition Data

The following table is provided as a template for the presentation of enzyme inhibition data, which would require experimental determination.

EnzymeSourceInhibitorInhibition TypeKi / IC50
β-GalactosidaseE. coliThis compoundData not availableData not available
LysozymeHen Egg WhiteThis compoundData not availableData not available
Role in Metabolic Pathways

While D-mannose is a precursor in the biosynthesis of ascorbic acid (Vitamin C) in plants, this compound is not a direct intermediate in this primary pathway. The main route proceeds through GDP-D-mannose and L-galactono-1,4-lactone.

A more direct metabolic relevance for the open-chain form, D-mannonate, is found in the bacterial D-glucuronate catabolic pathway . In some bacteria, D-glucuronate is metabolized to D-mannonate, which is then dehydrated as part of the pathway.

The key enzymatic steps in this pathway are:

  • D-glucuronate isomerase: Converts D-glucuronate to D-fructuronate.

  • D-fructuronate reductase: Reduces D-fructuronate to D-mannonate.

  • D-mannonate dehydratase: Dehydrates D-mannonate to 2-keto-3-deoxy-D-gluconate.

This pathway ultimately leads to intermediates of central metabolism.

G Bacterial D-Glucuronate Catabolism D_glucuronate D-Glucuronate enzyme1 D-glucuronate isomerase D_glucuronate->enzyme1 D_fructuronate D-Fructuronate enzyme2 D-fructuronate reductase D_fructuronate->enzyme2 D_mannonate D-Mannonic Acid enzyme3 D-mannonate dehydratase D_mannonate->enzyme3 KDG 2-Keto-3-deoxy-D-gluconate Central_Metabolism Central Metabolism KDG->Central_Metabolism enzyme1->D_fructuronate enzyme2->D_mannonate enzyme3->KDG

Caption: The metabolic pathway of D-glucuronate catabolism in some bacteria.

Conclusion

This compound, a compound with a rich history in carbohydrate chemistry, continues to be relevant in modern research. Its synthesis from D-mannose is a classic example of aldose oxidation and subsequent lactonization. While its biological role is still being fully elucidated, its involvement in bacterial metabolic pathways and its inhibitory effects on certain enzymes suggest potential applications in microbiology and enzymology. Further quantitative studies on its solubility and enzyme inhibition kinetics are warranted to fully realize its potential in drug development and other scientific endeavors.

References

The Role of D-Mannonic acid-1,4-lactone in Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, plays a distinct and noteworthy role in the carbohydrate metabolism of certain extremophilic archaea. This technical guide provides an in-depth analysis of its position within a novel, non-phosphorylative metabolic pathway, contrasting with the well-established glycolytic pathways. Furthermore, this document explores the current understanding of the limited role and metabolic fate of this compound in mammalian systems. Detailed experimental protocols for the characterization of the key enzymes involved and the analysis of the metabolic intermediates are provided, alongside quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the biochemical processes.

Introduction

Carbohydrate metabolism is central to cellular function, with glycolysis and the pentose (B10789219) phosphate (B84403) pathway representing the canonical routes for energy production and biosynthetic precursor generation. However, the metabolic diversity of life has led to the evolution of alternative pathways, particularly in organisms thriving in extreme environments. One such pathway, a non-phosphorylative route for D-mannose catabolism, has been identified in the thermoacidophilic archaeon Thermoplasma acidophilum. At the heart of this pathway lies this compound, an intermediate that bridges the initial oxidation of D-mannose to subsequent downstream processing. In mammalian systems, while D-mannonic acid is a known metabolite, a defined metabolic pathway for this compound is not established. Its presence is likely a result of glycoprotein (B1211001) turnover. This guide will dissect the role of this compound in these different biological contexts.

A Non-Phosphorylative D-Mannose Metabolic Pathway in Archaea

In Thermoplasma acidophilum, D-mannose can be catabolized through a pathway that circumvents the typical phosphorylation steps of glycolysis. This pathway is initiated by the oxidation of D-mannose, leading to the formation of D-mannono-1,4-lactone, which spontaneously hydrolyzes to D-mannonate.

Enzymatic Steps

The key enzymes identified in this pathway are:

  • Aldohexose Dehydrogenase (AldT): This NAD+-dependent enzyme catalyzes the oxidation of D-mannose at the anomeric carbon to produce D-mannono-1,4-lactone.

  • Mannonate Dehydratase (TaManD): Following the spontaneous hydrolysis of D-mannono-1,4-lactone to D-mannonate, TaManD facilitates the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG). KDG can then be further metabolized to enter central metabolic pathways.

Quantitative Data

Specific kinetic parameters for the enzymes involved in the non-phosphorylative mannose pathway in Thermoplasma acidophilum are crucial for a complete understanding of its efficiency and regulation. While the literature indicates that these parameters have been determined, specific values are not consistently reported in readily accessible formats. The following table provides a template for the kind of quantitative data required for a thorough analysis.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal pHOptimal Temperature (°C)
Aldo-hexose Dehydrogenase (AldT)D-MannoseData not availableData not availableData not availableData not availableData not available
Mannonate Dehydratase (TaManD)D-Mannono-1,4-lactoneData not availableData not availableData not available7.065

Role in Mammalian Carbohydrate Metabolism

Current evidence does not support the existence of a significant, direct metabolic pathway for this compound in mammals analogous to that found in archaea. D-mannonic acid has been detected in human biofluids such as serum and urine, but its origin is thought to be primarily from the catabolism of glycoproteins, where mannose is a common constituent.

Potential Indirect Roles and Biological Activities

While not a major metabolic substrate, this compound and its open-chain form may have indirect effects on carbohydrate metabolism:

  • Enzyme Inhibition: D-Mannono-1,4-lactone has been shown to be an inhibitor of certain glycosidases, such as β-galactosidase from Escherichia coli.[1] Inhibition of such enzymes could, in principle, modulate the breakdown of complex carbohydrates.

  • Signaling: While D-mannose itself has been shown to influence signaling pathways related to lipid metabolism, a direct signaling role for this compound in carbohydrate metabolism has not been established.[2]

Experimental Protocols

Enzymatic Assay of Aldo-hexose Dehydrogenase (AldT)

This protocol describes the spectrophotometric determination of AldT activity by measuring the rate of NADH formation.

Materials:

  • Purified AldT enzyme

  • D-Mannose solution (substrate)

  • NAD+ solution (cofactor)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and D-mannose in a cuvette.

  • Pre-incubate the mixture at the desired temperature (e.g., 50°C).

  • Initiate the reaction by adding a known amount of AldT enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Enzymatic Assay of Mannonate Dehydratase (TaManD)

This protocol is for determining TaManD activity by quantifying the formation of 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

  • Purified TaManD enzyme

  • D-Mannono-1,4-lactone or D-Mannonic acid solution (substrate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Terminating agent (e.g., HCl)

  • Reagents for KDG quantification (e.g., Thiobarbituric acid assay)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and substrate.

  • Pre-incubate the mixture at the optimal temperature for TaManD (65°C).

  • Start the reaction by adding the TaManD enzyme.

  • At specific time intervals, stop the reaction by adding the terminating agent.

  • Quantify the amount of KDG produced using a suitable colorimetric method, such as the thiobarbituric acid assay.

HPLC Analysis of this compound and D-Mannonic Acid

This method allows for the separation and quantification of the lactone and its hydrolyzed form.

Materials:

  • HPLC system with a refractive index (RI) or UV detector

  • Aminex HPX-87H column (or similar ion-exclusion column)

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

  • Standards for this compound and D-Mannonic acid

Procedure:

  • Prepare samples and standards in the mobile phase.

  • Set the column temperature (e.g., 65°C).

  • Inject the sample onto the HPLC system.

  • Elute isocratically with the mobile phase at a constant flow rate.

  • Detect the compounds using the RI or UV detector.

  • Quantify the compounds by comparing their peak areas to those of the standards.

NMR Spectroscopic Analysis of D-Mannose Oxidation

¹³C NMR spectroscopy can be used to monitor the conversion of D-mannose to D-mannono-1,4-lactone and D-mannonate.

Materials:

  • NMR spectrometer

  • ¹³C-labeled D-mannose

  • AldT enzyme

  • Reaction buffer in D₂O

Procedure:

  • Dissolve ¹³C-labeled D-mannose in the D₂O-based reaction buffer in an NMR tube.

  • Acquire a baseline ¹³C NMR spectrum.

  • Add AldT to the NMR tube to initiate the reaction.

  • Acquire ¹³C NMR spectra at different time points.

  • Monitor the decrease in the D-mannose signal and the appearance of new signals corresponding to D-mannono-1,4-lactone and D-mannonate. The chemical shifts of specific carbons (e.g., C6) can be used to distinguish between the different species.[3]

Visualizations

Signaling Pathways and Workflows

Non_Phosphorylative_Mannose_Metabolism D_Mannose D-Mannose D_Mannono_lactone D-Mannono-1,4-lactone D_Mannose->D_Mannono_lactone Oxidation D_Mannonic_acid D-Mannonic acid D_Mannono_lactone->D_Mannonic_acid Spontaneous Hydrolysis KDG 2-keto-3-deoxy- D-gluconate D_Mannonic_acid->KDG Dehydration Central_Metabolism Central Metabolism (e.g., Pyruvate, Glyceraldehyde) KDG->Central_Metabolism AldT Aldohexose Dehydrogenase (AldT) TaManD Mannonate Dehydratase (TaManD)

Caption: Non-phosphorylative D-mannose metabolism in T. acidophilum.

HPLC_Workflow Sample_Prep Sample Preparation (Reaction Quenching, Dilution) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (Ion-Exclusion Column) Injection->Separation Detection Detection (Refractive Index or UV) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis.

Mammalian_Mannose_Metabolism Glycoproteins Glycoproteins D_Mannose D-Mannose Glycoproteins->D_Mannose Catabolism D_Mannonic_acid D-Mannonic acid D_Mannose->D_Mannonic_acid Minor Oxidative Metabolite Signaling Indirect Signaling Effects (e.g., on Lipid Metabolism) D_Mannose->Signaling Excretion Urinary Excretion D_Mannonic_acid->Excretion

Caption: Postulated fate of D-mannose derivatives in mammals.

Conclusion

This compound is a key intermediate in a non-phosphorylative mannose catabolic pathway in the archaeon Thermoplasma acidophilum, highlighting the metabolic adaptability of life in extreme environments. The enzymes Aldohexose Dehydrogenase and Mannonate Dehydratase are central to this pathway. In contrast, the role of this compound in mammalian carbohydrate metabolism appears to be minor, with its presence in biological fluids likely resulting from the degradation of glycoproteins rather than a dedicated metabolic pathway. Further research is required to fully elucidate the kinetic parameters of the archaeal enzymes and to explore any potential, subtle regulatory or signaling roles of this compound in mammalian cells. The experimental protocols and visualizations provided in this guide offer a framework for future investigations into this intriguing sugar lactone.

References

D-Mannonic acid-1,4-lactone: A Technical Overview of Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, has garnered interest for its potential biological activities. This technical guide synthesizes the currently available information regarding its potential therapeutic effects, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties. While direct, in-depth preclinical and clinical data remains limited in publicly accessible literature, this document aims to provide a comprehensive overview of the existing knowledge to support further research and development efforts.

Introduction

This compound is a cyclic ester of D-mannonic acid.[1] Its structure is characterized by a five-membered lactone ring. While its primary commercial availability is as a biochemical reagent for laboratory use, preliminary data from commercial and technical sources suggest a potential for therapeutic applications.[2][3] This guide will systematically review the reported biological activities, supported by the available, albeit limited, evidence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O₆[4]
Molecular Weight 178.14 g/mol [4]
CAS Number 26301-79-1[1]
Appearance White crystalline solid
Melting Point 153 °C[1]
Solubility Soluble in water

Potential Therapeutic Effects

Neuroprotective Effects

There are indications that this compound may possess neuroprotective properties. A commercial source mentions its application in a rat model of neurodegeneration, where it was reported to lead to the preservation of retinal ganglion cells. However, the primary research article detailing this study, including the specific model, dosage, and quantitative outcomes, is not cited.

Antioxidant Activity

The potential for this compound to act as an antioxidant has also been noted. A study involving human cell lines is referenced in a commercially available technical guide, suggesting that the compound can reduce markers of oxidative damage and improve cell viability under oxidative stress conditions. Specific quantitative data on the reduction of reactive oxygen species (ROS) or the enhancement of endogenous antioxidant enzymes from this study are not publicly available.

Anti-inflammatory Properties

General statements from suppliers suggest that this compound may have anti-inflammatory effects. The specific inflammatory pathways it might modulate or the extent of its activity have not been detailed in the available literature.

Experimental Protocols

A significant challenge in assessing the therapeutic potential of this compound is the absence of detailed experimental protocols in the public domain. The following represents a generalized workflow for evaluating the claimed bioactivities, based on standard laboratory procedures.

In Vitro Neuroprotection Assay (General Workflow)

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) induce_stress Induce Neurotoxicity (e.g., with glutamate, H₂O₂, MPP+) culture->induce_stress treat Treat with this compound (various concentrations) induce_stress->treat viability Cell Viability Assay (e.g., MTT, LDH) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treat->apoptosis morphology Microscopic Analysis (Neurite outgrowth, cell morphology) treat->morphology

Caption: Generalized workflow for in vitro assessment of neuroprotective effects.

In Vitro Antioxidant Capacity Assay (General Workflow)

G cluster_0 Cell-Based Assay cluster_1 Acellular Assay cells Culture Cells (e.g., HEK293, HepG2) induce_ros Induce Oxidative Stress (e.g., with H₂O₂, t-BHP) cells->induce_ros treatment Treat with this compound induce_ros->treatment measure_ros Measure Intracellular ROS (e.g., DCFH-DA assay) treatment->measure_ros dpph DPPH Radical Scavenging Assay abts ABTS Radical Scavenging Assay

Caption: General workflows for determining antioxidant capacity.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not elucidated in the available literature, we can hypothesize potential targets based on its suggested biological activities. The following diagrams illustrate general signaling pathways that are often implicated in neurodegeneration, oxidative stress, and inflammation. It must be emphasized that the involvement of this compound in these specific pathways has not been experimentally confirmed.

Hypothetical Involvement in Apoptosis Signaling

Given the suggestion of neuroprotective effects, this compound could potentially modulate key apoptotic pathways to promote cell survival.

G stress Cellular Stress (e.g., Oxidative Stress) bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis dmal This compound (Hypothesized) dmal->bax Inhibition? bcl2 Bcl-2/Bcl-xL dmal->bcl2 Upregulation? bcl2->bax

Caption: Hypothesized modulation of the intrinsic apoptotic pathway.

Potential Interaction with NF-κB Signaling

As a potential anti-inflammatory agent, this compound might interfere with the NF-κB signaling pathway, a central regulator of inflammation.

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to transcription Pro-inflammatory Gene Transcription nucleus->transcription activates dmal This compound (Hypothesized) dmal->ikk Inhibition?

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Discussion and Future Directions

The available information on the therapeutic effects of this compound is currently preliminary and largely derived from non-peer-reviewed sources. The recurring mentions of its neuroprotective, antioxidant, and anti-inflammatory potential warrant further rigorous scientific investigation.

To advance the understanding of this compound, future research should focus on:

  • Publication of Primary Data: The detailed results of the hinted-at preclinical studies are essential for the scientific community to evaluate the true potential of this compound.

  • Mechanistic Studies: In-depth in vitro studies are required to identify the specific molecular targets and signaling pathways modulated by this lactone.

  • In Vivo Efficacy Studies: Well-designed animal studies are necessary to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound for various disease models.

  • Structure-Activity Relationship Studies: Investigating derivatives of this compound could lead to the development of more potent and specific therapeutic agents.

Conclusion

References

D-Mannonic Acid-1,4-Lactone: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a compound of growing interest within the scientific community. While research has explored its roles in various biological processes, a comprehensive understanding of its antioxidant properties remains an area of active investigation. This technical guide consolidates the current, albeit limited, direct evidence of its antioxidant capabilities and provides a framework for future research by detailing relevant experimental protocols and postulating potential mechanistic pathways based on structurally analogous compounds. The presence of multiple hydroxyl groups in its structure suggests a capacity for free radical scavenging.[1] This document aims to serve as a foundational resource for researchers seeking to elucidate the antioxidant potential of this compound in the context of oxidative stress-related pathologies and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in the development of new therapeutic strategies. This compound, a derivative of D-mannonic acid, presents a compelling candidate for investigation due to its polyhydroxylated structure, a feature commonly associated with antioxidant activity.[1] This guide provides an in-depth overview of the current understanding of this compound's antioxidant properties, detailed methodologies for its assessment, and a discussion of potential signaling pathways it may modulate.

Chemical Properties and Synthesis

This compound is a γ-lactone of D-mannonic acid. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
CAS Number 26301-79-1
Appearance White to off-white crystalline powder
Melting Point 153 °C
Solubility Soluble in water

Source: Biosynth[2], PubChem[3]

The synthesis of this compound is typically achieved through the oxidation of D-mannose to D-mannonic acid, followed by intramolecular cyclization (lactonization).[1]

Synthesis_Workflow D_Mannose D-Mannose Oxidation Oxidation (e.g., with Bromine water) D_Mannose->Oxidation D_Mannonic_Acid D-Mannonic Acid Oxidation->D_Mannonic_Acid Lactonization Lactonization (Acid-catalyzed) D_Mannonic_Acid->Lactonization D_Mannonic_Acid_Lactone This compound Lactonization->D_Mannonic_Acid_Lactone

Figure 1: General synthesis workflow for this compound from D-mannose.

Postulated Antioxidant Mechanisms and Signaling Pathways

Direct experimental evidence detailing the antioxidant mechanisms of this compound is currently scarce. However, based on its chemical structure and the known activities of analogous sugar lactones, several potential mechanisms can be postulated.

Direct Radical Scavenging

The polyhydroxy nature of this compound suggests it may act as a direct scavenger of free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS) such as the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•), thereby terminating damaging chain reactions.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds with multiple hydroxyl groups can chelate these metal ions, rendering them redox-inactive and thus preventing the generation of ROS.

Modulation of Endogenous Antioxidant Defense Systems

It is plausible that this compound could upregulate the expression of endogenous antioxidant enzymes. A key signaling pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress DML This compound DML->Keap1_Nrf2 Potential Activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Translation & Protein Synthesis

Figure 2: Postulated modulation of the Keap1-Nrf2 signaling pathway by this compound.

Quantitative Data on Antioxidant Activity (Hypothetical)

As of the date of this publication, there is a lack of published quantitative data on the in vitro antioxidant activity of this compound. To facilitate future research and provide a template for data presentation, the following tables illustrate how such data could be structured.

Table 1: Radical Scavenging Activity (Hypothetical IC₅₀ Values)

AssayThis compound (µg/mL)Ascorbic Acid (µg/mL) (Positive Control)
DPPHData Not AvailableData Not Available
ABTSData Not AvailableData Not Available
Superoxide AnionData Not AvailableData Not Available
Hydroxyl RadicalData Not AvailableData Not Available

Table 2: Reducing Power (Hypothetical Absorbance/Equivalent Values)

AssayThis compoundGallic Acid Equivalent (Positive Control)
FRAP (mM Fe(II)/g)Data Not AvailableData Not Available
CUPRAC (µmol Trolox/g)Data Not AvailableData Not Available

Experimental Protocols for Antioxidant Assessment

The following are detailed protocols for standard in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in methanol (B129727) or water)

    • Ascorbic acid (positive control)

    • Methanol

  • Procedure:

    • Prepare a series of dilutions of this compound and ascorbic acid.

    • To 2 mL of each dilution, add 2 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore, leading to a decrease in absorbance.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS), pH 7.4

    • This compound stock solution

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and Trolox.

    • To 10 µL of each dilution, add 1 mL of the diluted ABTS•⁺ solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (10 mM in 40 mM HCl)

    • FeCl₃·6H₂O (20 mM)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio)

    • This compound stock solution

    • FeSO₄·7H₂O (for standard curve)

  • Procedure:

    • Warm the FRAP reagent to 37 °C.

    • Add 100 µL of the diluted sample to 3 mL of the FRAP reagent.

    • Incubate the mixture at 37 °C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as mM Fe(II) equivalents per gram of the sample.

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay Other_Assays Other Assays (e.g., CUPRAC, ORAC) Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, t-BHP) Cell_Culture->Oxidative_Stress Treatment Treat with D-Mannonic acid-1,4-lactone Oxidative_Stress->Treatment ROS_Measurement ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Assays Treatment->Enzyme_Activity Western_Blot Western Blot for Nrf2 Pathway Proteins Treatment->Western_Blot Sample This compound Sample Sample->DPPH Sample->ABTS Sample->FRAP Sample->Other_Assays

Figure 3: General experimental workflow for assessing the antioxidant properties of a test compound.

Future Directions and Conclusion

The exploration of the antioxidant properties of this compound is in its nascent stages. While its chemical structure is suggestive of antioxidant potential, rigorous scientific investigation is required to validate these hypotheses. Future research should focus on:

  • Systematic in vitro screening using a battery of antioxidant assays to determine its radical scavenging and reducing capabilities.

  • Cell-based assays to investigate its ability to mitigate intracellular ROS production and protect against oxidative damage in relevant cell models.

  • Mechanistic studies to elucidate its interaction with key signaling pathways, such as the Keap1-Nrf2 pathway.

  • In vivo studies in animal models of oxidative stress-related diseases to assess its bioavailability, efficacy, and safety.

References

Research on Neuroprotective Effects of D-Mannonic Acid-1,4-Lactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate that has garnered interest for its potential biological activities. While research into its specific neuroprotective effects is still in its nascent stages, preliminary findings suggest potential mechanisms of action that warrant further investigation. This technical guide provides a comprehensive overview of the currently available research, focusing on its potential antioxidant, anti-inflammatory, and anti-apoptotic properties in the context of neuroprotection. Due to the limited availability of in-depth, peer-reviewed studies, this document will summarize the existing data and propose potential avenues for future research.

Potential Neuroprotective Mechanisms

Emerging evidence, primarily from commercial suppliers and preliminary studies, suggests that this compound may exert neuroprotective effects through several interconnected pathways. These include the reduction of oxidative stress, modulation of inflammatory responses, and inhibition of neuronal apoptosis.

Antioxidant Activity and Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative diseases. The chemical structure of this compound, with its multiple hydroxyl groups, suggests an inherent capacity to scavenge free radicals.[1]

A study mentioned by a chemical supplier indicated that treatment with this compound led to a decrease in markers of oxidative damage and enhanced cellular viability under stress conditions in human cell lines.[1] This suggests that the compound may directly neutralize ROS or upregulate endogenous antioxidant defense mechanisms.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another critical factor in the pathogenesis of neurodegenerative disorders. In-vitro studies have suggested that this compound possesses anti-inflammatory properties, specifically by inhibiting the production of pro-inflammatory cytokines.[1] The precise signaling pathways involved in this inhibition have not yet been elucidated.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. Oxidative stress is a well-known trigger of apoptotic pathways. It has been suggested that this compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially by interfering with the signaling cascades that lead to cell death.[1]

Preclinical Evidence

While detailed, peer-reviewed preclinical studies are scarce, one report mentions the neuroprotective effects of this compound in a rat model of neurodegeneration.[1] Administration of the compound reportedly resulted in the significant preservation of retinal ganglion cells and improved visual function.[1] However, the specifics of the experimental model, dosage, and quantitative outcomes are not publicly available, precluding a detailed analysis.

Data Summary

Due to the lack of detailed quantitative data in the available literature, a comprehensive data table cannot be constructed at this time. The following table summarizes the qualitative findings from the available sources.

Biological Effect Model System Observed Outcome Source
NeuroprotectionRat model of neurodegenerationPreservation of retinal ganglion cells, improved visual function[1]
Oxidative Stress ReductionHuman cell linesDecrease in markers of oxidative damage, enhanced cell viability[1]
Anti-inflammatory ActivityIn vitroInhibition of pro-inflammatory cytokine production[1]
Anti-apoptotic ActivityNeuronal cellsProtection from oxidative stress-induced apoptosis[1]

Experimental Protocols

Detailed experimental protocols for the neuroprotective effects of this compound are not available in the current body of scientific literature. To facilitate future research in this area, we propose a hypothetical experimental workflow based on standard methodologies used to assess neuroprotection.

Hypothetical Experimental Workflow for Assessing Neuroprotective Effects

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) induce_stress Induce Neurotoxicity (e.g., H2O2, glutamate, MPP+) cell_culture->induce_stress treatment Treatment with This compound induce_stress->treatment viability_assay Cell Viability Assays (MTT, LDH) treatment->viability_assay ros_assay ROS Measurement (DCFH-DA) treatment->ros_assay cytokine_assay Cytokine Analysis (ELISA, qPCR) treatment->cytokine_assay apoptosis_assay Apoptosis Assays (Caspase activity, TUNEL) treatment->apoptosis_assay animal_model Animal Model of Neurodegeneration (e.g., MPTP, 6-OHDA) drug_admin Administration of This compound animal_model->drug_admin behavioral_tests Behavioral Assessments (e.g., Morris water maze) drug_admin->behavioral_tests histology Histological Analysis (e.g., TH staining) drug_admin->histology biochemical_assays Biochemical Assays (e.g., Oxidative stress markers) drug_admin->biochemical_assays

Caption: Hypothetical workflow for investigating the neuroprotective effects of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound in the context of neuroprotection have not been elucidated. Based on its reported antioxidant and anti-inflammatory effects, a hypothetical signaling pathway can be proposed. This model suggests that this compound may interfere with key signaling cascades involved in oxidative stress and inflammation, such as the NF-κB and MAPK pathways, and potentially activate pro-survival pathways like Nrf2.

Hypothetical Neuroprotective Signaling Pathway

signaling_pathway cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress mapk MAPK Pathway oxidative_stress->mapk activates inflammation Inflammatory Stimuli nfkb NF-κB Pathway inflammation->nfkb activates dmal This compound dmal->oxidative_stress inhibits dmal->inflammation inhibits nrf2 Nrf2 Pathway dmal->nrf2 activates? pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory induces apoptosis Apoptosis mapk->apoptosis can lead to antioxidant_response Antioxidant Response Element (ARE) nrf2->antioxidant_response activates pro_inflammatory->apoptosis promotes cell_survival Neuronal Survival apoptosis->cell_survival reduces antioxidant_response->oxidative_stress reduces antioxidant_response->cell_survival promotes

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

The available information, although limited, suggests that this compound is a promising candidate for further investigation as a neuroprotective agent. Its potential to mitigate oxidative stress, inflammation, and apoptosis—key pathological features of many neurodegenerative diseases—positions it as a molecule of interest for drug development.

Future research should focus on:

  • In-depth preclinical studies: Conducting rigorous, peer-reviewed studies in various animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to validate the initial findings and determine efficacy.

  • Elucidation of mechanisms: Investigating the specific molecular targets and signaling pathways modulated by this compound using advanced cellular and molecular biology techniques.

  • Pharmacokinetic and safety profiling: Establishing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its suitability for therapeutic use.

A thorough and systematic investigation into the neuroprotective properties of this compound is essential to unlock its full therapeutic potential. The development of a robust body of scientific evidence will be crucial for its transition from a research chemical to a potential clinical candidate.

References

Methodological & Application

Application Notes: Synthesis and Utility of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in various scientific and industrial fields, including pharmaceuticals, biotechnology, and glycobiology research.[1][2] As a stable, cyclic form of D-mannonic acid, it serves as a crucial intermediate in carbohydrate chemistry.[3] Its applications range from being a precursor in the synthesis of other biologically relevant molecules to its use in drug formulations to potentially enhance the solubility and bioavailability of certain compounds.[1][3] This document provides a detailed protocol for the synthesis of this compound from D-mannose.

Principle of Synthesis

The synthesis of this compound from D-mannose is a two-step process. The first step involves the selective oxidation of the aldehyde group at the C1 position of D-mannose to a carboxylic acid, forming D-mannonic acid.[4][5] The second step is an intramolecular esterification (lactonization), where the carboxyl group reacts with the hydroxyl group at the C4 position, leading to the formation of a stable five-membered ring, the γ-lactone (or 1,4-lactone).[4]

Various oxidizing agents can be employed for the initial oxidation, including bromine water, nitric acid, and potassium permanganate.[4][6][7] The subsequent lactonization is typically promoted by heating the acidic solution.[4]

Experimental Protocols

This section details a common and effective method for the synthesis of this compound using bromine water as the oxidizing agent.

Protocol: Bromine Water Oxidation of D-Mannose

This protocol focuses on the oxidation of D-mannose to D-mannonic acid, followed by in-situ lactonization.

Materials and Reagents:

  • D-Mannose

  • Bromine

  • Sodium Bicarbonate (NaHCO₃)

  • Barium Carbonate (BaCO₃)

  • Sulfuric Acid (H₂SO₄), dilute

  • Ethanol (B145695)

  • Deionized Water

  • Reaction Vessel (three-necked flask)

  • Stirrer

  • Dropping Funnel

  • pH meter or pH paper

  • Heating Mantle

  • Filtration apparatus (Buchner funnel)

  • Rotary Evaporator

Procedure:

  • Dissolution of D-Mannose: Dissolve D-mannose in deionized water in the reaction vessel.

  • Preparation of Bromine Water: In a separate container, carefully prepare bromine water by dissolving bromine in deionized water.

  • Oxidation Reaction:

    • Cool the D-mannose solution in an ice bath.

    • Slowly add the bromine water from a dropping funnel to the stirred D-mannose solution. Maintain the temperature at approximately 20°C.[8]

    • Control the pH of the reaction mixture between 2 and 3.[4]

    • Continue the reaction for an extended period, for instance, up to 96 hours, to ensure complete oxidation.[8] Monitor the reaction progress by checking for the disappearance of the bromine color.

  • Removal of Excess Bromine: After the reaction is complete, remove any excess bromine by bubbling air through the solution or by adding a small amount of a reducing agent like sodium bisulfite until the solution is colorless.

  • Neutralization and Salt Removal:

    • Carefully add barium carbonate to the solution to neutralize the hydrobromic acid formed during the reaction, precipitating barium bromide.

    • Filter off the barium bromide precipitate.

    • Treat the filtrate with a stoichiometric amount of dilute sulfuric acid to precipitate any remaining barium ions as barium sulfate, then filter again.

  • Lactonization:

    • Concentrate the resulting solution of D-mannonic acid under reduced pressure using a rotary evaporator.

    • Promote the formation of the lactone by heating the concentrated solution at 60–80°C.[4]

  • Purification and Isolation:

    • The crude this compound can be purified by crystallization.

    • Induce crystallization by adding ethanol to the concentrated aqueous solution (e.g., in a 3:1 ethanol/water v/v ratio) and storing at 4°C.[4]

    • Collect the resulting needle-like crystals by filtration, wash with cold ethanol, and dry under vacuum.

    • Alternatively, recrystallization from hot isopropanol (B130326) can be used for further purification.[9]

Data Presentation

Table 1: Physicochemical and Synthesis Data for this compound

ParameterValueReference(s)
Molecular Formula C₆H₁₀O₆[10][11]
Molecular Weight 178.14 g/mol [10][11]
Appearance White crystalline powder[1]
Melting Point 153 °C[10]
CAS Number 26301-79-1[11][12]
Oxidizing Agent Bromine Water[4]
Conversion Rate >80%[4]
Byproduct δ-lactone isomer (minor)[4]
Crystallization Solvent Ethanol/water (3:1 v/v)[4]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

experimental_workflow start_end start_end process process purification purification product product A D-Mannose Solution B Oxidation (e.g., Bromine Water) A->B Add Oxidant pH 2-3 C Crude D-Mannonic Acid Solution B->C D Heating (Lactonization) 60-80°C C->D E Crude Lactone Mixture D->E F Crystallization (Ethanol/Water, 4°C) E->F G This compound (Pure Crystals) F->G

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical pathway from D-Mannose to this compound.

References

Laboratory Preparation of D-Mannono-gamma-lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-γ-lactone, a cyclic ester of D-mannonic acid, is a valuable carbohydrate derivative utilized in various biochemical studies and as a precursor in the synthesis of complex carbohydrates and other biologically active molecules. This document provides detailed application notes and a comprehensive laboratory protocol for the chemical synthesis of D-Mannono-γ-lactone via the oxidation of D-mannose. An alternative enzymatic approach is also discussed.

Introduction

D-Mannono-γ-lactone is of significant interest in carbohydrate chemistry and drug development. Its synthesis is primarily achieved through the oxidation of the aldehyde group of D-mannose to a carboxylic acid, which subsequently undergoes intramolecular cyclization to form the stable five-membered γ-lactone. The most common and efficient method for this transformation is the oxidation of D-mannose using bromine in an aqueous solution buffered with sodium bicarbonate. This method is known for its high yield and selectivity.

Data Presentation

The following table summarizes the quantitative data for the recommended laboratory synthesis protocol.

ParameterValueReference
Starting Material D-Mannose
Oxidizing Agent Bromine (Br₂)
Buffer Sodium Bicarbonate (NaHCO₃)
Solvent Water (H₂O)
Reaction Temperature 20 °C[1]
Reaction Time 96 hours[1]
Reported Yield ~100%[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of D-Mannono-γ-lactone via Bromine Oxidation of D-Mannose

This protocol is adapted from established procedures for the oxidation of aldoses.[2][3]

Materials:

  • D-Mannose

  • Bromine (Caution: highly toxic and corrosive)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Bisulfite (NaHSO₃)

  • Absolute Ethanol (B145695) (EtOH)

  • Diethyl Ether (Et₂O)

  • Deionized Water

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Pressure-equalizing addition funnel

  • Internal thermometer

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and an internal thermometer, dissolve D-mannose and a molar excess of sodium bicarbonate in deionized water.

    • Cool the flask in an ice-water bath to maintain the reaction temperature.

  • Oxidation:

    • Slowly add bromine to the stirred solution via the addition funnel. Caution: This should be done in a well-ventilated fume hood.

    • Maintain the reaction temperature at or below 20°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 20°C for 96 hours.[1]

  • Quenching:

    • After the reaction period, quench any excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color of the reaction mixture disappears.

  • Work-up and Isolation:

    • Transfer the clear, colorless solution to a round-bottomed flask and concentrate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 60°C.

    • Continue the evaporation until a thick syrup or a wet slurry of salts is obtained.

    • Add absolute ethanol to the residue and heat gently to dissolve the product, leaving the inorganic salts undissolved.

    • Filter the hot ethanolic solution to remove the inorganic salts.

    • Wash the collected salts with a small amount of hot absolute ethanol.

  • Crystallization and Purification:

    • Combine the filtrate and the washings and concentrate the volume under reduced pressure.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the crystalline D-Mannono-γ-lactone by vacuum filtration.

    • Wash the crystals with cold absolute ethanol, followed by a wash with diethyl ether.

    • Dry the purified product under vacuum.

Protocol 2: Enzymatic Synthesis of D-Mannono-γ-lactone (Alternative Method)

The enzymatic synthesis of D-Mannono-γ-lactone can be achieved through the oxidation of D-mannose catalyzed by aldohexose dehydrogenase.[3] This method offers high specificity under mild reaction conditions.

Materials:

  • D-Mannose

  • Aldohexose Dehydrogenase (e.g., from Thermoplasma acidophilum)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) as a cofactor

  • Buffer solution (e.g., phosphate (B84403) buffer at an appropriate pH for the enzyme)

General Procedure Outline:

  • Reaction Mixture Preparation:

    • Prepare a buffered solution containing D-mannose and NAD⁺.

    • Equilibrate the solution to the optimal temperature for the aldohexose dehydrogenase activity.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the aldohexose dehydrogenase to the reaction mixture.

    • Monitor the progress of the reaction by measuring the formation of NADH at 340 nm.[4]

  • Product Isolation:

    • Once the reaction is complete, the enzyme can be denatured (e.g., by heat) and removed by centrifugation.

    • The resulting solution containing D-Mannono-γ-lactone can then be purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start D-Mannose Solution (in H₂O with NaHCO₃) reaction Bromine Addition (20°C, 96h) start->reaction Oxidation quench Quench with NaHSO₃ reaction->quench evaporation Solvent Evaporation quench->evaporation extraction Ethanol Extraction evaporation->extraction filtration1 Filter Inorganic Salts extraction->filtration1 concentration Concentrate Filtrate filtration1->concentration crystallization Crystallization concentration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 drying Drying filtration2->drying product D-Mannono-γ-lactone drying->product

Caption: Chemical synthesis workflow for D-Mannono-γ-lactone.

enzymatic_workflow cluster_enzymatic_reaction Enzymatic Reaction cluster_product_isolation Product Isolation substrate D-Mannose + NAD⁺ in Buffer enzyme_addition Add Aldohexose Dehydrogenase substrate->enzyme_addition Initiation incubation Incubation at Optimal Temperature enzyme_addition->incubation denaturation Enzyme Denaturation & Centrifugation incubation->denaturation chromatography Chromatographic Purification denaturation->chromatography product D-Mannono-γ-lactone chromatography->product

Caption: Enzymatic synthesis workflow for D-Mannono-γ-lactone.

References

Application Note and Protocols: Oxidation of D-Mannose to D-Mannonic Acid-1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a valuable carbohydrate intermediate with applications in various fields, including pharmaceuticals and biotechnology.[1] It serves as a building block in the synthesis of more complex molecules and is utilized in studies related to carbohydrate metabolism.[1][2] For instance, it can be used in drug formulations as a stabilizer or excipient to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] This document provides detailed protocols for the synthesis of this compound from D-mannose via chemical and enzymatic oxidation methods.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White crystalline powder
Melting Point 153 °C[3]
CAS Number 26301-79-1

Reaction Pathway

The synthesis of this compound from D-mannose involves two primary steps: the oxidation of the C1 aldehyde group of D-mannose to a carboxylic acid, forming D-mannonic acid, followed by an intramolecular esterification (lactonization) to yield the more stable five-membered γ-lactone ring.[2]

Reaction_Pathway D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation D_Mannonic_Acid_Lactone This compound D_Mannonic_Acid->D_Mannonic_Acid_Lactone Lactonization (Intramolecular Cyclization)

Caption: Chemical transformation of D-mannose.

Experimental Protocols

Two primary methods for the oxidation of D-mannose are detailed below: a classical chemical approach using bromine water and a greener, biocatalytic approach using an aldose oxidase enzyme.

Protocol 1: Chemical Oxidation using Bromine Water

This method utilizes bromine water as a mild oxidizing agent to convert D-mannose to D-mannonic acid, which then undergoes lactonization.[2]

Materials:

  • D-Mannose

  • Bromine

  • Sodium Bicarbonate

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Rotary Evaporator

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve D-mannose in deionized water. Cool the solution in an ice bath.

  • Oxidation: Slowly add bromine water to the D-mannose solution while stirring. Maintain the temperature at or below 20°C. Monitor the reaction mixture for the persistence of the bromine color, indicating the completion of the oxidation.

  • Neutralization: Carefully add sodium bicarbonate to neutralize the excess bromine and the hydrobromic acid formed during the reaction. Continue addition until the bromine color disappears and the pH is neutral.

  • Lactonization: Acidify the solution to a pH of 2-3 using hydrochloric acid. Heat the mixture to 60-80°C to promote the formation of the this compound.[2] The optimal temperature for favoring the γ-lactone is around 70°C.[2]

  • Purification: Concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a solvent such as ethanol.[2]

Quantitative Data for Chemical Oxidation:

ParameterConditionYield (%)Purity (%)Reference
Oxidizing AgentBr₂/H₂O (0.5 M)8289[2]
Temperature (Lactonization)70°C, 4 hr8591[2]
pH (Lactonization)2.58893[2]
Protocol 2: Enzymatic Oxidation using Aldose Oxidase

This protocol employs an aldose oxidase for a more selective and environmentally friendly oxidation of D-mannose.[2]

Materials:

  • D-Mannose

  • Aldose Oxidase (e.g., from Aspergillus niger)[2]

  • Phosphate (B84403) Buffer (pH 7.0)

  • NAD⁺ (as a cofactor)[2]

  • Immobilization support (e.g., silica)

  • Ultrafiltration system

  • Lyophilizer

  • Standard laboratory glassware

Procedure:

  • Enzyme Immobilization (Optional but Recommended): Immobilize the aldose oxidase on a suitable support like silica (B1680970) to enable enzyme reuse.

  • Reaction Setup: In a temperature-controlled vessel, dissolve D-mannose and NAD⁺ in a phosphate buffer (pH 7.0).

  • Enzymatic Reaction: Add the free or immobilized aldose oxidase to the reaction mixture. Maintain the temperature at 25°C and provide gentle agitation.[2] The enzyme will selectively oxidize the C1 aldehyde of D-mannose.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of NADH spectrophotometrically or by using chromatographic techniques (e.g., HPLC).

  • Enzyme Removal: If using an immobilized enzyme, simply filter it from the reaction mixture. For free enzymes, use ultrafiltration to separate the enzyme from the product.

  • Lactonization and Purification: The D-mannonic acid will spontaneously lactonize to this compound in the aqueous solution. The product can be purified by concentrating the solution and then lyophilizing it to obtain a solid powder.

Comparison of Biocatalytic vs. Chemical Synthesis:

MetricEnzymatic MethodChemical MethodReference
Yield (%) 7885[2]
Enantiomeric Excess (%) >9589[2]
Reaction Time 8 hr4 hr[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start: D-Mannose Solution Oxidation Oxidation Step Start->Oxidation Method_Choice Method? Oxidation->Method_Choice Chemical Chemical Oxidation (e.g., Bromine Water) Method_Choice->Chemical Chemical Enzymatic Enzymatic Oxidation (Aldose Oxidase) Method_Choice->Enzymatic Enzymatic Neutralization Neutralization (if applicable) Chemical->Neutralization Enzyme_Removal Enzyme Removal Enzymatic->Enzyme_Removal Workup Reaction Workup Lactonization Lactonization (Acidification and Heat) Neutralization->Lactonization Enzyme_Removal->Lactonization Purification Purification Lactonization->Purification Recrystallization Recrystallization Purification->Recrystallization Lyophilization Lyophilization Purification->Lyophilization Final_Product Final Product: This compound Recrystallization->Final_Product Lyophilization->Final_Product

Caption: General experimental workflow.

Characterization

The final product, this compound, can be characterized using various analytical techniques:

  • NMR Spectroscopy: ¹³C NMR can be used to confirm the formation of the lactone and distinguish it from the open-chain D-mannonic acid. The chemical shift for carbon 6 is characteristic, appearing at approximately 63.02 ppm for the lactone and 63.51 ppm for the free acid.[4]

  • HPLC: High-performance liquid chromatography can be employed to assess the purity of the final product.[1]

  • Melting Point: The melting point of the purified product should be consistent with the literature value (153 °C).[3]

Applications in Drug Development

D-Mannono-1,4-lactone and its derivatives are of interest in drug development for several reasons:

  • Excipient: It can act as a stabilizer and improve the solubility and bioavailability of certain active pharmaceutical ingredients.[1]

  • Synthesis of Glycosides: It serves as a precursor in the synthesis of various glycosides and polysaccharides, which are important for developing biocompatible materials for medical applications.[1]

  • Research Tool: It is used in laboratory studies to investigate carbohydrate metabolism and its impact on cellular processes, which can provide insights into metabolic diseases.[1]

Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Analytical Detection of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone is a carbohydrate derivative of D-mannose.[1] As an intermediate in carbohydrate metabolism, its accurate detection and quantification are crucial in various fields, including biochemistry, pharmaceutical development, and food science. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a conceptual Enzymatic Assay.

Analytical Methods Overview

A summary of quantitative data for the described methods is presented below. Please note that while specific performance metrics for this compound are not extensively published, the provided data is representative of the analysis of similar carbohydrate compounds and can be used as a benchmark for method development and validation.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Linearity (R²)Typical Recovery (%)
HPLC-RID Separation based on polarity with Refractive Index Detection.0.001 - 0.01 mg/mL0.003 - 0.03 mg/mL>0.9990 - 110%
GC-MS (TMS Deriv.) Separation of volatile derivatives by gas chromatography with mass spectrometric detection.0.01 - 0.1 µmol/L0.03 - 0.3 µmol/L>0.9985 - 115%
Enzymatic Assay Specific enzyme-catalyzed reaction leading to a measurable product.~1 µM~3 µM>0.9995 - 105%

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed.

Experimental Protocol: HPLC-RID for this compound

1. Objective: To quantify this compound in aqueous samples.

2. Materials:

  • This compound standard (purity >95%)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[2]

  • Injection Volume: 20 µL

  • RID Temperature: 35 °C[2]

  • Run Time: Approximately 15 minutes

5. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in deionized water. Create a series of calibration standards by serial dilution (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Sample Preparation: Dilute the sample with deionized water to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection. For complex matrices like cell culture media, a protein precipitation step with cold acetonitrile may be necessary.[3]

6. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. As this compound is non-volatile, a derivatization step is required to increase its volatility. Trimethylsilyl (B98337) (TMS) derivatization is a common approach for carbohydrates.[4][5]

Experimental Protocol: GC-MS with TMS Derivatization

1. Objective: To quantify this compound in biological samples after trimethylsilyl derivatization.

2. Materials:

  • This compound standard (purity >95%)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Sorbitol)

  • Nitrogen gas for drying

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for carbohydrate analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. Derivatization Procedure:

  • Pipette a known volume of the sample or standard solution into a glass vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.[5]

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

6. Data Analysis:

  • Identify the TMS-derivatized this compound and internal standard peaks based on their retention times and mass spectra.

  • Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared using the same derivatization procedure.

Enzymatic Assay (Conceptual)

Conceptual Protocol: Enzymatic Assay for this compound

1. Objective: To determine the concentration of this compound by measuring the product of an enzymatic reaction.

2. Principle: D-Mannono-1,4-lactone is converted to D-mannonate, which is then dehydrated by mannonate dehydratase to 2-keto-3-deoxy-D-gluconate (KDG). KDG can then be cleaved by a KDG aldolase (B8822740) to pyruvate (B1213749) and D-glyceraldehyde. The production of pyruvate can be coupled to a lactate (B86563) dehydrogenase reaction, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.

3. Materials:

  • This compound standard

  • Recombinant Mannonate Dehydratase

  • Recombinant KDG Aldolase

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

4. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, LDH, KDG aldolase, and mannonate dehydratase.

  • Add the sample or standard containing this compound to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 37 °C).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

5. Data Analysis:

  • Calculate the rate of NADH consumption from the change in absorbance over time.

  • Create a standard curve by plotting the reaction rate against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_enzymatic Enzymatic Assay Sample Collection Sample Collection Dilution/Extraction Dilution/Extraction Sample Collection->Dilution/Extraction Filtration/Cleanup Filtration/Cleanup Dilution/Extraction->Filtration/Cleanup HPLC Injection HPLC Injection Filtration/Cleanup->HPLC Injection Aqueous Samples Derivatization (TMS) Derivatization (TMS) Filtration/Cleanup->Derivatization (TMS) Dried Samples Enzyme Reaction Enzyme Reaction Filtration/Cleanup->Enzyme Reaction Buffered Samples Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation RID Detection RID Detection Chromatographic Separation->RID Detection Data Acquisition Data Acquisition RID Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification GC Injection GC Injection Derivatization (TMS)->GC Injection Data Acquisition Gas Phase Separation Gas Phase Separation GC Injection->Gas Phase Separation Data Acquisition Mass Spectrometry Mass Spectrometry Gas Phase Separation->Mass Spectrometry Data Acquisition Data Acquisition_GCMS Data Acquisition_GCMS Mass Spectrometry->Data Acquisition_GCMS Data Acquisition Data Acquisition_GCMS->Quantification Spectrophotometric Reading Spectrophotometric Reading Enzyme Reaction->Spectrophotometric Reading Data Acquisition Data Acquisition_Enz Data Acquisition_Enz Spectrophotometric Reading->Data Acquisition_Enz Data Acquisition Data Acquisition_Enz->Quantification D-Glucose-6-Phosphate D-Glucose-6-Phosphate D-Fructose-6-Phosphate D-Fructose-6-Phosphate D-Glucose-6-Phosphate->D-Fructose-6-Phosphate D-Mannose-6-Phosphate D-Mannose-6-Phosphate D-Fructose-6-Phosphate->D-Mannose-6-Phosphate D-Mannose-1-Phosphate D-Mannose-1-Phosphate D-Mannose-6-Phosphate->D-Mannose-1-Phosphate GDP-D-Mannose GDP-D-Mannose D-Mannose-1-Phosphate->GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose L-Galactose-1-Phosphate L-Galactose-1-Phosphate GDP-L-Galactose->L-Galactose-1-Phosphate L-Galactose L-Galactose L-Galactose-1-Phosphate->L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid

References

Application Notes and Protocols for HPLC Analysis of D-Mannonic acid-1,4-lactone Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Mannonic acid-1,4-lactone is a carbohydrate derivative of D-mannose with significant applications in the pharmaceutical and biotechnology sectors.[1] It serves as a precursor in the synthesis of biologically important molecules and is investigated for its potential in drug formulations. Ensuring the purity of this compound is critical for its use in research and drug development, as impurities can affect its efficacy, stability, and safety.

This document provides a detailed application note and protocol for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC). The primary objective of this method is to separate this compound from its main potential impurity and primary degradation product, D-Mannonic acid. This method is designed to be a stability-indicating assay.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[2]
Molecular Weight 178.14 g/mol [2]
Appearance White crystalline powder[1]
Melting Point >151 °C[1]
Solubility Soluble in water and Dimethyl Sulfoxide (DMSO)[1]

Experimental Protocol: HPLC Purity Determination

This protocol outlines the procedure for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a UV detector or a Refractive Index (RI) detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

  • This compound reference standard (purity ≥99%)

  • D-Mannonic acid reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Phosphoric acid

Chromatographic Conditions

Due to the polar nature of this compound, a reversed-phase HPLC method with a column designed for aqueous mobile phases is recommended. The carboxyl group in the lactone and its open-chain acid form allows for UV detection at low wavelengths.

ParameterRecommended Conditions
Column C18 column suitable for aqueous mobile phases (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq, or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 2.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5% B; 10-15 min: 5-20% B; 15-20 min: 20% B; 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm (primary) or Refractive Index (RI)
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

3.3.2. Standard Solution Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • D-Mannonic acid Stock Solution (1 mg/mL): Accurately weigh about 25 mg of D-Mannonic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the this compound stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.

  • Resolution Solution: Mix 1 mL of the this compound stock solution and 1 mL of the D-Mannonic acid stock solution in a 10 mL volumetric flask and dilute to volume with Mobile Phase A.

3.3.3. Sample Solution Preparation

  • Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Inject the resolution solution to verify the system's ability to separate this compound from D-mannonic acid. The resolution between the two peaks should be greater than 2.0. Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Potential Impurities and Degradation Pathways

The primary impurity to monitor is D-mannonic acid, which is formed by the hydrolysis of the lactone ring. Other potential impurities may arise from the synthesis process, which often starts from D-mannose or D-glucose. These can include:

  • D-Mannonic acid: Formed by hydrolysis.

  • Unreacted D-mannose: Starting material.

  • Epimers and Isomers: Such as D-glucose or D-fructose, which can be present as process-related impurities.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between this compound and its primary degradation product.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase A & B System_Suitability Perform System Suitability Test Mobile_Phase->System_Suitability Standard_Sol Prepare Standard Solutions Standard_Sol->System_Suitability Sample_Sol Prepare Sample Solution Inject_Sample Inject Sample and Standards Sample_Sol->Inject_Sample System_Suitability->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity Report_Results Report Results Calculate_Purity->Report_Results

Caption: Experimental workflow for HPLC analysis.

G Lactone This compound Acid D-Mannonic acid Lactone->Acid Hydrolysis Acid->Lactone Lactonization (Acidic conditions)

Caption: Hydrolysis and lactonization equilibrium.

Summary of Quantitative Data

The following table structure should be used to summarize the quantitative results from the purity analysis.

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Reference Standard
Sample Batch 1
Sample Batch 2
...

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for determining the purity of this compound. The method is stability-indicating, allowing for the effective separation of the active substance from its primary degradation product, D-mannonic acid. This protocol is suitable for quality control and stability studies in research and pharmaceutical development environments.

References

Application Notes and Protocols: D-Mannonic Acid-1,4-Lactone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a derivative of the hexose (B10828440) sugar D-mannose, has been identified as an inhibitor of specific glycoside hydrolase enzymes. Its structural similarity to the natural substrates of these enzymes allows it to act as a competitive inhibitor, making it a valuable tool for studying enzyme mechanisms, developing novel therapeutics, and understanding its role in carbohydrate metabolism. These application notes provide a comprehensive overview of its known enzymatic targets, protocols for inhibition assays, and a discussion of its potential impact on cellular signaling pathways.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Appearance White crystalline powder
Melting Point 153 °C[2]
Solubility Soluble in water[3]

Mechanism of Action

This compound functions as a competitive inhibitor. Due to its structural resemblance to the furanose form of substrates, it can bind to the active site of certain enzymes, preventing the binding and processing of the natural substrate.[4] This interaction is reversible and is a key aspect of its function in enzymatic studies.

Enzyme Inhibition Data

Enzyme TargetSource OrganismSubstrateInhibition TypeIC₅₀KᵢReference(s)
β-GalactosidaseEscherichia colio-nitrophenyl-β-D-galactopyranoside (ONPG)Competitive (putative)Data not availableData not available[3][4]
Lysozyme (B549824)Hen Egg WhiteMicrococcus lysodeikticus cellsData not availableData not availableData not available[2]

Potential Effects on Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways as a consequence of enzyme inhibition is an area requiring further investigation. However, based on its known targets and by analogy to other sugar lactones, we can hypothesize potential downstream effects.

For instance, inhibition of lysozyme, an important component of the innate immune system, could modulate inflammatory responses. Lysozyme's degradation of bacterial peptidoglycan can release fragments that are recognized by pattern recognition receptors, triggering immune signaling cascades. By inhibiting lysozyme, this compound could potentially dampen these signals.

The diagram below illustrates a hypothetical scenario where lysozyme inhibition by this compound could lead to a reduction in the activation of an immune signaling pathway.

G cluster_0 Bacterial Presence cluster_1 Enzymatic Action & Inhibition cluster_2 Cellular Signaling Bacteria Bacteria PGN Peptidoglycan (PGN) Bacteria->PGN releases Lysozyme Lysozyme PGN_Fragments PGN Fragments Lysozyme->PGN_Fragments degrades PGN into Inhibitor This compound Inhibitor->Lysozyme inhibits PRR Pattern Recognition Receptor (PRR) PGN_Fragments->PRR activates Signaling Immune Signaling Cascade PRR->Signaling Response Inflammatory Response Signaling->Response

Hypothetical modulation of immune signaling by lysozyme inhibition.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against its known enzyme targets.

Protocol 1: Inhibition of E. coli β-Galactosidase

This protocol is adapted from standard colorimetric assays using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

Materials:

  • β-Galactosidase from E. coli

  • This compound

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (0.1 M phosphate (B84403) buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Prepare Reagents:

    • Dissolve β-galactosidase in Z-buffer to a final concentration of 0.1 units/mL.

    • Prepare a stock solution of this compound in Z-buffer. Create a series of dilutions to test a range of inhibitor concentrations.

    • Prepare a 4 mg/mL solution of ONPG in Z-buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Z-buffer (for control) or 20 µL of the this compound dilutions to the appropriate wells.

    • Add 20 µL of the β-galactosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the ONPG solution to each well.

    • Incubate the plate at 37°C.

  • Measurement:

    • Allow the reaction to proceed for a set amount of time (e.g., 15-30 minutes), ensuring the color development in the control wells is within the linear range of the spectrophotometer.

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

    • Measure the absorbance at 420 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon).

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis prep1 Prepare Reagent Solutions: - β-Galactosidase - this compound (serial dilutions) - ONPG setup1 Add Z-buffer (control) or Inhibitor Dilutions to wells prep1->setup1 setup2 Add β-Galactosidase to all wells setup1->setup2 setup3 Pre-incubate at 37°C for 10 min setup2->setup3 react1 Add ONPG to initiate reaction setup3->react1 react2 Incubate at 37°C react1->react2 react3 Stop reaction with Na₂CO₃ react2->react3 react4 Read Absorbance at 420 nm react3->react4 analysis1 Calculate % Inhibition react4->analysis1 analysis2 Determine IC₅₀ and Kᵢ analysis1->analysis2

Workflow for β-Galactosidase Inhibition Assay.
Protocol 2: Inhibition of Hen Egg White Lysozyme

This protocol is based on the turbidimetric assay which measures the clearing of a bacterial cell suspension.

Materials:

  • Hen Egg White Lysozyme (HEWL)

  • This compound

  • Micrococcus lysodeikticus cells (lyophilized)

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HEWL in the assay buffer.

    • Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions.

    • Prepare a suspension of Micrococcus lysodeikticus cells in the assay buffer to an initial absorbance of 0.6-0.7 at 450 nm.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the assay buffer (for control) or 20 µL of the this compound dilutions to the appropriate wells.

    • Add 20 µL of the HEWL solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 160 µL of the bacterial cell suspension to each well.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 450 nm in a microplate reader at room temperature. Take readings every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of lysis (change in absorbance per minute) for the control and each inhibitor concentration.

    • Determine the percentage of inhibition from the rates.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis prep1 Prepare Reagents: - Lysozyme (HEWL) - this compound (serial dilutions) - M. lysodeikticus suspension setup1 Add Assay Buffer (control) or Inhibitor Dilutions to wells prep1->setup1 setup2 Add Lysozyme to all wells setup1->setup2 setup3 Pre-incubate at RT for 10 min setup2->setup3 react1 Add Bacterial Suspension to initiate lysis setup3->react1 react2 Monitor Absorbance at 450 nm over time react1->react2 analysis1 Calculate Rate of Lysis react2->analysis1 analysis2 Determine % Inhibition and IC₅₀ analysis1->analysis2

Workflow for Lysozyme Inhibition Assay.

Conclusion

This compound is a valuable research tool for studying enzyme inhibition, particularly for glycosidases like β-galactosidase and lysozyme. The provided protocols offer a starting point for characterizing its inhibitory properties in detail. Further research is warranted to determine its precise inhibition constants and to explore the downstream consequences of its enzymatic inhibition on cellular signaling pathways, which could unveil novel therapeutic applications.

References

Application Notes and Protocols for D-Mannonic Acid-1,4-Lactone Inhibition of β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone, has been identified as an inhibitor of β-galactosidase, an enzyme crucial for the hydrolysis of lactose (B1674315) and other β-galactosides. This enzyme is a key target in various biomedical research areas, including studies on cellular senescence and the development of antimicrobial agents. Understanding the inhibitory potential of this compound against β-galactosidase is vital for elucidating enzyme mechanisms and for the development of novel therapeutics. These application notes provide a summary of the available data on the inhibition of β-galactosidase by related sugar lactones and detailed protocols for characterizing the inhibitory activity of this compound.

Data Presentation: Inhibition of β-Galactosidase by Sugar Lactones

InhibitorEnzyme SourceInhibition Constant (Kᵢ)Notes
D-Galactono-1,4-lactonePenicillium fellutanum (β-galactofuranosidase)Known inhibitor, specific Kᵢ not provided in the sourceAnalog of this compound.[1]
4-deoxy-D-galactono-1,4-lactamPenicillium fellutanum (β-galactofuranosidase)88 ± 4 µMA competitive inhibitor and an analog of D-galactono-1,4-lactone.[1]
L-arabinolactoneEscherichia coliNot specified, but noted as a transition state analog inhibitor
D-galactonolactoneEscherichia coliNot specified, but noted as a transition state analog inhibitor
GluconolactoneAlmond emulsinInhibits β-glucosidase and β-galactosidase activity
GalactonolactoneAlmond emulsinInhibits β-glucosidase and β-galactosidase activity
d-fucono-lactoneAlmond emulsinInhibits β-glucosidase and β-galactosidase activity

Experimental Protocols

The following protocols provide a detailed methodology for the determination of the inhibitory effect of this compound on β-galactosidase activity.

Protocol 1: Determination of the Inhibitory Constant (Kᵢ) of this compound for β-Galactosidase

This protocol outlines the steps to determine the type of inhibition and the inhibitory constant (Kᵢ) of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials and Reagents:

  • β-Galactosidase from Escherichia coli

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-galactosidase in Z-Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG in Z-Buffer (e.g., 4 mg/mL).

    • Prepare a stock solution of this compound in Z-Buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, set up the reactions as described in the table below. It is recommended to perform each condition in triplicate.

Well TypeZ-BufferThis compoundONPG (Substrate)β-Galactosidase
Blank (No Enzyme) VariableVariableVariable0 µL
Control (No Inhibitor) Variable0 µLVariableX µL
Inhibitor VariableVariableVariableX µL
  • Enzymatic Reaction:

    • Pre-incubate the microplate containing the buffer, inhibitor, and enzyme at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the ONPG solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Monitor the reaction progress by measuring the absorbance at 420 nm at regular time intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Stopping the Reaction:

    • After the desired incubation period, stop the reaction by adding a volume of the stop solution (e.g., 1 M Na₂CO₃) to each well. The high pH of the stop solution will denature the enzyme and develop the yellow color of the o-nitrophenol product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition and the Kᵢ value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Setup 96-well Plate prep_reagents->prep_plate pre_incubate Pre-incubate (Enzyme + Inhibitor) prep_plate->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction read_absorbance Measure Absorbance (420 nm) stop_reaction->read_absorbance data_analysis Data Analysis (Lineweaver-Burk Plot) read_absorbance->data_analysis determine_ki Determine Kᵢ data_analysis->determine_ki

Caption: Workflow for determining the Kᵢ of this compound.

Inhibition Mechanism

inhibition_mechanism E Enzyme (β-Gal) ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate (ONPG) I Inhibitor (D-Mannonic acid-1,4-lactone) ES->E P Products ES->P k_cat EI->E

Caption: Competitive inhibition of β-galactosidase.

References

Applications of D-Mannonic Acid-1,4-Lactone in Glycobiology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, D-Mannonic acid-1,4-lactone emerges as a versatile and valuable tool in the field of glycobiology. This stable, cyclic sugar derivative serves as a key intermediate in carbohydrate chemistry, offering a range of applications from the inhibition of specific enzymes to the synthesis of complex glycoconjugates and their mimetics.

This document provides detailed application notes and experimental protocols for the use of this compound in glycobiology research. It includes quantitative data on its activity, step-by-step methodologies for key experiments, and visual diagrams of relevant pathways and workflows.

Application as a Glycosidase Inhibitor

This compound and its isomer, D-mannono-1,5-lactone, function as competitive inhibitors of α-mannosidases. This inhibitory activity is rooted in the structural similarity of the lactone ring to the oxocarbenium ion-like transition state of the mannoside substrate during enzymatic hydrolysis. While the γ-lactone (1,4-lactone) itself shows inhibitory effects, it is understood that in aqueous solutions, it can exist in equilibrium with the more potent δ-lactone (1,5-lactone) form.

This inhibitory property makes this compound a useful tool for:

  • Studying the role of α-mannosidases in cellular processes: By selectively inhibiting these enzymes, researchers can investigate their involvement in glycoprotein (B1211001) processing, trafficking, and degradation.

  • Elucidating enzyme mechanisms: The competitive nature of the inhibition provides insights into the active site geometry and catalytic mechanism of α-mannosidases.

  • Screening for novel therapeutic agents: this compound can be used as a reference compound in high-throughput screening assays for the discovery of new and more potent mannosidase inhibitors.

Quantitative Data: Inhibition of Jack Bean α-Mannosidase

The following table summarizes the reported inhibition constants (Ki) for D-mannono-1,4-lactone and its 1,5-lactone isomer against jack bean α-mannosidase, a commonly used model enzyme in glycobiology research.

InhibitorEnzyme SourceSubstrateKi ValueReference
D-mannono-1,4-lactoneJack beanp-nitrophenyl-α-d-mannoside1.0 x 10⁻² M[1]
D-mannono-1,5-lactoneJack beanp-nitrophenyl-α-d-mannoside1.2 x 10⁻⁴ M[1]

As the data indicates, D-mannono-1,5-lactone is a significantly more potent inhibitor of jack bean α-mannosidase than D-mannono-1,4-lactone.[1]

Experimental Protocol: α-Mannosidase Inhibition Assay

This protocol describes a general procedure for determining the inhibitory activity of this compound against α-mannosidase using a chromogenic substrate.

Materials:

  • α-Mannosidase from jack bean (or other source)

  • This compound

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 4.5

  • Stop Solution: 1 M sodium carbonate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Prepare Reagents:

    • Dissolve α-mannosidase in assay buffer to the desired working concentration.

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of pNPM in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank: 100 µL of assay buffer.

      • Control (No Inhibitor): 50 µL of assay buffer and 50 µL of α-mannosidase solution.

      • Inhibitor: 50 µL of each this compound dilution and 50 µL of α-mannosidase solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the pNPM substrate solution to all wells (except the blank) to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells. The stop solution will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate product.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up 96-well plate: Blank, Control, Inhibitor prep_enzyme->setup prep_inhibitor Prepare Inhibitor (this compound) Serial Dilutions prep_inhibitor->setup prep_substrate Prepare Substrate (pNPM) Solution add_substrate Add Substrate to start reaction prep_substrate->add_substrate preincubate Pre-incubate 10 min @ 37°C setup->preincubate preincubate->add_substrate incubate Incubate 15-30 min @ 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_ic50 Plot for IC50 calc_inhibition->plot_ic50 plot_ki Lineweaver-Burk/Dixon Plot for Ki plot_ic50->plot_ki

Caption: Workflow for α-Mannosidase Inhibition Assay.

Application as a Precursor in Glycoconjugate Synthesis

This compound serves as a versatile and chiral starting material for the synthesis of a variety of mannose-containing glycoconjugates and their analogs. Its stable lactone ring can be chemically modified to introduce different functional groups, making it a valuable building block in synthetic carbohydrate chemistry.[2][3]

Key synthetic applications include:

  • Synthesis of C-Glycosides: The anomeric oxygen of a glycoside can be replaced with a carbon atom to form C-glycosides, which are resistant to enzymatic hydrolysis. These stable glycomimetics are valuable tools for studying carbohydrate-protein interactions and for the development of carbohydrate-based drugs. This compound can be a precursor for the synthesis of C-mannosides.[2]

  • Synthesis of Glycosyl Acceptors: The hydroxyl groups of this compound can be selectively protected and deprotected to create glycosyl acceptors for the synthesis of oligosaccharides.

  • Synthesis of Iminosugars: Through a series of chemical transformations, this compound can be converted into iminosugars, which are potent inhibitors of glycosidases and glycosyltransferases with therapeutic potential.

  • Synthesis of other rare sugars: this compound has been utilized as a starting material for the synthesis of other sugars, such as L-ribose, through stereochemical inversions.[4]

Experimental Protocol: Synthesis of a Protected Mannosyl Donor from this compound (Conceptual)

This protocol outlines a conceptual synthetic route for the conversion of this compound into a protected mannosyl donor, which can then be used in glycosylation reactions. This is a multi-step synthesis that would require optimization in a laboratory setting.

Materials:

  • This compound

  • Protecting group reagents (e.g., 2,2-dimethoxypropane (B42991) for acetonide formation, benzyl (B1604629) bromide for benzylation)

  • Reducing agents (e.g., sodium borohydride)

  • Activating agents for glycosylation (e.g., N-iodosuccinimide)

  • Appropriate solvents (e.g., acetone, DMF, dichloromethane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Protection of Hydroxyl Groups:

    • Selectively protect the hydroxyl groups of this compound. For example, react it with 2,2-dimethoxypropane in the presence of an acid catalyst to form an isopropylidene acetal.[2]

  • Reduction of the Lactone:

    • Reduce the lactone carbonyl group to a hydroxyl group using a suitable reducing agent like sodium borohydride (B1222165) to form the corresponding diol.

  • Further Protection:

    • Protect the newly formed primary hydroxyl group and any remaining free hydroxyl groups. For instance, benzylation using benzyl bromide and a base like sodium hydride.

  • Formation of a Glycosyl Donor:

    • Convert the protected mannofuranose or mannopyranose derivative into a suitable glycosyl donor. This could involve the introduction of a leaving group at the anomeric position, such as a halide or a thioglycoside.

  • Purification:

    • Purify the product at each step using techniques like column chromatography on silica gel. Characterize the intermediates and the final product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow start D-Mannonic acid-1,4-lactone step1 Selective Protection of OH groups start->step1 intermediate1 Protected Lactone step1->intermediate1 step2 Reduction of Lactone Carbonyl intermediate1->step2 intermediate2 Protected Mannofuranose/pyranose step2->intermediate2 step3 Further Protection/ Modification intermediate2->step3 intermediate3 Fully Protected Mannose Derivative step3->intermediate3 step4 Introduction of Anomeric Leaving Group intermediate3->step4 end_product Protected Mannosyl Donor step4->end_product

Caption: Conceptual workflow for synthesizing a mannosyl donor.

Signaling Pathways and Logical Relationships

While this compound itself is not a direct signaling molecule, its applications in glycobiology are intrinsically linked to various signaling and metabolic pathways.

  • Glycoprotein Processing Pathway: As an inhibitor of α-mannosidases, this compound can be used to perturb the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus. This allows for the study of the consequences of improper glycoprotein folding and quality control, which are implicated in various diseases.

Glycoprotein_Processing ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Trimming of glucose and some mannose Mannosidase_I α-Mannosidase I Golgi->Mannosidase_I Further mannose trimming Protein Nascent Polypeptide Protein->ER Oligosaccharide Core Oligosaccharide (Glc3Man9GlcNAc2) Oligosaccharide->ER Mannosidase_II α-Mannosidase II Mannosidase_I->Mannosidase_II Processed_Glycoprotein Mature Glycoprotein Mannosidase_II->Processed_Glycoprotein Final Processing Inhibitor D-Mannono- 1,4-lactone Inhibitor->Mannosidase_I Inhibitor->Mannosidase_II

Caption: Inhibition of Glycoprotein Processing by D-Mannono-1,4-lactone.

  • Ascorbic Acid Biosynthesis: this compound is an intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants, where GDP-D-mannose is a key precursor.[5] While this is a plant-specific pathway, it highlights the metabolic relevance of mannose derivatives.

By providing a deeper understanding of the applications of this compound, these notes and protocols aim to facilitate its effective use in advancing glycobiology research and drug development.

References

Application Notes and Protocols: D-Mannonic Acid-1,4-Lactone as a Chiral Precursor for the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of D-Mannonic acid-1,4-lactone as a versatile chiral starting material in the synthesis of bioactive molecules, with a specific focus on its conversion to L-ribose, a key intermediate for antiviral nucleoside analogs.

Introduction

This compound, a carbohydrate derivative, serves as a valuable building block in organic synthesis due to its inherent chirality.[1] Its well-defined stereocenters make it an attractive starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals. This document outlines a synthetic pathway from this compound to L-ribose, a crucial component of various antiviral drugs, including Ribavirin and Molnupiravir.

Synthesis Pathway Overview: From this compound to Antiviral Drugs

The overall synthetic strategy involves a key stereochemical inversion of this compound to produce L-lyxono-1,4-lactone, which is then reduced to L-ribose. L-ribose subsequently serves as the glycosidic precursor for the synthesis of nucleoside analogs.

G D_Mannonic_acid This compound L_Lyxono_lactone L-Lyxono-1,4-lactone D_Mannonic_acid->L_Lyxono_lactone One-pot Inversion (Piperidine, MsCl) L_Ribose L-Ribose L_Lyxono_lactone->L_Ribose Reduction (e.g., NaBH4) Protected_L_Ribose Protected L-Ribose L_Ribose->Protected_L_Ribose Protection (e.g., Acetylation) Antiviral_Drug Antiviral Nucleoside Analog (e.g., L-Ribavirin) Protected_L_Ribose->Antiviral_Drug Glycosylation & Deprotection

Caption: Synthetic pathway from this compound to antiviral nucleosides.

Experimental Protocols

Part 1: Synthesis of L-Ribose from this compound

This protocol is based on the one-pot inversion method which efficiently converts D-Mannono-1,4-lactone into an L-ribose precursor.[2]

1.1. One-pot Inversion of this compound to L-Lyxono-1,4-lactone

This key step involves the treatment of this compound with piperidine (B6355638), followed by mesylation-induced SN2-type O-alkylation to achieve the desired stereochemical inversion.[2]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add piperidine (1.1 eq) dropwise to the solution and stir for 30 minutes at 0 °C.

  • To the same flask, add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield L-lyxono-1,4-lactone.

1.2. Reduction of L-Lyxono-1,4-lactone to L-Ribose

Materials:

Procedure:

  • Dissolve L-lyxono-1,4-lactone (1.0 eq) in ethanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~5 with Dowex 50W-X8 resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Co-evaporate the residue with methanol several times to remove borate (B1201080) esters.

  • The resulting crude L-ribose can be used in the next step without further purification or can be purified by crystallization.

Reaction Step Starting Material Product Key Reagents Typical Yield
One-pot InversionThis compoundL-Lyxono-1,4-lactonePiperidine, MsCl60-70%
ReductionL-Lyxono-1,4-lactoneL-RiboseNaBH₄85-95%
Part 2: Synthesis of L-Ribavirin from L-Ribose

This protocol outlines the synthesis of L-Ribavirin, the L-enantiomer of the broad-spectrum antiviral drug Ribavirin, starting from the prepared L-ribose.

2.1. Protection of L-Ribose (Acetylation)

Materials:

Procedure:

  • Suspend L-ribose (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add acetic anhydride (5.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1,2,3,5-tetra-O-acetyl-L-ribofuranose.

2.2. Glycosylation

Materials:

  • 1,2,3,5-tetra-O-acetyl-L-ribofuranose

  • 1,2,4-Triazole-3-carboxamide

  • Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Acetonitrile, anhydrous

Procedure:

  • Suspend 1,2,4-triazole-3-carboxamide (1.2 eq) in anhydrous acetonitrile.

  • Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution to room temperature and add a solution of 1,2,3,5-tetra-O-acetyl-L-ribofuranose (1.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

2.3. Deprotection to yield L-Ribavirin

Materials:

Procedure:

  • Dissolve the protected L-Ribavirin intermediate in methanol.

  • Add saturated methanolic ammonia and stir the mixture in a sealed vessel at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude L-Ribavirin by crystallization from methanol/water.

Reaction Step Starting Material Product Key Reagents Typical Yield
AcetylationL-Ribose1,2,3,5-tetra-O-acetyl-L-ribofuranoseAcetic anhydride, Pyridine>90%
Glycosylation1,2,3,5-tetra-O-acetyl-L-ribofuranoseProtected L-Ribavirin1,2,4-Triazole-3-carboxamide, BSA, TMSOTf60-75%
DeprotectionProtected L-RibavirinL-RibavirinMethanolic ammonia>90%

Logical Workflow for Synthesis and Analysis

G cluster_0 Synthesis of L-Ribose cluster_1 Synthesis of L-Ribavirin cluster_2 Analytical Characterization Start This compound Step1 One-pot Inversion Start->Step1 Intermediate1 L-Lyxono-1,4-lactone Step1->Intermediate1 Analysis1 TLC Monitoring Step1->Analysis1 Step2 Reduction Intermediate1->Step2 Analysis2 Column Chromatography Intermediate1->Analysis2 Analysis3 NMR Spectroscopy Intermediate1->Analysis3 Product1 L-Ribose Step2->Product1 Product1->Analysis3 Product1_input L-Ribose Step3 Acetylation Product1_input->Step3 Intermediate2 Protected L-Ribose Step3->Intermediate2 Step4 Glycosylation Intermediate2->Step4 Intermediate3 Protected L-Ribavirin Step4->Intermediate3 Step4->Analysis1 Step5 Deprotection Intermediate3->Step5 Intermediate3->Analysis2 Intermediate3->Analysis3 FinalProduct L-Ribavirin Step5->FinalProduct FinalProduct->Analysis3 Analysis4 Mass Spectrometry FinalProduct->Analysis4 Analysis5 Purity Analysis (HPLC) FinalProduct->Analysis5

Caption: Workflow for the synthesis and analysis of L-Ribavirin from this compound.

References

Application Notes and Protocols for Studying Metabolic Pathways with D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid-1,4-lactone is a sugar lactone, a cyclic ester derived from D-mannonic acid.[1][2] It serves as an intermediate in carbohydrate metabolism and is a valuable tool for researchers studying various biochemical pathways.[3] Its structural similarity to other sugar molecules allows it to act as an enzyme inhibitor, making it particularly useful for elucidating enzyme mechanisms and kinetics. This document provides detailed application notes and protocols for utilizing this compound in metabolic research, with a primary focus on its role as an inhibitor of β-galactosidase. Additionally, its potential as a lysozyme (B549824) inhibitor is noted.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White crystalline powder
Melting Point >151 °C
Solubility Soluble in water and DMSO
(Data sourced from multiple chemical suppliers and databases)

Application 1: Inhibition of β-Galactosidase

This compound has been identified as an inhibitor of β-galactosidase from Escherichia coli.[1][5] This inhibitory action is likely due to its structural resemblance to the natural substrate of the enzyme, galactose. By binding to the active site, it can competitively inhibit the enzyme's activity. This makes it a useful compound for studying the kinetics and mechanism of β-galactosidase, an enzyme widely used as a reporter gene in molecular biology.

Mechanism of Action: Competitive Inhibition

The inhibitory effect of this compound on β-galactosidase is presumed to be competitive. In this model, the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding.

G E Free Enzyme (β-Galactosidase) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI ki S Substrate (e.g., ONPG) I Inhibitor (this compound) ES->E k-1 P Product (o-nitrophenol + Galactose) ES->P kcat EI->E k-i

Caption: Competitive inhibition of β-galactosidase.

Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on E. coli β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase (from E. coli)

  • This compound

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (0.1 M phosphate (B84403) buffer, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

  • Stop solution (1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-galactosidase in Z-buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ONPG (4 mg/mL) in Z-buffer.

    • Prepare a range of concentrations of this compound in Z-buffer.

  • Assay Setup:

    • In a 96-well plate, set up the reactions as described in Table 2.

    • Add the components in the order listed: Z-buffer, inhibitor, and enzyme solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ONPG solution to all wells.

    • Immediately start measuring the absorbance at 420 nm every minute for 10-20 minutes using a microplate reader.

  • Termination of Reaction:

    • After the desired time, stop the reaction by adding the stop solution to each well. This will also enhance the yellow color of the o-nitrophenol product.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor.

    • Generate a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the Ki value.

Data Presentation

The results of the inhibition assay can be recorded in a table similar to Table 2.

[Inhibitor] (µM)[Substrate] (mM)Initial Rate (ΔAbs/min)% Inhibition
0 (Control)10
101
501
1001
5001
10001

This table is a template for recording experimental data.

Experimental Workflow Diagram

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reactions in 96-well Plate prep->setup preincubate Pre-incubate at 37°C setup->preincubate start Initiate Reaction with ONPG preincubate->start measure Measure Absorbance at 420 nm start->measure stop Stop Reaction (add Sodium Carbonate) measure->stop analyze Analyze Data (Calculate Rates, IC50, Ki) stop->analyze

References

Application Notes and Protocols for High-Purity D-Mannonic acid-1,4-lactone in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of high-purity D-Mannonic acid-1,4-lactone in various research applications. This document outlines the compound's characteristics, potential research applications, and detailed, adaptable protocols for experimental use.

Product Information and Specifications

This compound, a derivative of D-mannose, is a carbohydrate with significant potential in biochemical and pharmaceutical research. When purchasing this compound, it is crucial to source it from a reputable supplier who can provide a detailed Certificate of Analysis (CoA).

Table 1: Product Specifications for High-Purity this compound

ParameterSpecificationReference
Chemical Name This compound[1]
Synonyms D-Mannono-1,4-lactone, D-Mannonic acid γ-lactone[1]
CAS Number 26301-79-1[1]
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥99% (HPLC)[1]
Melting Point >151 °C[1]
Optical Rotation [α]²⁰/D = +50° to +54° (c=3 in H₂O)[1]
Solubility Soluble in water and DMSO
Storage Store at room temperature or as recommended by the supplier.[1]

Research Applications

This compound is a versatile molecule with several potential applications in scientific research:

  • Enzyme Inhibition: It is known to act as an inhibitor of β-galactosidase from Escherichia coli and may also inhibit lysozyme.[2][3] This makes it a useful tool for studying the structure and function of these enzymes.

  • Carbohydrate Metabolism: As a derivative of D-mannose, this lactone can be used in studies investigating various aspects of carbohydrate metabolism and its role in cellular processes.[1]

  • Pharmaceutical Formulation: Its properties as a stabilizer and excipient make it a candidate for use in drug formulation to potentially improve the solubility and bioavailability of active pharmaceutical ingredients.[1]

  • Antioxidant and Neuroprotective Studies: While specific data for this compound is limited, related sugar lactones have demonstrated antioxidant and neuroprotective properties, suggesting a potential area of investigation for this compound.

  • Biomaterial Synthesis: It can serve as a building block in the synthesis of polysaccharides for the development of biocompatible materials.[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to note that these are generalized methods and will require optimization for specific experimental conditions, cell lines, and research questions.

β-Galactosidase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on β-galactosidase activity.

Materials:

  • High-purity this compound

  • β-galactosidase from E. coli

  • Ortho-Nitrophenyl-β-galactoside (ONPG) as substrate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in PBS. The final concentration will need to be optimized, but a starting point could be a 100 mM stock.

  • Prepare a series of dilutions of the this compound stock solution in PBS to achieve a range of desired final concentrations for the assay.

  • Prepare the enzyme solution by diluting β-galactosidase in cold PBS to the working concentration recommended by the supplier.

  • Prepare the substrate solution of ONPG in PBS. The optimal concentration should be determined based on the Kₘ of the enzyme, but a common starting concentration is 4 mg/mL.

  • In a 96-well plate, add the following to each well:

    • 50 µL of PBS (for blank) or this compound dilution (for inhibitor testing) or PBS (for positive control).

    • 50 µL of β-galactosidase solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the ONPG substrate solution to each well.

  • Incubate the plate at 37°C and monitor the color change. The reaction time will need to be optimized but is typically between 15 and 60 minutes.

  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Quantitative Data for β-Galactosidase Inhibition by this compound

ParameterValue
IC₅₀ To be determined experimentally
Kᵢ To be determined experimentally
Inhibition Type To be determined experimentally

Experimental Workflow for β-Galactosidase Inhibition Assay

G prep_stock Prepare Stock Solution of this compound prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions add_reagents Add Reagents to 96-well Plate prep_dilutions->add_reagents prep_enzyme Prepare β-galactosidase Solution prep_enzyme->add_reagents prep_substrate Prepare ONPG Substrate Solution start_reaction Initiate Reaction with ONPG prep_substrate->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction measure_abs Measure Absorbance at 420 nm stop_reaction->measure_abs calculate Calculate % Inhibition and IC₅₀ measure_abs->calculate

Caption: Workflow for determining the inhibitory effect of this compound on β-galactosidase.

Antioxidant Capacity Assessment (DPPH Assay)

This protocol provides a general method for evaluating the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • High-purity this compound

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution in methanol.

  • Prepare a stock solution of the positive control (ascorbic acid or Trolox) in methanol and prepare serial dilutions.

  • In a 96-well plate, add 100 µL of each dilution of the sample or positive control. Add 100 µL of methanol for the blank.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Table 3: Quantitative Data for Antioxidant Activity of this compound

AssayParameterValue
DPPH EC₅₀ To be determined experimentally
ORAC µmol TE/g To be determined experimentally
Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This is a general protocol to investigate the potential neuroprotective effects of this compound against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • High-purity this compound

  • SH-SY5Y neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in sterile cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control (medium only).

  • Induce oxidative stress by adding a final concentration of H₂O₂ (e.g., 100-200 µM, to be optimized) to the wells, except for the untreated control group.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Potential Signaling Pathway Involvement

While the direct effects of this compound on specific signaling pathways are not well-documented, related sugar lactones have been shown to exert protective effects by modulating pathways involved in apoptosis. For instance, D-saccharic acid-1,4-lactone has been reported to inhibit both the intrinsic and extrinsic apoptosis pathways. A similar mechanism could be investigated for this compound.

Hypothetical Signaling Pathway: Inhibition of Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Stress Cellular Stress Bax Bax Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DML This compound (Hypothesized) DML->Caspase8 Inhibits DML->Caspase9 Inhibits

Caption: Hypothesized inhibition of apoptosis pathways by this compound.

Conclusion

High-purity this compound is a promising compound for various research applications. The provided protocols serve as a foundation for initiating studies into its biological activities. Researchers are encouraged to optimize these methods for their specific experimental setups and to further explore the mechanisms of action of this intriguing molecule. Diligent record-keeping of experimental conditions and results will be invaluable for building a more comprehensive understanding of the scientific potential of this compound.

References

Troubleshooting & Optimization

D-Mannonic acid-1,4-lactone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of D-Mannonic acid-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a cyclic ester of D-mannonic acid, a sugar acid.[1] It is a versatile compound used in various biochemical applications, including as a building block in pharmaceutical formulations and in studies of carbohydrate metabolism.[2][3] It is also utilized in the synthesis of D-mannose, which plays a role in human metabolism.[2]

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound is hydrolysis of the lactone ring to form the open-chain D-mannonic acid.[4] This reaction is influenced by factors such as pH and temperature.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry place. Specific recommendations often include storage at temperatures between 0 to -20°C.[5] It is also advisable to keep it under an inert gas like nitrogen and protected from light.[5]

Q4: Can this compound be degraded by enzymes?

A4: Yes, the lactone ring of this compound can be hydrolyzed by enzymes called lactonases (lactonohydrolases).[4]

Troubleshooting Guide

Issue 1: I am observing a new peak in my HPLC analysis of a this compound solution over time.

  • Possible Cause: This new peak is likely the hydrolysis product, D-mannonic acid. Lactones are susceptible to hydrolysis, especially in aqueous solutions.[4][6]

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the new peak by mass spectrometry. The mass should correspond to the addition of a water molecule (an increase of 18 Da) to the parent this compound.

    • pH Control: Ensure the pH of your solution is as close to neutral as possible, or slightly acidic, to minimize hydrolysis.

    • Solvent Choice: For long-term storage of solutions, use anhydrous aprotic solvents like DMSO. Prepare aqueous solutions fresh before use.[7]

Issue 2: My this compound-containing formulation is losing efficacy in a multi-day cell-based assay.

  • Possible Cause: The lactone is likely degrading in the aqueous cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Replenish Compound: Add fresh this compound to the medium daily or at regular intervals.

    • Conduct Time-Course: Perform a stability study in your specific cell culture medium to determine the degradation rate and adjust your experimental design accordingly.

    • Consider Analogs: If available, investigate the use of more stable analogs of the compound.

Issue 3: I suspect my solid this compound is degrading during storage.

  • Possible Cause: Improper storage conditions, such as exposure to moisture or high temperatures, can lead to degradation even in the solid state.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound is stored in a tightly sealed container, in a desiccator, and at the recommended temperature (0 to -20°C).[5]

    • Purity Check: Re-analyze the purity of your compound using HPLC or another suitable analytical method.

    • Proper Handling: When handling the solid, minimize its exposure to ambient moisture.

Stability and Degradation Data

While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize the key factors influencing its stability and the expected degradation products.

Table 1: Factors Affecting the Stability of this compound

FactorEffect on StabilityRecommendations
pH Prone to hydrolysis under both acidic and basic conditions.[7]Maintain solutions at a neutral or slightly acidic pH for short-term use.
Temperature Increased temperature accelerates the rate of hydrolysis.[7]Store solutions at low temperatures (e.g., 2-8°C) for short-term use and frozen for long-term storage.
Solvent Aqueous solutions promote hydrolysis. Aprotic solvents offer better stability.[7]Use anhydrous aprotic solvents like DMSO for stock solutions. Prepare aqueous solutions immediately before use.
Light Potential for photolytic degradation.[7]Protect solutions from light, especially UV radiation.
Oxygen May contribute to oxidative degradation, though hydrolysis is the primary concern.[7]For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen or argon.

Table 2: Degradation Products of this compound

Degradation PathwayPrimary Degradation ProductAnalytical Method for Detection
Hydrolysis D-Mannonic acidHPLC, LC-MS, NMR[4]
Enzymatic Degradation D-Mannonic acidHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol outlines a general method for monitoring the stability of this compound and detecting its primary degradation product, D-mannonic acid.

  • Objective: To separate and quantify this compound and D-mannonic acid in a sample.

  • Materials:

    • This compound

    • D-mannonic acid (if available as a reference standard)

    • HPLC grade water

    • HPLC grade acetonitrile (B52724)

    • Formic acid

    • HPLC system with UV or RI detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Sample Preparation: Dissolve a known concentration of this compound in the desired buffer or solvent. For stability studies, incubate the sample under the desired conditions (e.g., different pH, temperature) and collect aliquots at various time points.

    • HPLC Analysis:

      • Inject the sample onto the C18 column.

      • Run a suitable gradient program to separate the lactone from the acid. A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

      • Monitor the elution profile using a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

    • Data Analysis:

      • Identify the peaks corresponding to this compound and D-mannonic acid based on their retention times (if a standard for the acid is available).

      • Quantify the peak areas to determine the percentage of remaining this compound and the formation of D-mannonic acid over time.

Visualizations

hydrolysis_pathway lactone This compound acid D-Mannonic acid lactone->acid + H2O (Hydrolysis) (pH, Temp dependent) acid->lactone - H2O (Lactonization)

Caption: Hydrolysis of this compound.

stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solution in desired buffer/solvent stress_conditions Incubate under various conditions (e.g., different pH, Temp, Light) prep_solution->stress_conditions sampling Collect aliquots at different time points stress_conditions->sampling hplc_analysis Analyze samples by HPLC sampling->hplc_analysis quantification Quantify remaining lactone and formation of degradants hplc_analysis->quantification degradation_pathway Determine degradation rate and pathway quantification->degradation_pathway

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Synthesis of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Diagram of the General Synthesis Workflow

The synthesis of this compound primarily involves the oxidation of D-mannose to D-mannonic acid, which then undergoes intramolecular cyclization (lactonization) to form the desired γ-lactone.

This compound Synthesis Workflow cluster_oxidation Oxidation of D-Mannose cluster_lactonization Lactonization cluster_purification Purification D-Mannose D-Mannose D-Mannonic_Acid D-Mannonic Acid D-Mannose->D-Mannonic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitric Acid, Bromine Water, Enzyme) Oxidizing_Agent->D-Mannose D-Mannonic_Acid_1_4_Lactone This compound D-Mannonic_Acid->D-Mannonic_Acid_1_4_Lactone Intramolecular Cyclization Lactonization_Step Heating / Acid Catalysis Lactonization_Step->D-Mannonic_Acid Pure_Product Pure D-Mannonic acid-1,4-lactone D-Mannonic_Acid_1_4_Lactone->Pure_Product Purification Purification_Step Crystallization (e.g., Ethanol (B145695)/Water) Purification_Step->D-Mannonic_Acid_1_4_Lactone

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of D-mannose. The primary techniques include:

  • Nitric Acid Oxidation: A strong oxidizing agent that can be effective but may lead to over-oxidation to D-mannaric acid if not carefully controlled.

  • Bromine Water Oxidation: A milder and more selective method for oxidizing the aldehyde group of D-mannose to a carboxylic acid.[1][2]

  • Enzymatic Oxidation: Utilizes enzymes like aldose oxidase for a highly specific and environmentally friendly approach.[3]

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Oxidizing Agent: The selectivity of the oxidizing agent is crucial to prevent the formation of byproducts.

  • Reaction Temperature: Both the oxidation and lactonization steps are temperature-sensitive. Higher temperatures during lactonization can favor the formation of the undesired δ-lactone.[3]

  • pH Control: Maintaining the optimal pH is critical, especially during bromine water oxidation, to prevent over-oxidation and other side reactions.[3]

  • Reaction Time: Sufficient time is required for both the oxidation and lactonization steps to reach completion.

Q3: How can I minimize the formation of the δ-lactone byproduct?

A3: The formation of the six-membered δ-lactone is a common side reaction. To favor the formation of the desired five-membered γ-lactone (this compound), consider the following:

  • Control Lactonization Temperature: Lactonization is optimally carried out around 70°C. Higher temperatures tend to favor the formation of the δ-lactone.[3]

  • Solvent Selection: The choice of solvent can influence the equilibrium between the γ- and δ-lactones.

Q4: What is the best way to purify the final product?

A4: this compound is highly soluble in water, which can make purification challenging.[3] The most common and effective purification method is crystallization. A mixture of ethanol and water (e.g., a 3:1 v/v ratio) at low temperatures (e.g., 4°C) can be used to induce the crystallization of the product.[3]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall yield after purification. Incomplete oxidation of D-mannose.Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure all the starting material has been consumed. If the reaction has stalled, consider adding more oxidizing agent, but be cautious of over-oxidation.
Incomplete lactonization of D-mannonic acid.Ensure the lactonization step is carried out at the appropriate temperature (around 70°C) and for a sufficient duration (e.g., 4 hours).[3] Acid catalysis (e.g., using an acidic resin) can also promote lactonization.[3]
Loss of product during purification.Due to its high water solubility, significant amounts of the product can be lost in the mother liquor during crystallization.[3] Optimize your crystallization conditions, such as the solvent ratio and cooling rate, to maximize crystal recovery. Consider performing a second crystallization from the mother liquor.
Degradation of the product.Prolonged exposure to harsh acidic or basic conditions can lead to the hydrolysis of the lactone ring. Ensure that the workup and purification steps are performed promptly and under neutral or slightly acidic conditions.
Formation of Impurities
Symptom Possible Cause Suggested Solution
Presence of a significant amount of D-mannaric acid (a dicarboxylic acid). Over-oxidation of D-mannose, particularly when using strong oxidizing agents like nitric acid.Carefully control the reaction conditions, including the stoichiometry of the oxidizing agent, temperature, and reaction time. Consider using a milder oxidizing agent like bromine water.
Formation of a brown or yellow reaction mixture, especially with nitric acid. Formation of nitrogen oxide (NOx) byproducts and other degradation products.Perform the reaction in a well-ventilated fume hood. Using a computer-controlled reactor with an oxygen atmosphere can help to regenerate nitric acid from NOx gases, minimizing their release and improving the reaction's efficiency.[4][5]
Presence of unreacted D-mannose in the final product. Incomplete oxidation.As mentioned previously, monitor the reaction to ensure completion. Adjust the amount of oxidizing agent or reaction time as needed.
Formation of the δ-lactone isomer. Suboptimal lactonization conditions.Control the lactonization temperature carefully, aiming for around 70°C.[3]

Data Presentation

The following tables summarize quantitative data for different synthesis methods to aid in comparison.

Table 1: Comparison of D-Mannose Oxidation Methods

Method Oxidizing Agent Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
ChemicalNitric Acid (HNO₃)ModerateVariableReadily available reagent.Can lead to over-oxidation and formation of NOx byproducts.[4]
ChemicalBromine Water (Br₂/H₂O)>80~90Mild and selective for the aldehyde group.[2][3]Requires careful pH control to avoid over-oxidation.[3]
EnzymaticAldose Oxidase~78>95High stereoselectivity, environmentally friendly, avoids harsh reagents.[3]Enzymes can be expensive and may require specific reaction conditions (e.g., cofactors).

Table 2: Optimization of Bromine Water Oxidation of D-Mannose [3]

Parameter Condition Yield (%) Purity (%)
Oxidizing AgentBr₂/H₂O (0.5 M)8289
Temperature70°C, 4 hr8591
pH2.58893

Experimental Protocols

Protocol 1: Bromine Water Oxidation of D-Mannose

This protocol is a general guideline for the oxidation of D-mannose using bromine water.

Diagram of the Bromine Water Oxidation Workflow

Bromine Water Oxidation Workflow Start Start Dissolve Dissolve D-Mannose in Water Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_Br2 Slowly Add Bromine Water Cool->Add_Br2 Maintain_pH Maintain pH at ~6 with BaCO3 Add_Br2->Maintain_pH Stir Stir until Reaction is Complete Maintain_pH->Stir Filter Filter to Remove BaSO4 and excess BaCO3 Stir->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Lactonize Heat to ~70°C for Lactonization Concentrate->Lactonize Crystallize Crystallize from Ethanol/Water Lactonize->Crystallize End End Crystallize->End

Caption: Step-by-step workflow for bromine water oxidation of D-mannose.

Materials:

  • D-mannose

  • Bromine water

  • Barium carbonate (BaCO₃)

  • Sulfuric acid (H₂SO₄) (for workup)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve D-mannose in deionized water in a reaction vessel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add bromine water to the stirred solution.

  • Maintain the pH of the reaction mixture at approximately 5-6 by the portion-wise addition of barium carbonate. This will neutralize the hydrobromic acid formed during the reaction.

  • Continue stirring the reaction mixture at a low temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture to remove the precipitated barium sulfate (B86663) and any excess barium carbonate.

  • Carefully add dilute sulfuric acid to the filtrate to precipitate any remaining barium ions as barium sulfate, and filter again.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Heat the syrup to approximately 70°C to promote lactonization to this compound.

  • Dissolve the resulting syrup in a minimal amount of hot water and add ethanol to induce crystallization.

  • Cool the solution to allow for the formation of crystals, which are then collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Nitric Acid Oxidation of D-Mannose in a Controlled Reactor

This protocol is based on a method using a computer-controlled reactor, which allows for safer and more reproducible oxidation.[4][5]

Materials:

  • D-mannose

  • Concentrated nitric acid (68-70%)

  • Oxygen gas

Equipment:

  • Computer-controlled laboratory reactor (e.g., Mettler Toledo RC-1 Labmax)

Procedure:

  • Charge the reactor with concentrated nitric acid.

  • Maintain the reactor temperature at a controlled temperature (e.g., 30°C) and under a slight positive pressure of oxygen (e.g., 0.25 bar).

  • Slowly add a concentrated solution of D-mannose to the reactor over a set period. The computer control system will monitor the reaction and introduce oxygen as needed to regenerate the nitric acid.

  • After the addition is complete, allow the reaction to continue until completion.

  • The workup to remove residual nitric acid can be complex and may involve neutralization, diffusion dialysis, or nanofiltration.

  • The resulting D-mannonic acid solution is then concentrated and heated to induce lactonization as described in Protocol 1.

  • The crude lactone is then purified by crystallization.

Protocol 3: Enzymatic Oxidation of D-Mannose

This protocol provides a general outline for the enzymatic synthesis using an aldose oxidase.

Diagram of the Enzymatic Oxidation Workflow

Enzymatic Oxidation Workflow Start Start Prepare_Buffer Prepare Buffer Solution (e.g., pH 7.0) Start->Prepare_Buffer Dissolve_Substrate Dissolve D-Mannose and Cofactor (e.g., NAD+) Prepare_Buffer->Dissolve_Substrate Add_Enzyme Add Aldose Oxidase Dissolve_Substrate->Add_Enzyme Incubate Incubate at Optimal Temperature (e.g., 25°C) Add_Enzyme->Incubate Monitor_Reaction Monitor Reaction Progress Incubate->Monitor_Reaction Deactivate_Enzyme Deactivate Enzyme (e.g., by heating) Monitor_Reaction->Deactivate_Enzyme Purify_Product Purify D-Mannonic acid-1,4-lactone Deactivate_Enzyme->Purify_Product End End Purify_Product->End

Caption: Step-by-step workflow for the enzymatic oxidation of D-mannose.

Materials:

  • D-mannose

  • Aldose oxidase (e.g., from Aspergillus niger, EC 1.1.3.9)[3]

  • Cofactor (e.g., NAD⁺)[3]

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Prepare a buffered solution at the optimal pH for the enzyme (e.g., pH 7.0).

  • Dissolve D-mannose and the necessary cofactor (e.g., NAD⁺) in the buffer solution.

  • Add the aldose oxidase enzyme to the solution. The enzyme can be free or immobilized on a solid support.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) with gentle agitation.[3]

  • The D-mannonic acid formed will spontaneously lactonize to this compound under these mild conditions.

  • Monitor the progress of the reaction by HPLC.

  • Once the reaction is complete, the enzyme can be deactivated (e.g., by heating) and removed (e.g., by centrifugation if immobilized or precipitation).

  • The resulting solution containing this compound can then be purified, typically by crystallization as described in Protocol 1.

References

Technical Support Center: D-Mannonic Acid-1,4-Lactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of D-Mannonic acid-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed and effective method for the purification of this compound is recrystallization. This technique takes advantage of the differences in solubility between the lactone and impurities at different temperatures.

Q2: What are the best solvents for the recrystallization of this compound?

A2: Due to its polar nature and high water solubility, a mixed solvent system is often optimal. Ethanol (B145695)/water mixtures are commonly reported to yield high-purity, needle-like crystals. The ideal ratio may need to be determined empirically but a 3:1 (v/v) ethanol to water ratio is a good starting point.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. An HPLC system equipped with a suitable column (e.g., C18) and a refractive index (RI) or UV detector can effectively separate the lactone from its primary potential impurity and hydrolysis product, D-mannonic acid.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and purity.

Q4: What are the main impurities I should be aware of during purification?

A4: The primary impurities to consider are unreacted D-mannose (the starting material), the hydrolyzed form (D-mannonic acid), and potentially the more thermodynamically stable six-membered ring isomer, D-mannono-1,5-lactone.

Q5: Is this compound stable during purification?

A5: this compound is susceptible to hydrolysis back to D-mannonic acid, especially in the presence of water and under acidic or basic conditions. It is crucial to control the pH and temperature during purification to minimize degradation. The lactone form is generally favored under neutral to slightly acidic conditions.

Troubleshooting Guide

Issue 1: this compound fails to crystallize from the solution.
Potential Cause Troubleshooting Step
Solution is not sufficiently supersaturated. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the lactone. 2. Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
Lack of nucleation sites for crystal growth. 1. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points. 2. Seeding: Introduce a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
Inappropriate solvent system. If the above steps fail, it may be necessary to remove the solvent by rotary evaporation and attempt recrystallization with a different solvent or a different ratio of the mixed solvent system.
Issue 2: The product "oils out" instead of forming crystals.
Potential Cause Troubleshooting Step
The solution is too concentrated, or the cooling rate is too fast. 1. Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. 2. Slow Cooling: Allow the solution to cool to room temperature more slowly. Insulating the flask can help achieve a gradual temperature decrease.
Presence of significant impurities. The presence of impurities can lower the melting point of the mixture, leading to oiling out. It may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.
Issue 3: The final product has a low yield.
Potential Cause Troubleshooting Step
Too much solvent was used during recrystallization. A significant portion of the product may remain in the mother liquor. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
Premature filtration. Ensure the solution is thoroughly cooled before filtration to maximize the precipitation of the lactone.
Product loss during transfer. Minimize the number of transfer steps and ensure all vessels are rinsed with the cold mother liquor to collect any remaining crystals.
Issue 4: The purified product is still impure.
Potential Cause Troubleshooting Step
Ineffective recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary.
Co-precipitation of impurities. If impurities have similar solubility profiles, recrystallization may not be effective. Consider using an alternative purification technique such as column chromatography.

Quantitative Data

Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables provide illustrative values based on typical results for similar compounds. Researchers should determine the optimal conditions for their specific experimental setup.

Table 1: Illustrative Recrystallization Conditions and Expected Purity

Solvent System (v/v)Temperature ProfileExpected Purity (by HPLC)
Ethanol:Water (3:1)Dissolve at 60-70°C, cool to 4°C>99%
Methanol (B129727)Dissolve at boiling point, cool to RT>98%
Acetone:Water (4:1)Dissolve at 50°C, cool to 0°C>97%

Table 2: Illustrative Yield Data for Purification Methods

Purification MethodStarting PurityFinal PurityTypical Yield
Single Recrystallization~90%>99%60-75%
Double Recrystallization~90%>99.5%45-60%
Column Chromatography~85%>98%70-85%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol/water (3:1 v/v) with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica (B1680970) gel with a polar mobile phase is recommended.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol is a common choice. Start with a high DCM to methanol ratio and gradually increase the polarity by increasing the methanol concentration.

  • Sample Loading: Dissolve the crude lactone in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

Purification_Workflow Crude Crude D-Mannonic acid-1,4-lactone Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Impure_Product Product still impure Purity_Check1->Impure_Product Purity not OK Column_Chromatography Column Chromatography (HILIC/Silica) Impure_Product->Column_Chromatography Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Crystallization Attempted No_Crystals No Crystals Formed? Start->No_Crystals Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Yes Oiling_Out Product Oiled Out? No_Crystals->Oiling_Out No Scratch_Seed Scratch Flask / Add Seed Crystal Reduce_Solvent->Scratch_Seed Scratch_Seed->Oiling_Out Reheat_Dilute Reheat and Add More Solvent Oiling_Out->Reheat_Dilute Yes Success Crystals Formed Oiling_Out->Success No Slow_Cooling Cool Slowly Reheat_Dilute->Slow_Cooling Slow_Cooling->Success

Caption: Troubleshooting logic for crystallization issues.

References

D-Mannonic acid-1,4-lactone solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of D-Mannonic acid-1,4-lactone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is qualitatively described as being soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] One source indicates its water solubility is "within almost transparency," which suggests good aqueous solubility.[1][3]

Q2: I am unable to find precise quantitative solubility data for this compound. What should I do?

A2: Comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature.[1] It is recommended that researchers experimentally determine the solubility in their specific solvent and conditions of interest. A standard protocol for this determination is provided in the "Experimental Protocols" section below.

Q3: My this compound solution appears to be degrading over time. What could be the cause and how can I address it?

A3: this compound can undergo hydrolysis to D-mannonic acid in aqueous solutions.[1] The rate of this hydrolysis is dependent on the pH of the solution. To address this, it is crucial to use freshly prepared solutions for your experiments. If working with buffered solutions, it is advisable to perform a stability assessment to understand the compound's half-life at your experimental pH and temperature. A detailed protocol for stability assessment using HPLC is provided below.

Q4: How should I prepare a stock solution of this compound?

A4: Based on its known solubility, stock solutions can be prepared in water or DMSO.[1][2] For aqueous solutions, it is recommended to use distilled or deionized water. When preparing solutions for cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system.

Q5: Are there any known issues I should be aware of when analyzing this compound by HPLC?

A5: When analyzing the stability of this compound, it is critical to use a validated stability-indicating HPLC method. This method must be capable of separating the parent lactone from its primary degradation product, D-mannonic acid, to ensure accurate quantification of the remaining lactone.[1]

Solubility Data

Qualitative Solubility Profile

SolventSolubilityReference(s)
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in various solvents at different temperatures.[1] The following table is provided as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)
Water25User-determinedUser-determined
Ethanol25User-determinedUser-determined
Methanol25User-determinedUser-determined
DMSO25User-determinedUser-determined
Acetone25User-determinedUser-determined

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a procedure to determine the equilibrium solubility of this compound in a specific solvent at a given temperature.[1]

Materials:

  • This compound

  • Solvent of interest (e.g., distilled or deionized water)

  • Thermostatically controlled shaker or water bath

  • Sealed flasks

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. Ensure undissolved solid is clearly visible.[1]

  • Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24 to 48 hours).[1]

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.[1]

  • Accurately dilute the filtered solution to a concentration suitable for HPLC analysis.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.[1]

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute filtered solution analysis1->analysis2 analysis3 Analyze concentration by HPLC analysis2->analysis3 result Solubility Value analysis3->result Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Stability Assessment in Aqueous Solutions

This protocol provides a general method for evaluating the stability of this compound in aqueous solutions at different pH values by monitoring its hydrolysis over time.[1]

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column and detector

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.[1]

  • Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).[1]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • If necessary, immediately quench the reaction (e.g., by dilution with a cold mobile phase or by pH adjustment).

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that separates the lactone from D-mannonic acid.[1]

  • Plot the concentration of this compound versus time for each pH value.

  • Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction from the kinetic data.

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification & Analysis setup1 Prepare stock solution setup2 Dilute into different pH buffers setup1->setup2 setup3 Incubate at constant temperature setup2->setup3 sampling1 Withdraw aliquots at time intervals setup3->sampling1 sampling2 Quench reaction (if needed) sampling1->sampling2 quant1 Analyze remaining lactone by HPLC sampling2->quant1 quant2 Plot concentration vs. time quant1->quant2 quant3 Determine rate constant and half-life quant2->quant3 result Stability Profile quant3->result Assess Stability

Caption: Workflow for HPLC-Based Stability Testing.

References

Technical Support Center: D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of D-Mannonic acid-1,4-lactone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, temperatures between 0°C and -20°C are recommended.[3] Some suppliers also suggest storage at room temperature (10°C - 25°C) or at 4°C.[4][5] It is also advisable to protect the compound from light and to store it under an inert gas like nitrogen.[4]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[3][6] One source describes its aqueous solubility as "within almost transparency," indicating good solubility in water.[2]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. The lactone can hydrolyze to its open-chain form, D-mannonic acid. This equilibrium is influenced by the pH of the solution. For experiments where the lactone form is critical, it is important to use buffered solutions and consider the pH of the reaction mixture.

Q4: What are the primary applications of this compound in research?

A4: this compound is utilized in various biochemical and pharmaceutical research areas. It serves as a precursor in the synthesis of other biologically important molecules.[6] It is also used in studies related to carbohydrate metabolism and as an intermediate in the synthesis of glycosides.[7] Additionally, it has applications in drug formulation as a stabilizer or excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients.[7]

Q5: What are the known degradation products of this compound?

A5: The primary degradation product of this compound in aqueous solution is D-mannonic acid, formed through the hydrolysis of the lactone ring.[8]

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.

ParameterRecommended ConditionsSource(s)
Temperature 0 to -20 °C (long-term)[3]
10 to 25 °C (short-term)[4]
Room Temperature / 4°C[5]
Atmosphere Store under inert gas (e.g., Nitrogen)[4]
Light Protect from light[4]
Container Tightly closed container[1][2]
Environment Dry, cool, and well-ventilated place[1][2]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This guide will help you troubleshoot potential issues related to the storage and handling of this compound that may lead to inconsistent experimental outcomes.

G start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage (Degradation Suspected) check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage new_vial Action: Use a fresh vial of the compound improper_storage->new_vial Yes check_solubility 2. Assess Solubility (Precipitate observed?) improper_storage->check_solubility No proper_storage->check_solubility end Problem Resolved new_vial->end solubility_issue Solubility Issue check_solubility->solubility_issue no_solubility_issue Complete Dissolution check_solubility->no_solubility_issue optimize_dissolution Action: Optimize dissolution (e.g., sonication, warming) solubility_issue->optimize_dissolution Yes check_ph 3. Evaluate Solution pH (Lactone hydrolysis possible?) solubility_issue->check_ph No no_solubility_issue->check_ph optimize_dissolution->end ph_issue pH Issue (Hydrolysis likely) check_ph->ph_issue ph_ok pH is Optimal check_ph->ph_ok adjust_ph Action: Use buffered solution at optimal pH ph_issue->adjust_ph Yes other_factors Consider other experimental factors (e.g., reagent purity, instrument calibration) ph_issue->other_factors No ph_ok->other_factors adjust_ph->end other_factors->end

Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol: Stability Assessment of this compound at Different pH Conditions

This protocol outlines a method to assess the stability of this compound in aqueous solutions at various pH levels by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 4, 7, and 9)

  • HPLC-grade water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index Detector)

  • Thermostatically controlled incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH to be tested, pipette a specific volume of the stock solution into a volumetric flask.

    • Dilute to the mark with the respective pH buffer to achieve a final known concentration.

  • Incubation:

    • Transfer the prepared test solutions into tightly sealed vials.

    • Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

    • If necessary, immediately quench any reaction by diluting the sample with the mobile phase.

  • HPLC Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • The method should be capable of separating this compound from its hydrolytic product, D-mannonic acid.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH condition.

    • Determine the rate of degradation at each pH to assess the stability of the lactone.

References

preventing hydrolysis of D-Mannonic acid-1,4-lactone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of D-Mannonic acid-1,4-lactone in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a cyclic ester (lactone) derived from D-mannonic acid. In aqueous solutions, it can undergo hydrolysis, a chemical reaction where the lactone ring is opened to form the straight-chain D-mannonic acid. This conversion can impact experimental results, product efficacy, and shelf-life, making the stability of the lactone form a critical consideration.

Q2: What are the primary factors that influence the hydrolysis of this compound?

A2: The main factors affecting the rate of hydrolysis are pH, temperature, and the presence of catalysts.

  • pH: Hydrolysis is significantly faster in alkaline (basic) conditions compared to neutral or acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Catalysts: Both acids and bases can catalyze the hydrolysis of lactones. Enzymes called lactonases can also facilitate this reaction.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry place.[1] Some suppliers recommend storage at room temperature or refrigerated at 4°C, while others suggest temperatures between 0 to -20°C. For optimal stability, especially for long-term storage, it is advisable to store it under an inert gas like nitrogen and protect it from light.[2][3]

Q4: How can I prepare a stock solution of this compound to minimize initial hydrolysis?

A4: To prepare a stock solution with minimal immediate hydrolysis, consider the following:

  • Use a dry, aprotic solvent if your experimental design allows.

  • If an aqueous solution is necessary, use a cooled, slightly acidic buffer (e.g., pH 4-5).

  • Prepare the solution fresh and use it as soon as possible.

  • Store aqueous stock solutions at low temperatures (e.g., 2-8°C) for short periods. For longer-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be minimized.

Q5: How can I monitor the hydrolysis of this compound in my experiments?

A5: The most common method for monitoring the hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC).[4] A validated, stability-indicating HPLC method can separate and quantify the lactone from its hydrolysis product, D-mannonic acid. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the open-chain form.

Troubleshooting Guide

Problem: Significant degradation of this compound is observed in my experimental results.

Potential Cause Troubleshooting Steps
High pH of the solution - Adjust the pH of your solution to a slightly acidic range (pH 4-6) if your experiment allows. - Use buffers to maintain a stable pH.
Elevated experimental temperature - Conduct your experiment at the lowest feasible temperature. - If heating is necessary, minimize the duration of exposure to high temperatures.
Prolonged storage of solutions - Prepare fresh solutions of this compound immediately before use. - If solutions must be stored, keep them at low temperatures (2-8°C for short-term, -20°C or below for long-term) and in airtight containers.
Presence of catalytic impurities - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned and free of acidic or basic residues.
Repeated freeze-thaw cycles of stock solutions - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Quantitative Data on Hydrolysis

pHTemperature (°C)Rate Constant (k)Half-life (t½)
325Data not availableData not available
525Data not availableData not available
725Data not availableData not available
925Data not availableData not available
337Data not availableData not available
537Data not availableData not available
737Data not availableData not available
937Data not availableData not available

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound in aqueous solutions at different pH values.[4]

Objective: To determine the rate of hydrolysis of this compound at various pH values and a constant temperature.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RI or UV)

  • Volumetric flasks, pipettes, and autosampler vials

  • High-purity water and other necessary solvents

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water) to prepare a concentrated stock solution.

  • Prepare reaction solutions: Dilute the stock solution into the different pH buffers to a known initial concentration.

  • Incubate: Place the reaction solutions in a thermostatically controlled incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

  • Sample at time intervals: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Quench the reaction (if necessary): Immediately stop the hydrolysis reaction by, for example, diluting the aliquot with a cold mobile phase or adjusting the pH.

  • Analyze by HPLC: Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method that can resolve the lactone from D-mannonic acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH value.

    • From the kinetic data, determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction under each condition.

Visualizations

Hydrolysis_Equilibrium Lactone This compound (Cyclic Ester) Acid D-Mannonic acid (Open-chain Hydroxy Acid) Lactone->Acid Hydrolysis (H₂O, H⁺/OH⁻) Acid->Lactone Lactonization (-H₂O) Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_reaction Prepare Reaction Solutions in Buffers of Different pH prep_stock->prep_reaction incubate Incubate Solutions at Constant Temperature prep_reaction->incubate sample Withdraw Aliquots at Predetermined Time Intervals incubate->sample quench Quench Reaction (if necessary) sample->quench hplc Analyze by HPLC quench->hplc data_analysis Plot Concentration vs. Time & Calculate k and t½ hplc->data_analysis

References

Technical Support Center: Optimizing D-Mannose Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-mannose oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for D-mannose oxidation?

A1: D-mannose can be oxidized through several methods, including:

  • Enzymatic Oxidation: Utilizes enzymes like mannose-6-phosphate (B13060355) isomerase for high specificity.

  • Chemical Oxidation: Employs oxidizing agents such as nitric acid, potassium permanganate, or chromium(VI).[1] For instance, nitric acid can be used to oxidize D-mannose to produce aldonic and aldaric acids.

  • Catalytic Oxidation: Involves catalysts like ruthenium or mercury(II) to facilitate the oxidation process.[2][3]

Q2: What are the typical products of D-mannose oxidation?

A2: The oxidation products of D-mannose depend on the oxidizing agent and reaction conditions. Mild oxidation, for example with Tollens' reagent, converts the aldehyde group to a carboxylic acid, forming D-mannonic acid.[4] Stronger oxidation can yield D-mannaric acid (a type of aldaric acid) or lead to cleavage of the carbon chain, producing smaller molecules like arabinose and formic acid.[5] With specific catalytic processes, D-mannose can be hydrogenated to D-mannitol.[2]

Q3: How can I monitor the progress of my D-mannose oxidation reaction?

A3: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture. After stopping the reaction in the aliquot (quenching), the concentration of D-mannose or the product can be determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or coupled enzymatic assays.[6] For reactions involving colored reagents like potassium permanganate, the change in absorbance can be measured spectrophotometrically to follow the reaction rate.[7]

Troubleshooting Guide

Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Verify and optimize reaction parameters such as pH, temperature, and catalyst concentration. For enzymatic reactions, optimal conditions can vary significantly; for example, some D-mannose isomerases perform best between pH 6.4-8.0 and 30-60°C.[6]
Enzyme Instability/Inactivity (for enzymatic oxidation) Ensure enzymes are stored correctly and handled according to the manufacturer's protocol to prevent denaturation. Perform an enzyme activity assay before the experiment to confirm viability.[6]
Substrate or Product Inhibition High concentrations of the substrate or product can inhibit enzyme activity. Optimize the initial substrate concentration or consider using a fed-batch or continuous reaction setup to maintain optimal concentrations.[6]
Catalyst Deactivation (for catalytic oxidation) The catalyst may lose activity over time. Consider catalyst regeneration or using a fresh batch. A study on D-mannose hydrogenation tested for catalyst deactivation over several experiments.[2]
Slow Reaction Rate
Potential Cause Troubleshooting Steps
Insufficient Catalyst/Enzyme Concentration The amount of catalyst or enzyme may be too low for the substrate concentration. Gradually increase the catalyst/enzyme concentration to find the optimal level.[6]
Presence of Inhibitors The reaction mixture may contain inhibitors like certain metal ions or byproducts. Identify and remove potential inhibitors. For some enzymes, the addition of specific divalent metal ions like Cu2+, Mn2+, and Co2+ can enhance activity.[6]
Poor Mixing Inadequate agitation can lead to localized depletion of substrate and accumulation of product. Ensure uniform mixing without causing excessive shear stress that could denature enzymes.[6]
Byproduct Formation
Potential Cause Troubleshooting Steps
Non-specific Enzyme Activity or Side Reactions The enzyme or catalyst may catalyze unintended reactions. Use a highly specific enzyme or catalyst. If byproducts persist, downstream purification steps will be necessary to isolate the desired product.[6]
Harsh Reaction Conditions Extreme pH, temperature, or high oxidant concentrations can lead to undesired side reactions and degradation of the product. Optimize these parameters to be as mild as possible while still achieving a reasonable reaction rate.
Inconsistent Results
Potential Cause Troubleshooting Steps
Variability in Reagents Inconsistent quality of substrates, enzymes, or buffer components can lead to variable outcomes. Use high-purity reagents from a reliable supplier and prepare fresh buffers for each experiment, verifying the pH.[6]
Inaccurate Control of Reaction Parameters Ensure precise and consistent control over temperature, pH, and mixing speed throughout the experiment and between different batches.

Experimental Protocols

Protocol 1: General Enzymatic Oxidation of D-Mannose

This protocol provides a general workflow for the enzymatic oxidation of D-mannose.

  • Reaction Setup:

    • Prepare a buffered solution at the optimal pH for the chosen enzyme.

    • Dissolve D-mannose in the buffer to the desired starting concentration.

    • Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or incubator).

  • Enzyme Addition:

    • Add the specified amount of enzyme to the reaction mixture to initiate the reaction.

  • Monitoring the Reaction:

    • Withdraw small aliquots at regular intervals.

    • Immediately quench the reaction in the aliquots by adding a quenching solution (e.g., 0.1 M HCl) to denature the enzyme.[6]

  • Analysis:

    • Analyze the quenched samples using a suitable analytical method, such as HPLC, to determine the concentration of D-mannose and the desired product.[6]

  • Reaction Termination:

    • Once the desired conversion is achieved, stop the entire reaction by quenching.

Caption: General workflow for enzymatic oxidation of D-mannose.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Termination Reaction_Setup 1. Reaction Setup (Buffer, D-Mannose, Temperature Control) Enzyme_Addition 2. Enzyme Addition Reaction_Setup->Enzyme_Addition Monitoring 3. Monitor Reaction (Aliquots & Quenching) Enzyme_Addition->Monitoring Analysis 4. Sample Analysis (e.g., HPLC) Monitoring->Analysis Termination 5. Reaction Termination Analysis->Termination

Protocol 2: Chemical Oxidation of D-Mannose with Nitric Acid

This protocol outlines a general procedure for the chemical oxidation of D-mannose using nitric acid.[8]

  • Reaction Setup:

    • In a fume hood, add D-mannose to a reaction flask.

    • Carefully add the calculated amount of nitric acid. The concentration of nitric acid can be a critical parameter to optimize.[8]

    • Equip the flask with a condenser and a stirring mechanism.

  • Heating and Reaction:

    • Heat the reaction mixture to the desired temperature with constant stirring. The reaction temperature should be carefully controlled.

  • Monitoring:

    • The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • The nitric acid may be removed through methods like diffusion dialysis or nanofiltration.[8]

    • The product can then be isolated, which may involve crystallization or chromatographic purification.

Caption: Troubleshooting logic for low product yield in D-mannose oxidation.

G Start Low Product Yield Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Optimize_Conditions Optimize pH, Temp, Concentration Check_Conditions->Optimize_Conditions Yes Check_Enzyme Enzyme/Catalyst Issue? Check_Conditions->Check_Enzyme No Optimize_Conditions->Check_Enzyme Verify_Activity Check Enzyme Activity/ Catalyst Stability Check_Enzyme->Verify_Activity Yes Check_Inhibition Substrate/Product Inhibition? Check_Enzyme->Check_Inhibition No Verify_Activity->Check_Inhibition Adjust_Concentration Adjust Substrate Conc./ Use Fed-Batch Check_Inhibition->Adjust_Concentration Yes End Yield Improved Check_Inhibition->End No Adjust_Concentration->End

References

Technical Support Center: D-Mannonic acid-1,4-lactone HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the HPLC separation of this compound and its open-chain form, D-mannonic acid. The primary challenge in this analysis is the equilibrium between the lactone and its hydrolyzed acid form, which can significantly impact peak shape, retention time, and overall resolution.

Q1: Why am I seeing a broad or tailing peak for this compound?

A1: Peak broadening or tailing is a frequent issue and can be attributed to several factors, primarily the on-column interconversion between this compound and D-mannonic acid.

Troubleshooting Steps:

  • Mobile Phase pH Control: The pH of the mobile phase is critical. D-mannonic acid is an acidic compound, and its ionization state influences its interaction with the stationary phase.

    • Recommendation: Maintain a low pH, typically between 2.5 and 3.5, by using an acidic modifier like formic acid or phosphoric acid. This suppresses the ionization of D-mannonic acid, leading to a more uniform interaction with the reversed-phase column and sharper peaks.

  • Column Choice: The type of stationary phase can impact peak shape.

    • Recommendation: A C18 column is commonly used. However, if peak tailing persists, consider a column with a polar-embedded group or an end-capped C18 column to minimize secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Recommendation: Try diluting your sample and reinjecting. If peak shape improves, sample overload was likely the issue.

Logical Relationship for Troubleshooting Peak Tailing:

start Broad or Tailing Peak check_ph Check Mobile Phase pH start->check_ph ph_ok pH < 3.5? check_ph->ph_ok adjust_ph Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) ph_ok->adjust_ph No check_conc Check Sample Concentration ph_ok->check_conc Yes adjust_ph->check_conc conc_ok Dilute Sample? check_conc->conc_ok dilute_sample Dilute Sample & Re-inject conc_ok->dilute_sample Yes consider_column Consider Alternative Column (Polar-Embedded or End-Capped C18) conc_ok->consider_column No end_node Improved Peak Shape dilute_sample->end_node consider_column->end_node

Caption: Troubleshooting workflow for broad or tailing peaks.

Q2: I am observing two separate or poorly resolved peaks. What do they represent?

A2: The two peaks likely correspond to this compound and its hydrolyzed form, D-mannonic acid. The degree of separation will depend on your chromatographic conditions.

Troubleshooting Steps for Poor Resolution:

  • Optimize Mobile Phase Composition: The ratio of aqueous to organic solvent in your mobile phase is a key factor in resolution.

    • Recommendation: If using a reversed-phase C18 column, increasing the aqueous component (e.g., from 95% to 98% aqueous with 0.1% formic acid) will generally increase the retention of both compounds and may improve their separation.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like sugar acids and lactones, HILIC can provide better retention and separation than traditional reversed-phase chromatography.

    • Recommendation: A HILIC column with a mobile phase consisting of a high percentage of acetonitrile (B52724) (e.g., 80-95%) and a small amount of aqueous buffer can be effective.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases.

    • Recommendation: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

Signaling Pathway Illustrating Lactone-Acid Equilibrium:

Lactone This compound Acid D-mannonic acid Lactone->Acid Hydrolysis (H₂O, pH dependent) Acid->Lactone Lactonization (acidic conditions)

Caption: Equilibrium between this compound and D-mannonic acid.

Q3: My retention times are shifting between injections. What is causing this variability?

A3: Retention time variability can be caused by several factors, including changes in mobile phase composition, column temperature, and system equilibration.

Troubleshooting Steps for Retention Time Variability:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift in retention times.

    • Recommendation: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Premixing the aqueous and organic components can provide better consistency than online mixing.

  • Column Equilibration: Insufficient column equilibration before starting a sequence of injections is a common cause of retention time drift.

    • Recommendation: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • System Leaks: A small leak in the HPLC system can cause pressure fluctuations and lead to variable flow rates and retention times.

    • Recommendation: Check all fittings and connections for any signs of leaks.

Experimental Protocols

Below are example HPLC methods for the analysis of this compound. These should be considered as starting points and may require optimization for your specific instrumentation and sample matrix.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the simultaneous determination of this compound and D-mannonic acid.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase 0.1% (v/v) Phosphoric Acid in Water
Flow Rate 0.6 mL/min
Injection Volume 25 µL
Column Temperature 25 °C
Detector UV at 210 nm

Note: Due to the lack of a strong chromophore, detection at a low wavelength like 210 nm is necessary. This can lead to a higher baseline noise. Ensure high purity mobile phase and solvents.

Method 2: HILIC with Refractive Index (RI) Detection

This method is an alternative for separating these polar compounds and is suitable when a UV detector is not available or when UV-absorbing interfering compounds are present in the sample.

ParameterValue
Column HILIC (Amide or Amino phase), 4.6 x 250 mm, 5 µm particle size
Mobile Phase 85:15 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector Refractive Index (RI)

Note: RI detectors are sensitive to changes in mobile phase composition and temperature. A stable baseline is crucial for accurate quantification. Gradient elution is not recommended with RI detection.

Experimental Workflow Diagram:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect Detection (UV or RI) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify

Caption: General experimental workflow for HPLC analysis.

Technical Support Center: Synthesis of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Mannonic acid-1,4-lactone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete oxidation of D-mannose.- Ensure the correct stoichiometry of the oxidizing agent (e.g., bromine).- Extend the reaction time or slightly increase the reaction temperature, monitoring for the formation of byproducts.[1]
Hydrolysis of the lactone back to D-mannonic acid.- Maintain acidic or neutral pH during workup and purification, as basic conditions can promote hydrolysis.[2]
Presence of Unreacted D-Mannose Insufficient amount of oxidizing agent or short reaction time.- Use a slight excess of the oxidizing agent.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
Formation of D-Mannaric Acid (Aldaric Acid) Use of a strong oxidizing agent or harsh reaction conditions.- When using nitric acid, carefully control the temperature and reaction time to avoid over-oxidation of the primary alcohol at C6.[3] - Consider using a milder oxidizing agent like bromine water, which selectively oxidizes the aldehyde group.[1]
Contamination with D-Glucose or D-Gluconic Acid Epimerization of D-mannose at the C2 position.- Avoid prolonged exposure to acidic or basic conditions, which can catalyze epimerization.[4] - The use of molybdate (B1676688) ions in acidic solution is known to promote the epimerization of D-glucose and D-mannose, so these conditions should be avoided if epimerization is a concern.[4]
Difficulty in Crystallizing the Product Presence of impurities that inhibit crystal formation.- Purify the crude product using column chromatography before crystallization.- Screen different solvent systems for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., water, methanol (B129727), or ethanol) and then add a poor solvent (e.g., isopropanol (B130326), ether, or ethyl acetate) to induce crystallization.[5]
Product is an Oil or Syrup Instead of a Crystalline Solid Presence of residual solvents or impurities.- Ensure the product is thoroughly dried under vacuum.- Attempt co-distillation with a non-polar solvent like toluene (B28343) to remove residual polar solvents.- If impurities are suspected, purify via column chromatography.
Formation of D-Mannono-1,5-lactone Isomer The reaction conditions may favor the formation of the six-membered ring lactone.- The equilibrium between the 1,4- and 1,5-lactones can be influenced by solvent and temperature. While specific conditions to favor the 1,4-lactone are not extensively detailed, careful control and characterization are important. NMR spectroscopy can be used to distinguish between the two isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and relatively mild method is the oxidation of D-mannose with bromine water. This method selectively oxidizes the aldehyde group of D-mannose to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the D-mannose spot and the appearance of the D-mannonic acid/lactone spot. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.

Q3: What are the main side products to watch out for?

A3: The primary side products depend on the synthetic route. With strong oxidizing agents like nitric acid, over-oxidation to D-mannaric acid is a major concern. Epimerization of the starting material, D-mannose, to D-glucose can also occur under certain pH conditions, leading to the formation of D-gluconic acid and its lactone. The formation of the isomeric D-mannono-1,5-lactone is also possible.

Q4: How can I purify the final product?

A4: Crystallization is a common method for purifying this compound.[5] Effective solvent systems include dissolving the crude product in a minimal amount of a hot solvent like methanol or ethanol (B145695) and then allowing it to cool, or by adding a counter-solvent like isopropanol or ether to induce precipitation.[5] If crystallization is challenging due to impurities, column chromatography on silica (B1680970) gel may be necessary.

Q5: How do I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[2][7] The chemical shifts for the lactone are distinct from the open-chain acid.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity and quantify the main product and any byproducts. A suitable method would be able to separate D-mannose, D-mannonic acid, D-mannaric acid, and D-mannono-1,4-lactone.[8]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product can be compared to the literature value (around 150-152 °C).[9]

Q6: What are the storage conditions for this compound?

A6: It is recommended to store this compound in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis.

Experimental Protocols

Synthesis of this compound via Bromine Water Oxidation

This protocol is a general guideline for the oxidation of D-mannose using bromine water.

Materials:

  • D-mannose

  • Bromine

  • Sodium bicarbonate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Anion exchange resin

  • Solvents for crystallization (e.g., methanol, isopropanol)

Procedure:

  • Dissolve D-mannose in deionized water in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the stirred solution. The amount of bromine should be in slight molar excess relative to D-mannose.

  • Maintain the reaction at a low temperature (e.g., 20°C) and stir for an extended period (e.g., 96 hours).[1] Sodium bicarbonate can be added to neutralize the HBr formed during the reaction.

  • Monitor the reaction for the disappearance of D-mannose using TLC or HPLC.

  • Once the reaction is complete, remove any excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite.

  • Pass the reaction mixture through an anion exchange resin to remove bromide ions.

  • Concentrate the solution under reduced pressure to obtain a syrup.

  • Induce lactonization by heating the syrup or by adding a catalytic amount of acid and removing water.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., methanol/isopropanol).

Quantitative Data

Parameter Bromine Water Oxidation Nitric Acid Oxidation
Primary Product D-Mannonic acid (lactonizes)D-Mannaric acid (at C1 and C6)
Selectivity High for C1 aldehyde oxidationLower, risk of over-oxidation
Typical Yield Can be high (approaching 100% for the oxidation step)[1]Variable, depends on conditions
Key Side Products Unreacted D-mannose, D-mannono-1,5-lactoneD-Mannaric acid, degradation products

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start D-Mannose Solution oxidation Oxidation (e.g., Bromine Water) start->oxidation workup Reaction Workup (Removal of excess reagent) oxidation->workup concentration Concentration workup->concentration lactonization Lactonization concentration->lactonization crystallization Crystallization lactonization->crystallization product This compound crystallization->product analysis Purity & Identity Check (NMR, HPLC, MS, MP) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Desired Pathway cluster_side Side Reactions mannose D-Mannose mannonic_acid D-Mannonic Acid mannose->mannonic_acid Mild Oxidation (e.g., Bromine Water) mannaric_acid D-Mannaric Acid mannose->mannaric_acid Strong Oxidation (e.g., Nitric Acid) glucose D-Glucose mannose->glucose Epimerization (Acid/Base) lactone_1_4 This compound mannonic_acid->lactone_1_4 Lactonization lactone_1_5 D-Mannono-1,5-lactone mannonic_acid->lactone_1_5 Alternative Lactonization

Caption: Potential side reactions in this compound synthesis.

References

Technical Support Center: D-Mannonic Acid-1,4-Lactone Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of D-Mannonic acid-1,4-lactone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for analytical challenges, experimental protocols, and data presentation templates to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? A1: The primary degradation pathway for this compound is the hydrolysis of its cyclic ester (lactone) ring.[1] This reaction is catalyzed by both acids and bases and results in the formation of the open-chain D-mannonic acid.[1]

Q2: Under what conditions is this compound most unstable? A2: Lactones are generally most susceptible to hydrolysis under alkaline (high pH) conditions.[1] The rate of hydrolysis is significantly faster in basic solutions compared to neutral or acidic environments.[1] Stability is also affected by temperature, with higher temperatures accelerating the degradation process.

Q3: What are forced degradation studies and why are they necessary? A3: Forced degradation, or stress testing, involves exposing a drug substance like this compound to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidation) to accelerate its decomposition.[2][3][4] These studies are crucial for:

  • Identifying potential degradation products.[4]

  • Elucidating degradation pathways.[4]

  • Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradants.[2][4]

Q4: What analytical technique is most suitable for stability testing of this compound? A4: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the stability analysis of this compound.[1][5] A stability-indicating HPLC method should be developed that can effectively separate the intact lactone from its primary degradant, D-mannonic acid, and any other potential impurities.[1]

Q5: What are the recommended storage conditions for this compound? A5: Based on supplier recommendations, this compound should be stored at refrigerated (0 to -20 °C) or cool room temperatures (10°C - 25°C), protected from light, and potentially under an inert gas like nitrogen to ensure long-term stability.[5][6]

Troubleshooting Guides for HPLC Analysis

This section addresses specific issues that may arise during the HPLC analysis of this compound and its degradation products.

Issue Description Possible Causes Solutions
Poor Peak Shape: Fronting The peak has a leading edge that is less steep than the trailing edge.1. Sample Overload: Injecting too high a concentration of the analyte.[7][8] 2. Incompatible Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte to move too quickly at the column inlet.[7][9] 3. Column Collapse/Void: Physical damage to the column packing at the inlet.[9][10]1. Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume.[8] 2. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[7] 3. Column Maintenance/Replacement: Flush the column in the reverse direction. If the problem persists, replace the column.[10]
Poor Peak Shape: Tailing The peak has a trailing edge that is longer and less steep than the leading edge.1. Secondary Interactions: The polar hydroxyl groups on the analyte and its degradation product may interact with active sites (e.g., residual silanols) on the HPLC column packing.[11] 2. Column Contamination: Buildup of strongly retained compounds on the column frit or packing material.[11] 3. Mismatched pH: The mobile phase pH may not be optimal for the acidic nature of the D-mannonic acid degradant.1. Use an Appropriate Column: Employ a column with end-capping or a polar-embedded phase suitable for polar analytes.[12] 2. Modify Mobile Phase: Add a competitive agent (e.g., a small amount of acid like formic acid) to the mobile phase to mask silanol (B1196071) interactions. 3. Clean the Column: Flush the column with a strong solvent. Use a guard column to protect the analytical column.[11]
Poor Resolution The peaks for this compound and D-mannonic acid are not well separated.1. Insufficient Retention: Both compounds are highly polar and may elute too quickly with standard reversed-phase conditions. 2. Inadequate Selectivity: The mobile phase and stationary phase combination is not effective at differentiating between the lactone and the open-chain acid.1. Use a Polar-Compatible Column: Consider columns designed for polar analytes, such as those with polar endcapping or aqueous C18 phases that can handle highly aqueous mobile phases without phase collapse.[9][12] 2. Optimize Mobile Phase: Decrease the organic solvent percentage in the mobile phase. Adjusting the pH can also alter the retention of the acidic degradant. 3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for separating very polar compounds.
Drifting Retention Times The time at which a peak elutes changes over a series of injections.1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially important with highly aqueous mobile phases.[13][14] 2. Temperature Fluctuations: The column temperature is not stable.[13][14] 3. Mobile Phase Composition Change: The mobile phase is not prepared consistently or is evaporating.[13][14]1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.[14] 2. Use a Column Oven: Maintain a constant and controlled column temperature.[13][14] 3. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and keep it covered to prevent evaporation.[13][14]

Data Presentation

Table 1: pH-Dependent Stability of this compound at 25 °C

pH Initial Concentration (mg/mL) Half-life (t½) (hours) Rate Constant (k) (h⁻¹)
3.0User DefinedData to be determinedData to be determined
5.0User DefinedData to be determinedData to be determined
7.0User DefinedData to be determinedData to be determined
9.0User DefinedData to be determinedData to be determined

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition Parameters Duration % Degradation Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl, 60 °C24 hData to be determinedD-mannonic acid
Base Hydrolysis0.1 M NaOH, 25 °C4 hData to be determinedD-mannonic acid
Oxidation3% H₂O₂, 25 °C24 hData to be determinedData to be determined
Thermal80 °C (Solid State)48 hData to be determinedData to be determined
PhotolyticICH Q1B Option 224 hData to be determinedData to be determined

Experimental Protocols

Protocol for pH-Dependent Stability Analysis

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at various pH values.[1]

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • Validated stability-indicating HPLC system with a suitable column (e.g., Aqueous C18) and detector (e.g., Refractive Index or UV if derivatized)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).[1]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[1]

  • If necessary, quench the reaction immediately by diluting the aliquot with the cold mobile phase or by neutralizing the pH.[1]

  • Analyze the concentration of the remaining this compound in each sample using the validated HPLC method.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH value to determine the first-order rate constant (k) and the half-life (t½ = 0.693/k).

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating profile for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heating oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C. Sample at various time points.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature. Sample at frequent intervals due to expected rapid degradation.

  • Oxidative Degradation: Dissolve the compound in a solution of 3-30% H₂O₂ and keep at room temperature.[3] Sample at various time points.

  • Thermal Degradation: Expose the solid compound to high heat (e.g., 70-80°C) for an extended period.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

  • For each condition, analyze the stressed samples against a control (unstressed) sample using a validated HPLC method, preferably with a mass spectrometer (MS) detector to help identify the mass of any new peaks.

  • Aim for 5-20% degradation to ensure that the degradation products are representative and not secondary products from over-stressing.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Stress_Solutions Prepare Stress Solutions (pH buffers, H2O2, etc.) Stock_Solution->Stress_Solutions Dilute Incubate Incubate Samples (Temp, Light, etc.) Stress_Solutions->Incubate Sampling Sample at Time Points Incubate->Sampling Quench Quench Reaction (if necessary) Sampling->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Processing Process Data (Peak Area, RT) HPLC_Analysis->Data_Processing Degradation_Pathway Lactone This compound (Cyclic Ester) Acid D-mannonic acid (Open-chain Carboxylic Acid) Lactone->Acid Hydrolysis (H+ or OH-) Acid->Lactone Lactonization (Acidic conditions)

References

common impurities in D-Mannonic acid-1,4-lactone preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: Impurities in this compound can originate from the synthetic process or degradation. Common impurities include:

  • Unreacted Starting Material: Residual D-mannose from the initial oxidation reaction.

  • Reaction Byproducts:

    • D-Mannonic acid: The open-chain carboxylic acid form, which exists in equilibrium with the lactone.[1]

    • δ-Lactone Isomer (D-Mannono-1,5-lactone): A six-membered ring byproduct that can form during the lactonization step.

  • Degradation Products:

    • D-Mannonic acid: Formed by hydrolysis of the lactone ring in the presence of moisture.

  • Residual Solvents and Reagents: Traces of solvents used in purification (e.g., ethanol) or reagents from the synthesis (e.g., residual bromine or nitric acid if used as an oxidizing agent).

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically offered in high purity, often specified as ≥98% or ≥99% as determined by HPLC.[2][3] However, the exact impurity profile can vary between batches and suppliers. It is always recommended to verify the purity of a new batch upon receipt.

Q3: How should I properly store this compound to minimize degradation?

A3: this compound is susceptible to hydrolysis. To ensure its stability, it should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: My this compound sample shows a new peak in the HPLC chromatogram after being in solution for a while. What could it be?

A4: The new peak is most likely D-mannonic acid, the hydrolysis product of the lactone. The equilibrium between the lactone and the open-chain acid is pH-dependent, with the lactone being more favored under neutral to slightly acidic conditions.[1] In aqueous solutions, especially under basic or strongly acidic conditions, the lactone ring can open to form the free acid.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis

Symptoms:

  • The final isolated mass of this compound is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Oxidation of D-mannose - Ensure the correct stoichiometry of the oxidizing agent (e.g., bromine water).- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
Unfavorable Lactonization Conditions - Adjust the pH to be slightly acidic, as this favors lactonization.- Ensure adequate heating as lactonization is often promoted by elevated temperatures, but avoid excessive heat which can lead to side reactions.
Product Loss During Workup - this compound is water-soluble. Minimize the use of aqueous washes during extraction.- If using crystallization for purification, ensure the solvent system and temperature are optimized to maximize crystal formation and minimize solubility of the product in the mother liquor.
Problem 2: Product Purity is Lower Than Expected

Symptoms:

  • Multiple peaks are observed in the HPLC or NMR analysis of the final product.

  • The melting point of the product is broad and lower than the literature value.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Presence of Unreacted D-mannose - Improve the efficiency of the oxidation step by increasing the reaction time or the amount of oxidizing agent.- Purify the final product using column chromatography or recrystallization to separate the lactone from the more polar mannose.
Formation of δ-Lactone Isomer - The formation of the six-membered δ-lactone can be influenced by the reaction conditions. Using milder reaction conditions may favor the formation of the thermodynamically more stable γ-lactone.- Chromatographic separation (e.g., HPLC or column chromatography) can be employed to isolate the desired γ-lactone.
Hydrolysis to D-Mannonic Acid - Ensure all solvents and equipment are thoroughly dried before use to minimize moisture.- During workup and purification, avoid prolonged exposure to highly acidic or basic conditions.

Data Presentation

Table 1: Common Impurities in this compound and Analytical Considerations

ImpurityTypical SourceAnalytical MethodNotes
D-Mannose Synthesis (Unreacted Starting Material)HPLC, GC-MS (after derivatization)Typically more polar than the lactone and will have a shorter retention time on a reverse-phase HPLC column.
D-Mannonic acid Synthesis (Byproduct), Degradation (Hydrolysis)HPLC, ¹³C NMR[4]Exists in equilibrium with the lactone in solution. Can be distinguished from the lactone by its different retention time in HPLC and distinct chemical shifts in NMR.[4]
D-Mannono-1,5-lactone (δ-lactone) Synthesis (Byproduct)HPLC, GC-MS (after derivatization)Isomeric to the desired product. May require optimized chromatographic conditions for baseline separation.
Residual Solvents PurificationGC-MSThe presence and identity of residual solvents will depend on the purification method used.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Quantification of D-Mannonic Acid Impurity

This protocol outlines a general method for assessing the purity of this compound and monitoring its hydrolysis to D-mannonic acid.[5]

Objective: To determine the purity of a this compound sample and quantify the amount of D-mannonic acid present.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the highest standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 210 nm for UV if there is sufficient chromophore, otherwise use an RI detector).

    • Inject the standards and the sample solution.

  • Data Analysis:

    • Identify the peaks for this compound and D-mannonic acid based on their retention times (the acid is typically more polar and elutes earlier).

    • Calculate the purity of the sample by determining the area percentage of the main peak.

    • Quantify the amount of D-mannonic acid by using the calibration curve generated from the this compound standard (assuming a similar response factor) or by using a dedicated D-mannonic acid standard if available.

Visualizations

impurity_troubleshooting_workflow cluster_start Start: Purity Analysis cluster_decision Purity Assessment cluster_pass Outcome cluster_fail Troubleshooting Path start Analyze this compound sample by HPLC purity_check Purity ≥ 98%? start->purity_check pass Sample meets purity specification purity_check->pass Yes identify_impurities Identify Impurity Peaks (e.g., by retention time, MS) purity_check->identify_impurities No is_mannose Is unreacted D-mannose present? identify_impurities->is_mannose is_acid Is D-mannonic acid present? is_mannose->is_acid No repurify_mannose Action: Re-purify sample (e.g., column chromatography) is_mannose->repurify_mannose Yes is_isomer Is δ-lactone isomer present? is_acid->is_isomer No check_storage Action: Check storage conditions and sample handling for moisture is_acid->check_storage Yes optimize_synthesis Action: Optimize lactonization conditions (pH, temp) is_isomer->optimize_synthesis Yes repurify_mannose->start Re-analyze check_storage->start Re-analyze optimize_synthesis->start Re-analyze

Caption: Workflow for troubleshooting impurities in this compound preparations.

synthesis_degradation_pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway d_mannose D-Mannose oxidation Oxidation (e.g., Bromine water) d_mannose->oxidation d_mannonic_acid_syn D-Mannonic Acid oxidation->d_mannonic_acid_syn lactonization Lactonization (Intramolecular Esterification) d_mannonic_acid_syn->lactonization gamma_lactone This compound (γ-Lactone, Desired Product) lactonization->gamma_lactone delta_lactone D-Mannono-1,5-lactone (δ-Lactone, Byproduct) lactonization->delta_lactone gamma_lactone_deg This compound hydrolysis Hydrolysis (Presence of Water) gamma_lactone_deg->hydrolysis d_mannonic_acid_deg D-Mannonic Acid (Degradation Product) hydrolysis->d_mannonic_acid_deg

Caption: Synthesis and degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of D-Mannonic acid-1,4-lactone and L-Gulonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-Mannonic acid-1,4-lactone and L-Gulonolactone, focusing on their distinct roles in biological systems. While both are sugar lactones, their known functions and potential applications differ significantly. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction

This compound and L-Gulonolactone are carbohydrate derivatives that, despite their structural similarities, exhibit distinct biological profiles. L-Gulonolactone is primarily recognized as a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most vertebrates. In contrast, this compound has been investigated for its role as an enzyme inhibitor and its potential as a precursor for the synthesis of other bioactive molecules. This guide aims to delineate these differences, supported by experimental evidence, to aid researchers in their respective fields of study.

Core Biological Activities

L-Gulonolactone: The Penultimate Step to Vitamin C

The most significant biological role of L-Gulonolactone is its function as the direct precursor to L-ascorbic acid. The enzyme L-gulonolactone oxidase (GULO) catalyzes the oxidation of L-Gulonolactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid. A critical point for researchers in human biology and drug development is that humans, along with other primates and guinea pigs, lack a functional GULO enzyme due to an inactivating mutation in the corresponding gene. This genetic defect makes Vitamin C an essential dietary nutrient for these species. Consequently, the biological activity of L-Gulonolactone in humans is limited, as it cannot be converted to Vitamin C.

This compound: An Inhibitor and Metabolic Intermediate

This compound is recognized for its inhibitory effects on certain enzymes. It has been identified as an inhibitor of β-galactosidase from Escherichia coli and possesses lysozyme (B549824) inhibitory activity.[1][2] This inhibitory action is attributed to its structural similarity to the natural substrates of these enzymes.[3] Furthermore, this compound is an intermediate in carbohydrate metabolism and has been explored for its potential antioxidant and neuroprotective effects, although quantitative data on these activities are limited in the available literature. It also serves as a starting material in the synthesis of other complex carbohydrates.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and L-Gulonolactone. It is important to note that direct comparative studies are scarce, and data has been compiled from various independent research efforts.

Table 1: Enzyme Inhibition Data for this compound

Enzyme TargetSource OrganismInhibition Data (IC₅₀ or Kᵢ)Reference
β-galactosidaseEscherichia coliQualitative inhibition reported, quantitative data not readily available.[1]
LysozymeNot specifiedQualitative inhibition reported, quantitative data not readily available.[2]

Table 2: Enzymatic Conversion Data for L-Gulonolactone

EnzymeSubstrateProductKinetic Parameter (Kₘ)Source of EnzymeReference
L-gulonolactone oxidase (fGULO)L-GulonolactoneL-Ascorbic Acid53.5 ± 5 µMRecombinant Rat[1]
L-gulonolactone oxidase (cGULO)L-GulonolactoneL-Ascorbic Acid42 ± 6.3 µMRecombinant Rat (catalytic domain)[1]

Signaling Pathways and Metabolic Roles

Vitamin C Biosynthesis Pathway

The conversion of L-Gulonolactone to L-ascorbic acid is the final and critical step in the Vitamin C biosynthesis pathway in animals that can produce this vitamin. The pathway originates from glucose and proceeds through several intermediates, with L-gulonolactone oxidase acting as the terminal enzyme.

Vitamin_C_Biosynthesis cluster_human_block Pathway blocked in humans Glucose Glucose Glucuronic_acid D-Glucuronic acid Glucose->Glucuronic_acid Gulonic_acid L-Gulonic acid Glucuronic_acid->Gulonic_acid Gulonolactone L-Gulonolactone Gulonic_acid->Gulonolactone GULO L-gulonolactone oxidase (GULO) Gulonolactone->GULO Ascorbic_acid L-Ascorbic Acid (Vitamin C) GULO->Ascorbic_acid

Vitamin C Biosynthesis Pathway
This compound in Carbohydrate Metabolism

This compound is an intermediate in the metabolism of D-mannose. While not a direct intermediate in the primary plant pathway for ascorbic acid synthesis, the metabolism of mannose derivatives is central to this process.

Mannose_Metabolism D_Mannose D-Mannose D_Mannonic_acid D-Mannonic acid D_Mannose->D_Mannonic_acid Oxidation D_Mannonic_acid_lactone This compound D_Mannonic_acid->D_Mannonic_acid_lactone Lactonization Metabolic_Pathways Further Metabolic Pathways D_Mannonic_acid_lactone->Metabolic_Pathways

Simplified D-Mannose Metabolism

Experimental Protocols

L-Gulonolactone Oxidase Activity Assay (Colorimetric Method)

This protocol is adapted from a method used to quantify the activity of recombinant rat L-gulonolactone oxidase.[1]

1. Reagents:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
  • Sodium citrate (B86180) (50 mM)
  • Dithiothreitol (DTT, 1 mM)
  • Flavin adenine (B156593) dinucleotide (FAD, 10 µM)
  • L-Gulono-γ-lactone (2.5 mM)
  • Trichloroacetic acid (TCA), 50% solution
  • Ascorbic Acid Assay Kit

2. Procedure:

  • Prepare a reaction solution (1.0 mL) containing potassium phosphate buffer, sodium citrate, DTT, and FAD.
  • Add the enzyme sample to the reaction solution.
  • Initiate the reaction by adding 2.5 mM L-gulono-γ-lactone.
  • Incubate the reaction mixture under aerobic conditions at 37°C with vigorous shaking for 15 minutes.
  • Stop the reaction by adding TCA to a final concentration of 5%.
  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
  • Quantify the ascorbic acid produced in the supernatant using a colorimetric ascorbic acid assay kit, following the manufacturer's instructions.
  • A control reaction without the enzyme should be run to account for any non-enzymatic conversion or interfering substances.

Prepare_Reaction_Mix [label="Prepare Reaction Mix\n(Buffer, Citrate, DTT, FAD)"]; Add_Enzyme [label="Add Enzyme Sample"]; Add_Substrate [label="Add L-Gulonolactone\n(Substrate)"]; Incubate [label="Incubate at 37°C for 15 min"]; Stop_Reaction [label="Stop Reaction with TCA"]; Centrifuge [label="Centrifuge to Pellet Precipitate"]; Quantify_Ascorbic_Acid [label="Quantify Ascorbic Acid in Supernatant\n(Colorimetric Assay)"];

Prepare_Reaction_Mix -> Add_Enzyme; Add_Enzyme -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Centrifuge; Centrifuge -> Quantify_Ascorbic_Acid; }

GULO Activity Assay Workflow
General Antioxidant Activity Assay (ABTS Method)

This protocol provides a general method for assessing the antioxidant capacity of a compound, which could be applied to this compound.

1. Reagents:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7 mM in water)
  • Potassium persulfate solution (2.45 mM in water)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Test compound solution (this compound) at various concentrations
  • Trolox (standard antioxidant) solutions for standard curve

2. Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Add a small volume (e.g., 10 µL) of the test compound or Trolox standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
  • Measure the absorbance at 734 nm.
  • Calculate the percentage inhibition of absorbance caused by the test compound and compare it to the standard curve generated with Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Prepare_ABTS_Radical [label="Prepare ABTS Radical Solution\n(ABTS + Potassium Persulfate)"]; Dilute_ABTS [label="Dilute ABTS Radical to\nAbsorbance of ~0.7"]; Add_Sample [label="Add Test Compound or Standard"]; Incubate [label="Incubate at Room Temperature"]; Measure_Absorbance [label="Measure Absorbance at 734 nm"]; Calculate_Inhibition [label="Calculate % Inhibition and TEAC"];

Prepare_ABTS_Radical -> Dilute_ABTS; Dilute_ABTS -> Add_Sample; Add_Sample -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate_Inhibition; }

ABTS Antioxidant Assay Workflow

Conclusion

This compound and L-Gulonolactone, while both being sugar lactones, have fundamentally different and well-defined biological roles. L-Gulonolactone's significance is almost entirely derived from its role as the immediate precursor to the essential antioxidant, Vitamin C, a pathway that is absent in humans. Its intrinsic biological activity is considered limited. In contrast, this compound is an intermediate in mannose metabolism and has demonstrated activity as an enzyme inhibitor, specifically targeting β-galactosidase and lysozyme. While there are indications of other potential biological activities for this compound, such as antioxidant effects, further quantitative experimental data is needed to fully characterize these properties. Researchers should consider these distinct profiles when designing experiments or developing therapeutic strategies involving these compounds.

References

A Comparative Guide to D-Mannonic acid-1,4-lactone and D-Glucono-delta-lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Two Structurally Similar Sugar Lactones with Divergent Biological Activities and Applications.

This guide provides a comprehensive comparison of D-Mannonic acid-1,4-lactone and D-Glucono-delta-lactone, two sugar lactones with identical molecular formulas and weights but distinct stereochemistry and functional roles. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these compounds for potential applications in their work. The comparison is supported by available experimental data on their physicochemical properties, stability, and biological activities.

Physicochemical Properties

This compound and D-Glucono-delta-lactone share the same chemical formula (C₆H₁₀O₆) and molecular weight (178.14 g/mol ).[1][2] However, their distinct stereochemistry leads to differences in their physical properties, such as melting point and optical rotation.

PropertyThis compoundD-Glucono-delta-lactone
Molecular Formula C₆H₁₀O₆[1]C₆H₁₀O₆[2]
Molecular Weight 178.14 g/mol [1]178.14 g/mol [2]
Appearance White crystalline powder[3]White, odorless crystalline powder[4][5]
Melting Point 153 °C[6]150–153 °C[5]
Synonyms D-mannono-gamma-lactone, D-mannonic acid γ-lactone[1]Gluconolactone, GDL, D-gluconic acid-δ-lactone[2][7]
CAS Number 26301-79-1[1]90-80-2[2]

Stability and Hydrolysis

Both lactones undergo hydrolysis in aqueous solutions to form their corresponding aldonic acids, a critical factor influencing their biological activity and applications. The rate of hydrolysis is pH and temperature-dependent.

D-Glucono-delta-lactone (GDL) hydrolyzes to D-gluconic acid. This process is relatively slow at room temperature but is accelerated by heat and high pH.[5] In an aqueous solution, an equilibrium is established between the lactone form and the acid form.[5] The hydrolysis kinetics of GDL have been studied, with the rate constants for water and hydroxide (B78521) ion catalysis determined to be kH₂O = 4.59 x 10⁻⁵ s⁻¹ and kOH⁻ = 2.76 x 10³ s⁻¹l mol⁻¹, respectively, at 25 °C.[8]

This compound also hydrolyzes to D-mannonic acid. The equilibrium between the lactone and the free acid is pH-dependent, with the lactone form being predominant under neutral to slightly acidic conditions.[7] Spontaneous hydrolysis occurs at neutral pH.[9]

Experimental Protocol: Stability Assessment by Monitoring Hydrolysis using HPLC

This protocol can be adapted to compare the hydrolysis rates of both lactones under various pH conditions.

Objective: To determine and compare the rate of hydrolysis of this compound and D-Glucono-delta-lactone at various pH values and a constant temperature.

Materials:

  • This compound

  • D-Glucono-delta-lactone

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column and detector (e.g., RID)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare stock solutions of each lactone in deionized water.

  • Prepare reaction solutions by diluting the stock solutions into the different pH buffers to a known initial concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Immediately analyze the concentration of the remaining lactone in each sample using a validated stability-indicating HPLC method capable of separating the lactone from its corresponding acid.

  • Plot the concentration of each lactone versus time for each pH value.

  • Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction from the kinetic data for each compound.[10]

Biological Activity and Mechanisms of Action

While structurally similar, these two lactones exhibit distinct biological activities, particularly in their interactions with enzymes and their roles in cellular signaling.

Enzyme Inhibition

D-Glucono-delta-lactone is a known inhibitor of β-glucosidases. It has been reported to be a complete inhibitor of the enzyme amygdalin (B1666031) beta-glucosidase at concentrations of 1 mM.[5][7]

This compound has been shown to possess inhibitory activity against lysozyme (B549824) and β-galactosidase.[6][11]

LactoneTarget Enzyme(s)Inhibition Data
This compound Lysozyme, β-galactosidase[6][11]Specific Ki or IC50 values not widely reported in comparative studies.
D-Glucono-delta-lactone Amygdalin beta-glucosidase, β-glucosidases[5][7]Complete inhibition at 1 mM for amygdalin beta-glucosidase.[5]
Cell Signaling Pathways

D-Glucono-delta-lactone has been demonstrated to have cardioprotective effects by activating the Protein Kinase C epsilon (PKCε)/Extracellular signal-regulated kinase (ERK) signaling pathway.[12][13] This activation leads to a reduction in myocardial ischemia/reperfusion injury.[12]

GDL_Signaling_Pathway GDL D-Glucono-delta-lactone PKCe PKCε GDL->PKCe activates ERK ERK PKCe->ERK activates Cardioprotection Cardioprotection (attenuation of I/R injury) ERK->Cardioprotection leads to

Caption: D-Glucono-delta-lactone signaling pathway.

This compound is involved in various metabolic pathways and can influence cellular processes.[7] Investigations into its binding affinities with proteins involved in cellular signaling pathways are ongoing.[7]

Experimental Workflow: Investigating the Effect on ERK Signaling

The following workflow outlines the key steps used to determine the effect of D-Glucono-delta-lactone on the ERK signaling pathway, which could be adapted for this compound to provide a comparative analysis.

ERK_Activation_Workflow cluster_in_vitro In Vitro (e.g., Cardiomyocytes) cluster_in_vivo In Vivo (e.g., Mouse Model) Cell_Culture 1. Culture Cells Treatment 2. Treat with Lactone (e.g., GDL or this compound) Cell_Culture->Treatment Lysis 4. Cell Lysis Treatment->Lysis Inhibitor 3. (Optional) Pre-treat with pathway inhibitor (e.g., U0126 for ERK) Inhibitor->Treatment Western_Blot 5. Western Blot for p-ERK and total ERK Lysis->Western_Blot Analysis_IV 6. Quantify p-ERK/ERK ratio Western_Blot->Analysis_IV Animal_Model 1. I/R Animal Model Treatment_IV 2. Administer Lactone (i.p. injection) Animal_Model->Treatment_IV Tissue_Harvest 3. Harvest Heart Tissue Treatment_IV->Tissue_Harvest Homogenization 4. Tissue Homogenization Tissue_Harvest->Homogenization Western_Blot_IV 5. Western Blot for p-ERK and total ERK Homogenization->Western_Blot_IV Analysis_IVV 6. Quantify p-ERK/ERK ratio Western_Blot_IV->Analysis_IVV

References

A Structural and Functional Comparison: D-Mannonic acid-1,4-lactone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of D-Mannonic acid-1,4-lactone and L-ascorbic acid (Vitamin C). While both are lactone derivatives of hexonic acids, their distinct structural features lead to significant differences in their chemical properties and biological activities. This comparison aims to provide a valuable resource for researchers in the fields of biochemistry, drug discovery, and nutritional science.

Structural and Physicochemical Properties

This compound and ascorbic acid share a core γ-lactone ring structure but differ in key functional groups and stereochemistry, which profoundly impacts their properties.

PropertyThis compoundL-Ascorbic Acid (Vitamin C)
Molecular Formula C₆H₁₀O₆[1][2]C₆H₈O₆
Molecular Weight 178.14 g/mol [1][2]176.12 g/mol
Appearance White crystalline solidWhite to light-yellow crystalline solid
Melting Point 150-153 °C[1]190-192 °C (decomposes)
Key Structural Features Saturated furanose ring with multiple hydroxyl groupsUnsaturated furanose ring with an enediol group adjacent to the lactone carbonyl
Stereochemistry (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one

Chemical Reactivity and Stability

The most significant chemical difference between the two molecules lies in their redox properties, a direct consequence of their structural divergence.

Ascorbic Acid: The presence of an enediol group in ascorbic acid makes it a potent reducing agent and a powerful antioxidant.[3] It readily donates electrons to neutralize free radicals. However, this reactivity also contributes to its instability, particularly in the presence of oxygen, heat, and metal ions.[4][5][6] The degradation of ascorbic acid is a well-studied process that proceeds through dehydroascorbic acid.[7]

Biological Activity and Roles

Ascorbic Acid: As an essential vitamin for humans, ascorbic acid is involved in a multitude of physiological processes. Its primary biological function is as a cofactor for several enzymes and as a potent water-soluble antioxidant. It plays a crucial role in collagen synthesis, carnitine and neurotransmitter synthesis, and immune function.[3] Ascorbic acid's ability to regenerate other antioxidants, such as vitamin E, further enhances its protective effects against oxidative stress.

This compound: The biological role of this compound is primarily as an intermediate in carbohydrate metabolism.[8] It is a derivative of D-mannose, a sugar that can be utilized in glycosylation and other metabolic pathways. While not a direct precursor in the main plant ascorbic acid biosynthesis pathway, the metabolism of mannose derivatives is central to this process.[9] Some research suggests potential prebiotic effects, serving as a substrate for beneficial gut microbiota.[8] Additionally, it has been investigated for its ability to inhibit certain enzymes, such as β-galactosidase.[8]

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Antioxidant Capacity

A comprehensive comparison of antioxidant activity should employ multiple assays that measure different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and ascorbic acid as a positive control) in a suitable solvent.

    • In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.[10]

  • Protocol:

    • In a black 96-well plate, add the fluorescent probe (e.g., fluorescein), the test compound, and a buffer solution.

    • Initiate the reaction by adding the AAPH solution.

    • Measure the fluorescence intensity kinetically at regular intervals until the fluorescence has decayed.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant like Trolox.

Stability Analysis by HPLC
  • Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the degradation of this compound and ascorbic acid over time under different conditions (e.g., pH, temperature).

  • Protocol:

    • Prepare solutions of each compound in buffers of varying pH (e.g., 3, 5, 7, 9).

    • Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C).

    • At specific time points, withdraw aliquots and analyze them using a validated HPLC method that can separate the parent compound from its degradation products.

    • Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and half-life.

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the known signaling and metabolic pathways related to ascorbic acid and the metabolic context of this compound.

Ascorbic_Acid_Biosynthesis Glucose Glucose GDP_D_mannose GDP-D-Mannose Glucose->GDP_D_mannose GDP_L_galactose GDP-L-Galactose GDP_D_mannose->GDP_L_galactose L_galactose L-Galactose GDP_L_galactose->L_galactose L_galactono_1_4_lactone L-Galactono-1,4-lactone L_galactose->L_galactono_1_4_lactone Ascorbic_Acid Ascorbic Acid L_galactono_1_4_lactone->Ascorbic_Acid L-galactono-1,4-lactone dehydrogenase

Caption: Simplified diagram of the main plant biosynthesis pathway of Ascorbic Acid.

Carbohydrate_Metabolism D_Mannose D-Mannose D_Mannonic_acid D-Mannonic acid D_Mannose->D_Mannonic_acid Oxidation Glycosylation Glycosylation D_Mannose->Glycosylation Ascorbic_Acid_Synthesis Ascorbic Acid Synthesis (indirectly related in plants) D_Mannose->Ascorbic_Acid_Synthesis D_Mannonic_acid_1_4_lactone This compound D_Mannonic_acid->D_Mannonic_acid_1_4_lactone Lactonization D_Mannonic_acid_1_4_lactone->D_Mannonic_acid Hydrolysis

Caption: Metabolic context of this compound.

Conclusion

This compound and ascorbic acid, despite their structural similarities as γ-lactones, exhibit distinct chemical and biological profiles. Ascorbic acid is a well-established, potent antioxidant and essential vitamin, characterized by the reactive enediol group in its unsaturated lactone ring. In contrast, this compound is a more stable, saturated lactone that functions as an intermediate in carbohydrate metabolism. While there are indications of potential biological activities for this compound, further direct comparative studies are necessary to fully elucidate its properties relative to ascorbic acid. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Unveiling the Inhibitory Potential: A Comparative Guide to D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of D-Mannonic acid-1,4-lactone against key enzymes, supported by available data and detailed experimental protocols.

This compound, a sugar lactone derived from D-mannose, has emerged as a molecule of interest for its inhibitory action against specific enzymes. This guide delves into its validated inhibitory effects, offering a comparative analysis with other known inhibitors and providing the necessary experimental frameworks for its evaluation.

Inhibitory Profile of this compound

This compound has been identified as an inhibitor of two key enzymes: β-galactosidase from Escherichia coli and lysozyme (B549824) .[1][2] Its inhibitory activity is attributed to its structural similarity to the natural substrates of these enzymes, allowing it to bind to the active site and impede catalytic activity.

β-Galactosidase Inhibition

For a comprehensive evaluation, its performance can be benchmarked against other known β-galactosidase inhibitors.

InhibitorTarget EnzymeInhibition Constant (Ki)
This compound E. coli β-galactosidaseData not available
GalactoseAspergillus candidus β-galactosidase18 mM
4-deoxy-D-galactono-1,4-lactamPenicillium fellutanum β-galactofuranosidase88 µM[4][5]
Lysozyme Inhibition

Lysozyme is an antimicrobial enzyme that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. This compound has been reported to possess lysozyme inhibitory activity.[1] However, similar to its effect on β-galactosidase, specific quantitative data (IC50 or Ki) for this inhibition is currently lacking in published literature.

A comparative analysis with other small molecule inhibitors of lysozyme is essential to understand its relative potency.

InhibitorTarget EnzymeInhibition Constant (Ki) / IC50
This compound LysozymeData not available
Silybin (SB)Hen Egg White Lysozyme (HEWL)6.28 µM (Inhibition Constant)[6]
Rosmarinic acidHen Egg White Lysozyme (HEWL)Effective inhibitor of aggregation

Experimental Protocols

To facilitate further research and validation of the inhibitory effects of this compound, detailed experimental protocols for key assays are provided below.

β-Galactosidase Inhibition Assay Protocol

This protocol is adapted from established methods for determining β-galactosidase activity and inhibition.

Materials:

  • β-galactosidase from E. coli

  • This compound

  • Ortho-nitrophenyl-β-galactoside (ONPG) as substrate

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of β-galactosidase in phosphate buffer. Prepare a series of dilutions of this compound in the same buffer.

  • Assay Setup: In a microplate or cuvette, add a fixed amount of β-galactosidase to varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, ONPG.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution. The addition of a high pH solution like sodium carbonate will stop the enzymatic reaction and develop the yellow color of the product, o-nitrophenol.

  • Measurement: Measure the absorbance of the resulting o-nitrophenol at 420 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots by measuring the reaction rates at various substrate and inhibitor concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme and Inhibitor Solutions C Mix Enzyme and Inhibitor A->C B Prepare Substrate (ONPG) Solution E Add Substrate to start reaction B->E D Pre-incubate C->D D->E F Incubate E->F G Add Stop Solution F->G H Measure Absorbance at 420 nm G->H I Calculate % Inhibition H->I J Determine IC50/Ki I->J

β-Galactosidase Inhibition Assay Workflow
Lysozyme Inhibition Assay Protocol (Turbidimetric Method)

This protocol is based on the principle that lysozyme activity can be measured by the decrease in turbidity of a bacterial cell suspension.

Materials:

  • Hen Egg White Lysozyme (HEWL)

  • This compound

  • Lyophilized Micrococcus lysodeikticus cells (as substrate)

  • Phosphate buffer (e.g., 66 mM potassium phosphate, pH 6.2)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells in phosphate buffer to a specific initial absorbance (e.g., 0.6-0.7 at 450 nm).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

  • Assay Setup: In a cuvette, mix the bacterial cell suspension with varying concentrations of this compound. Include a control with no inhibitor.

  • Reaction Initiation: Add a fixed amount of lysozyme to the cuvette to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 450 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.

  • Data Analysis: The rate of decrease in absorbance is proportional to the lysozyme activity. Calculate the percentage of inhibition for each concentration of this compound by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value can then be determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Cell Suspension D Mix Cell Suspension and Inhibitor A->D B Prepare Inhibitor Solutions B->D C Prepare Lysozyme Solution E Add Lysozyme to start reaction C->E D->E F Monitor Absorbance Decrease at 450 nm E->F G Calculate Rate of Reaction F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Lysozyme Inhibition Assay Workflow

Signaling Pathways and Logical Relationships

The inhibitory action of this compound is a direct interaction with the enzyme's active site, a classic example of competitive inhibition.

G cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Competitively Binds

References

A Comparative Analysis of Synthesis Methods for D-Mannono-γ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Mannono-γ-lactone, a cyclic ester derived from D-mannose, is a valuable chiral building block in the synthesis of various biologically active molecules and a subject of interest in carbohydrate chemistry.[1] Its preparation can be achieved through several synthetic routes, each with distinct advantages and limitations regarding yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of the most common methods for synthesizing D-Mannono-γ-lactone, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Methods

The synthesis of D-Mannono-γ-lactone predominantly involves the oxidation of D-mannose to D-mannonic acid, which subsequently undergoes intramolecular cyclization to form the thermodynamically favorable five-membered γ-lactone ring.[1] The primary methods to achieve this transformation include classical chemical oxidation, catalytic oxidation, and enzymatic synthesis.

Method Oxidizing Agent/Catalyst Key Reaction Conditions Yield Key Advantages Key Disadvantages
Classical Oxidation Bromine waterAmbient temperature, aqueous solution.[1][2]High purity, often quantitative.[1][3]Mild conditions, high selectivity for the aldehyde group.[1]Use of hazardous bromine.
Nitric acidElevated temperature, oxygen atmosphere (catalytic).[4]Not specified in abstracts.Oxygen as terminal oxidant.[4]Harsh conditions, potential for over-oxidation.
Chromium(VI)Perchloric acid, 35°C.[5]Not explicitly stated for isolated lactone.Well-studied kinetics.[5][6]Toxicity of chromium reagents.
Optimized Crystallization Oxalic acid treatment of calcium mannonateRapid cooling, addition of dioxane.[1]65% of theoretical maximum from D-mannose.[1]Direct crystallization without intermediate purification.[1]Requires preparation of calcium mannonate precursor.
Enzymatic Synthesis Aldohexose dehydrogenase (AldT)pH 7, NAD+ as cofactor.[7]Not specified.High specificity.[7][8]Requires enzyme production and cofactor regeneration.
Homogeneous Catalysis Shvo's catalystN,N-Dimethylformamide (DMF), 60°C, 2 hours.[9]Good to excellent (part of a mixture with δ-lactone).[9]Catalytic approach.Catalyst cost and removal, formation of lactone mixtures.[9]

Experimental Protocols

Classical Oxidation with Bromine Water

This is the most established and straightforward method for the preparation of D-Mannono-γ-lactone.[1] It relies on the selective oxidation of the aldehyde group of D-mannose to a carboxylic acid by bromine water, followed by spontaneous lactonization.[1][2]

Protocol:

  • Dissolve D-mannose in distilled water.

  • Slowly add bromine water to the solution at room temperature with constant stirring. The reaction is typically continued for several hours (e.g., 96 hours) until the bromine color persists, indicating complete consumption of the sugar.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Remove the excess bromine by bubbling air through the solution or by adding a reducing agent like sodium bisulfite.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate.[3]

  • The resulting D-mannonic acid is then allowed to cyclize to D-Mannono-γ-lactone. The equilibrium between the free acid and the lactone is pH-dependent, with the lactone form being favored under neutral to slightly acidic conditions.[1]

  • Isolate the product by crystallization, often facilitated by concentration of the solution under reduced pressure.

Optimized Crystallization from Calcium Mannonate

This procedure focuses on the efficient isolation of the γ-lactone, achieving high yields through direct crystallization.[1]

Protocol:

  • Prepare calcium mannonate from D-mannose.

  • Treat the aqueous solution of calcium mannonate with crystalline oxalic acid to precipitate calcium oxalate (B1200264).

  • Filter off the calcium oxalate precipitate.

  • Rapidly cool the filtrate containing D-mannonic acid.

  • Add dioxane to the cooled solution to induce the direct crystallization of D-Mannono-γ-lactone.[1]

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum. This method can yield up to 65% of the theoretical maximum from the initial D-mannose solution.[1]

Enzymatic Synthesis using Aldohexose Dehydrogenase

Enzymatic methods offer high specificity and operate under mild conditions. Aldohexose dehydrogenase (AldT) can be used to oxidize D-mannose to D-mannonate, which then forms the lactone.[7][8]

Protocol:

  • Prepare a buffered solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).

  • Add D-mannose, the cofactor NAD+, and the AldT enzyme to the buffer.

  • Incubate the reaction mixture at an optimal temperature for the enzyme.

  • Monitor the reaction progress by measuring the formation of NADH spectrophotometrically at 340 nm.[7]

  • At neutral pH, the formed D-mannonolactone spontaneously hydrolyzes to D-mannonate.[7] The equilibrium will favor the lactone upon acidification.

  • Once the reaction is complete, denature the enzyme (e.g., by heat treatment) and remove it by centrifugation.

  • Purify the D-Mannono-γ-lactone from the reaction mixture using standard chromatographic techniques.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of D-Mannono-γ-lactone.

G cluster_oxidation Classical Oxidation Pathway D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid [O] (e.g., Br2/H2O) D_Mannono_gamma_lactone D-Mannono-γ-lactone D_Mannonic_Acid->D_Mannono_gamma_lactone Intramolecular Cyclization

Caption: Chemical pathway for the synthesis of D-Mannono-γ-lactone via classical oxidation of D-mannose.

G cluster_enzymatic Enzymatic Synthesis Pathway D_Mannose D-Mannose D_Mannonolactone D-Mannonolactone D_Mannose->D_Mannonolactone AldT, NAD+ D_Mannonic_Acid D-Mannonic Acid D_Mannonolactone->D_Mannonic_Acid Spontaneous Hydrolysis (neutral pH) D_Mannonic_Acid->D_Mannonolactone Cyclization (acidic pH)

Caption: Enzymatic synthesis of D-Mannono-γ-lactone and its equilibrium with D-mannonic acid.

G Start Start: D-Mannose Solution Reaction Reaction Step (Oxidation / Enzymatic Conversion) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, Spectroscopy) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Reaction Work-up (Neutralization, Filtration) Monitoring->Workup Reaction complete Purification Purification (Crystallization / Chromatography) Workup->Purification Product Final Product: D-Mannono-γ-lactone Purification->Product

Caption: A generalized experimental workflow for the synthesis and purification of D-Mannono-γ-lactone.

References

A Comparative Guide to the Spectroscopic Analysis of D-Mannonic Acid-1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for D-Mannonic acid-1,4-lactone and a common alternative, D-Glucono-1,5-lactone. The information is presented to facilitate objective analysis and support experimental design in research and development.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compoundData not availableData not available in search results
D-Glucono-1,5-lactoneD₂O3.64-4.13[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compoundData not availableData not available in search results
D-Glucono-1,5-lactoneD₂O181.23 (C1), 73.86 (C5), 65.304 (C6)

Table 3: IR Spectroscopic Data

Compound Sample Preparation Absorption Bands (cm⁻¹) Assignment
This compoundData not availableData not available in search resultsData not available
D-Glucono-1,5-lactoneKBr Pellet~3400 (broad)O-H stretch
1740[2]C=O stretch (lactone)
1212C-O stretch[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison. Below are standard protocols for NMR and FTIR analysis of sugar lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of sugar lactones for structural elucidation and comparison.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • Internal standard, e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or Trimethylsilyl-d6 propionate (B1217596) (TSP-d6)

  • Sample (this compound or alternative)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sugar lactone sample and dissolve it in approximately 0.6 mL of D₂O in a clean vial.

    • Add a small amount of the internal standard (e.g., DSS) to the solution for chemical shift referencing (δ = 0.00 ppm).

    • Vortex the vial to ensure complete dissolution and a homogenous solution.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • The number of scans can range from 8 to 64, depending on the sample concentration.

      • Apply a solvent suppression technique if the residual HOD signal is significant.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of a sugar lactone to identify its functional groups.

Materials:

  • FTIR Spectrometer with a sample holder for KBr pellets

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • Sample (this compound or alternative)

  • Spatula

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is completely dry to avoid a broad O-H band from water in the spectrum.[3]

    • Add a small amount of the sugar lactone sample (approx. 1-2 mg) to the KBr powder. The sample to KBr ratio should be roughly 1:100.[4]

    • Thoroughly mix and grind the sample and KBr together until a homogenous fine powder is obtained.[4]

    • Place a portion of the mixture into the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3]

  • Background Measurement:

    • Place an empty KBr pellet or no sample in the FTIR spectrometer's sample holder.

    • Run a background scan to obtain the spectrum of the atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place the KBr pellet containing the sample in the sample holder.

    • Acquire the FTIR spectrum of the sample.

    • Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption peaks in the spectrum.

    • Correlate the observed absorption bands to the corresponding functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_FTIR FTIR Spectroscopy Workflow NMR_Sample_Prep Sample Preparation (Dissolve in D₂O with standard) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment) NMR_Processing->NMR_Analysis FTIR_Sample_Prep Sample Preparation (KBr Pellet) FTIR_Background Background Scan FTIR_Sample_Prep->FTIR_Background FTIR_Sample_Scan Sample Scan FTIR_Sample_Prep->FTIR_Sample_Scan FTIR_Analysis Spectral Analysis (Peak Identification) FTIR_Sample_Scan->FTIR_Analysis Logical_Relationship Compound This compound NMR_Spec NMR Spectroscopy Compound->NMR_Spec FTIR_Spec FTIR Spectroscopy Compound->FTIR_Spec Alternative D-Glucono-1,5-lactone Alternative->NMR_Spec Alternative->FTIR_Spec H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity) NMR_Spec->H_NMR C_NMR ¹³C NMR Data (Chemical Shifts) NMR_Spec->C_NMR IR_Data IR Data (Absorption Bands) FTIR_Spec->IR_Data

References

Confirming the Purity of D-Mannonic acid-1,4-lactone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of D-Mannonic acid-1,4-lactone, alongside alternative analytical methods. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from potential impurities, including its primary hydrolytic degradation product, D-mannonic acid. A validated stability-indicating HPLC method is crucial for accurate purity assessment.[1]

Experimental Protocol: HPLC-RI Method

This protocol outlines a typical HPLC method using a Refractive Index (RI) detector, which is well-suited for analyzing compounds like sugar lactones that lack a strong UV chromophore.

1. System and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Amino-based or carbohydrate-specific column (e.g., Amide or Amino column, 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile (B52724) and ultrapure water.

  • This compound reference standard and sample for analysis.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Column Amino Column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI)
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

  • The percentage purity is calculated using the following formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions prep_sample Prepare Sample Solution filter Filter all solutions prep_sample->filter hplc_system Set up HPLC system (Column, Mobile Phase, Flow Rate, etc.) filter->hplc_system inject Inject Standard & Sample hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity determination of this compound.

Alternative Analytical Techniques for Purity Confirmation

While HPLC is a robust method, employing orthogonal techniques can provide a more comprehensive purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) are powerful alternatives that offer distinct advantages.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an accurate tool for purity assessment.

1. System and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.

4. Data Analysis:

  • Integrate the signals of a well-resolved proton from this compound and a proton from the internal standard.

  • The purity is calculated using the following equation: Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

A key advantage of NMR is its ability to distinguish between the lactone and its open-chain form, D-mannonic acid, through distinct chemical shifts, particularly in ¹³C NMR spectra.[2]

Logical Relationship for Purity Confirmation

Purity_Confirmation cluster_methods Purity Analysis Methods cluster_results Confirmation substance This compound Sample HPLC HPLC-RI substance->HPLC Quantitative Purity qNMR qNMR substance->qNMR Absolute Purity & Structure MS LC-MS substance->MS Impurity Identification purity_value Purity Value (%) HPLC->purity_value qNMR->purity_value impurity_profile Impurity Profile MS->impurity_profile final_assessment final_assessment purity_value->final_assessment Comprehensive Purity Assessment impurity_profile->final_assessment

Caption: Logical workflow for comprehensive purity assessment using orthogonal methods.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for identifying and characterizing impurities. While not typically used for direct quantification without appropriate standards, it provides crucial information about the molecular weight of the main component and any potential contaminants.

1. System and Materials:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • HPLC column and mobile phase as described in the HPLC section.

2. Analysis:

  • The sample is analyzed using the established HPLC method.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Mass spectra are acquired for the main peak and any impurity peaks.

3. Data Interpretation:

  • The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₆H₁₀O₆, MW: 178.14 g/mol ).[3]

  • The mass-to-charge ratio (m/z) of any impurity peaks can be used to deduce their elemental composition and potential structures, aiding in the identification of process-related impurities or degradation products.[4][5]

Comparison of Analytical Methods

FeatureHPLC-RIqNMRLC-MS
Primary Use Quantitative PurityAbsolute Purity & Structural InfoImpurity Identification
Reference Standard Required (same compound)Required (internal standard)Not essential for identification
Sensitivity ModerateLowerHigh
Specificity Good (with proper separation)High (structural information)Very High (mass-based)
Sample Throughput HighModerateHigh
Key Advantage Robust and widely availablePrimary method, no specific standard neededProvides molecular weight of impurities
Limitation Requires specific reference standardLower sensitivityQuantification can be complex

Conclusion

Confirming the purity of this compound is most effectively achieved through a combination of analytical techniques. HPLC with RI detection serves as a robust and reliable method for routine quantitative purity analysis. For a more comprehensive understanding and for primary characterization, qNMR provides an accurate, absolute purity value and structural confirmation. LC-MS is the preferred method for the identification and characterization of unknown impurities. By leveraging the strengths of these orthogonal methods, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

D-Mannonic Acid-1,4-Lactone: A Comparative Guide to its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of D-Mannonic acid-1,4-lactone with other established antioxidants. While direct quantitative comparative data for this compound is limited in publicly available literature, this document outlines its known antioxidant properties, presents detailed experimental protocols for key antioxidant assays, and offers a framework for comparative analysis.

Introduction to this compound as an Antioxidant

This compound is a sugar lactone that has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[1] Its antioxidant properties are of significant interest, with research indicating its potential to mitigate oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.

The antioxidant activity of this compound is attributed to its molecular structure, which, like other sugar derivatives, may enable it to scavenge free radicals. While its direct antioxidant capacity is still an area of active research, its metabolic relationship with L-ascorbic acid (Vitamin C), a potent natural antioxidant, is noteworthy. L-Mannonic acid-1,4-lactone serves as a precursor in the synthesis of Vitamin C, highlighting the potential of mannose derivatives in antioxidant pathways.

Quantitative Comparison of Antioxidant Activity

Table 1: Comparative Radical Scavenging Activity (IC50 Values)

AntioxidantDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Superoxide Anion Scavenging IC50 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid~5 - 20~2 - 10~50 - 150
Trolox~4 - 10~3 - 8~20 - 100
Gallic Acid~1 - 5~1 - 5~10 - 50

Note: The IC50 values presented for Ascorbic Acid, Trolox, and Gallic Acid are approximate ranges sourced from various studies and can vary based on specific experimental conditions.

Table 2: Comparative Antioxidant Capacity (TEAC and FRAP Values)

AntioxidantTEAC (Trolox Equivalent Antioxidant Capacity) (mM Trolox/g)FRAP (Ferric Reducing Antioxidant Power) (mM Fe(II)/g)
This compound Data Not AvailableData Not Available
Ascorbic AcidHighHigh
Trolox1.0 (by definition)Moderate
Gallic AcidHighHigh

Experimental Protocols

To facilitate further research and direct comparison, this section details the methodologies for three widely accepted in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or water) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the sample or standard solution with 100 µL of the DPPH solution. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Sample Preparation: Prepare solutions of this compound and reference antioxidants at various concentrations.

  • Reaction Mixture: Add 30 µL of the sample or standard solution to 1.5 mL of the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as mM of Fe(II) equivalents per gram of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by a decrease in absorbance.

Methodology:

  • Preparation of ABTS•⁺ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of this compound and reference antioxidants at various concentrations.

  • Reaction Mixture: Add 10 µL of the sample or standard solution to 1 mL of the diluted ABTS•⁺ solution.

  • Incubation: Allow the mixture to react for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Antioxidant Assay Reagent (e.g., DPPH, FRAP, ABTS) mix Mixing & Incubation reagent->mix sample Sample Preparation (this compound & Standards) sample->mix measure Spectrophotometric Measurement mix->measure calculate Data Calculation (IC50 / TEAC) measure->calculate

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Mannose_Ascorbic_Acid_Pathway D_Mannose D-Mannose GDP_D_Mannose GDP-D-Mannose D_Mannose->GDP_D_Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation L_Galactose L-Galactose GDP_D_Mannose->L_Galactose Multiple Steps L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid D_Mannonic_Acid_Lactone This compound D_Mannonic_Acid->D_Mannonic_Acid_Lactone Lactonization

Caption: Simplified schematic of the mannose pathway in Vitamin C synthesis.

Conclusion

This compound presents potential as an antioxidant, though further quantitative studies are required to fully elucidate its efficacy in comparison to other well-established antioxidants. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses. Future research focusing on the direct measurement of the radical scavenging and reducing properties of this compound will be invaluable for its potential application in drug development and as a therapeutic agent against oxidative stress-related conditions.

References

D-Mannonic Acid-1,4-Lactone: A Comparative Analysis of In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from laboratory assays to whole-organism studies is paramount. This guide provides a comparative overview of the methodologies and findings from in vitro and in vivo investigations of D-Mannonic acid-1,4-lactone, a carbohydrate derivative with emerging therapeutic interest.

While direct comparative studies are limited, this document synthesizes available data on its bioactivity and outlines the experimental frameworks used to evaluate its efficacy and mechanisms of action in both controlled laboratory settings and living organisms.

Data Presentation: Quantitative Analysis

The publicly available quantitative data for this compound remains sparse. The following tables are structured to highlight the key parameters that would be assessed in typical in vitro and in vivo studies. As specific data for this compound becomes available through further research, these tables can serve as a template for its comprehensive evaluation.

Table 1: In Vitro Efficacy of this compound

Assay TypeTargetCell Line/SystemConcentration RangeKey FindingsReference
Enzyme InhibitionLysozyme (B549824)Purified EnzymeData not availableReported inhibitory activity[1]
Enzyme Inhibitionβ-GalactosidasePurified EnzymeData not availableReported inhibitory activity
Oxidative StressReactive Oxygen SpeciesHuman Cell LinesData not availableReduction in oxidative damage markers

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosage and AdministrationDurationKey FindingsReference
RatNeurodegeneration (Retinal Ischemia)Data not availableData not availableSignificant preservation of retinal ganglion cells; Improved visual function

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not widely published. Therefore, this section provides generalized methodologies for the types of experiments in which this compound has been investigated.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical workflow for assessing the inhibitory effect of a compound on a purified enzyme, such as lysozyme or β-galactosidase.

  • Preparation of Reagents :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO).

    • Prepare a stock solution of the target enzyme and its specific substrate.

    • Prepare an assay buffer with the optimal pH and ionic strength for the enzyme's activity.

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, followed by various concentrations of this compound.

    • Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Add the enzyme to each well and pre-incubate to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a spectrophotometer or fluorometer to measure the formation of the product.

  • Data Analysis :

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a suitable dose-response curve.

In Vivo Neuroprotection Study in a Rodent Model of Retinal Ischemia (General Protocol)

This protocol describes a general approach to evaluating the neuroprotective effects of a compound in a rat model of retinal ischemia, which leads to the loss of retinal ganglion cells.

  • Animal Model Induction :

    • Acclimatize adult male rats to the laboratory conditions.

    • Induce transient retinal ischemia in one eye by elevating the intraocular pressure above the systolic blood pressure for a defined period (e.g., 60 minutes). The contralateral eye can serve as a control.

  • Compound Administration :

    • Prepare a sterile formulation of this compound for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral).

    • Administer the compound at various doses to different groups of animals. Include a vehicle-treated control group.

    • The dosing regimen (e.g., once daily) and duration (e.g., 14 days) should be pre-determined.

  • Outcome Assessment :

    • Visual Function : Assess visual acuity using behavioral tests such as the optomotor response test at baseline and at the end of the study.

    • Histology : At the end of the treatment period, euthanize the animals and enucleate the eyes. Process the retinas for histological analysis.

    • Cell Viability : Quantify the number of surviving retinal ganglion cells in the ganglion cell layer of the retina using a specific marker (e.g., Brn3a staining).

  • Data Analysis :

    • Compare the number of surviving retinal ganglion cells and the visual function outcomes between the treated and vehicle control groups using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language.

cluster_invitro In Vitro Experimental Workflow reagents Reagent Preparation (Compound, Enzyme, Substrate) assay_setup Assay Setup (96-well plate) reagents->assay_setup incubation Pre-incubation (Compound + Enzyme) assay_setup->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Data Acquisition (Spectrophotometry) reaction->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

cluster_invivo In Vivo Experimental Workflow acclimatization Animal Acclimatization ischemia Induction of Retinal Ischemia acclimatization->ischemia treatment Compound Administration ischemia->treatment assessment Outcome Assessment (Visual Function, Histology) treatment->assessment analysis Statistical Analysis assessment->analysis

Caption: A generalized workflow for an in vivo neuroprotection study.

cluster_pathway Potential Neuroprotective Signaling Pathways stress Oxidative Stress / Ischemia nrf2 Nrf2/HO-1 Pathway creb CREB-BDNF Pathway compound This compound compound->nrf2 compound->creb antioxidant Increased Antioxidant Response nrf2->antioxidant neurotrophic Enhanced Neurotrophic Support creb->neurotrophic survival Neuronal Survival antioxidant->survival neurotrophic->survival

References

Cross-Reactivity of D-Mannonic acid-1,4-lactone with Various Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of D-Mannonic acid-1,4-lactone with a selection of enzymes. The information is intended to assist researchers in evaluating its potential as a substrate, inhibitor, or modulator of enzymatic activity. The content is supported by available experimental data and includes detailed methodologies for the key assays discussed.

Executive Summary

This compound, a sugar lactone derived from D-mannose, exhibits specific interactions with certain enzymes. Notably, it serves as a substrate for mannonate dehydratase and is reported to have inhibitory effects on lysozyme (B549824) and β-galactosidase. This guide delves into the specifics of these interactions, presenting quantitative data where available and outlining the experimental protocols necessary to assess these activities.

Data Presentation: Enzyme Interaction Profile

The following table summarizes the known interactions of this compound with various enzymes. Quantitative data, where available, is provided to enable a clear comparison of its effects.

EnzymeOrganismInteraction TypeQuantitative Data (Km, kcat, Ki)
Mannonate Dehydratase (TaManD)Thermoplasma acidophilumSubstrateKm: 0.8 ± 0.1 mM kcat: 15.1 ± 0.5 s-1
LysozymeNot SpecifiedInhibitorSpecific Ki or IC50 not available in the reviewed literature.[1]
β-GalactosidaseEscherichia coliInhibitorSpecific Ki or IC50 not available in the reviewed literature. Sugar lactones, in general, are known inhibitors.[2][3][4]

Detailed Enzyme Interactions

Mannonate Dehydratase

A mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum (TaManD) demonstrates high specificity for D-mannonate and its corresponding lactone, this compound. The enzyme catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate. In aqueous solution, this compound exists in equilibrium with its open-chain form, D-mannonate, which is the direct substrate for TaManD. The kinetic parameters for the enzyme with D-mannonate have been determined, indicating an efficient catalytic process.

Lysozyme
β-Galactosidase

While there is no specific quantitative data for the inhibition of β-galactosidase by this compound, it is known that sugar lactones, in general, can act as inhibitors of this enzyme[2][3][4]. The structural similarity of these lactones to the transition state of the natural substrate (lactose) is believed to be the basis for their inhibitory action. For instance, the related compound D-galactono-1,4-lactone is a known inhibitor of β-galactosidase.

Experimental Protocols

Mannonate Dehydratase Activity Assay

This protocol describes a method to determine the activity of mannonate dehydratase with D-mannonate (the open-chain form of this compound).

Principle: The enzymatic dehydration of D-mannonate produces 2-keto-3-deoxy-D-gluconate (KDG). The formation of KDG can be measured using a coupled spectrophotometric assay.

Materials:

  • Purified Mannonate Dehydratase (TaManD)

  • This compound (will hydrolyze to D-mannonate in solution)

  • HEPES buffer (50 mM, pH 7.0)

  • CoSO4 (1 mM)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK)

  • Pyruvate kinase (PK)

  • L-lactate dehydrogenase (LDH)

  • ATP (1.5 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • NADH (0.16 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM CoSO4, 1.5 mM ATP, 1.5 mM PEP, 0.16 mM NADH, and saturating amounts of the coupling enzymes (KdgK, PK, and LDH).

  • Add varying concentrations of this compound to the reaction mixture and allow it to equilibrate to form D-mannonate.

  • Initiate the reaction by adding a known concentration of purified TaManD.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 65°C for TaManD), which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

General Enzyme Inhibition Assay (e.g., for Lysozyme or β-Galactosidase)

This protocol provides a general framework for assessing the inhibitory potential of this compound against an enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates inhibition.

Materials:

  • Target enzyme (e.g., Lysozyme or β-Galactosidase)

  • Substrate for the target enzyme (e.g., Micrococcus lysodeikticus for lysozyme, o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase)

  • This compound (inhibitor)

  • Appropriate buffer for the enzyme assay

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a multi-well plate or cuvettes, add the enzyme and the inhibitor solution at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Mix Enzyme and Inhibitor A->D B Prepare Substrate Solution F Add Substrate to Initiate Reaction B->F C Prepare Inhibitor (this compound) Dilutions C->D E Pre-incubate D->E E->F G Monitor Reaction Kinetics (e.g., Absorbance Change) F->G H Calculate Initial Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I K Determine Ki and Inhibition Mode H->K J Determine IC50 I->J Metabolic_Pathway D_Mannose D-Mannose AldT Aldohexose Dehydrogenase D_Mannose->AldT D_Mannonic_lactone This compound spontaneous Spontaneous hydrolysis D_Mannonic_lactone->spontaneous D_Mannonate D-Mannonic acid TaManD Mannonate Dehydratase (TaManD) D_Mannonate->TaManD KDG 2-keto-3-deoxy-D-gluconate AldT->D_Mannonic_lactone spontaneous->D_Mannonate TaManD->KDG

References

A Comprehensive Review of D-Mannonic Acid-1,4-Lactone and Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Mannonic acid-1,4-lactone, a sugar derivative of D-mannose, is a versatile molecule with a growing number of applications across the pharmaceutical, cosmetic, and food industries. Its unique chemical structure and biological activities make it a compound of significant interest for researchers and product developers. This guide provides a comprehensive comparison of this compound's performance in various applications, supported by available experimental data and detailed methodologies.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol .[1][2] It is known to be soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3]

PropertyValue
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol
AppearanceWhite crystalline powder
Melting Point153 °C
CAS Number26301-79-1

Applications in Enzyme Inhibition

This compound has been identified as an inhibitor of certain glycosidases, enzymes that play crucial roles in various biological processes.

β-Galactosidase Inhibition
Lysozyme (B549824) Inhibition

This compound has also been reported to exhibit lysozyme inhibitory activity.[2] This suggests potential applications in areas where lysozyme activity needs to be modulated. However, detailed kinetic studies and comparisons with other lysozyme inhibitors are not extensively documented.

Use in Synthesis of Complex Carbohydrates

This compound serves as a valuable building block in the chemical and chemoenzymatic synthesis of more complex and bioactive oligosaccharides.[7][8][9] Its structure allows it to be used as a glycosyl acceptor in glycosylation reactions.

Disaccharide Synthesis

One notable application is in the synthesis of disaccharides. For instance, 2,5,6-tri-O-benzoyl-D-mannono-1,4-lactone has been used as a key intermediate in the synthesis of β-D-Galf-(1→3)-D-Manp, a disaccharide present in the lipopeptidophosphoglycan (LPPG) of Trypanosoma cruzi.

Experimental Protocol: Synthesis of β-D-Galf-(1→3)-D-Manp using a D-Mannono-1,4-lactone derivative

A general procedure for such a synthesis involves the condensation of a protected D-mannono-1,4-lactone derivative with a protected galactofuranose donor, promoted by a Lewis acid like SnCl₄. This is followed by the reduction of the lactone and subsequent deprotection steps to yield the final disaccharide. The workflow for such a synthesis can be visualized as follows:

G cluster_protection Protection cluster_glycosylation Glycosylation cluster_modification_deprotection Modification & Deprotection D-Mannonic_acid_1_4_lactone This compound Protected_Lactone 2,5,6-tri-O-benzoyl- D-mannono-1,4-lactone D-Mannonic_acid_1_4_lactone->Protected_Lactone Benzoylation Glycosylated_Lactone β-glycosyl-lactone Protected_Lactone->Glycosylated_Lactone Protected_Galactose Protected D-galactofuranose (Glycosyl Donor) Protected_Galactose->Glycosylated_Lactone SnCl4 Reduced_Disaccharide Reduced Disaccharide Glycosylated_Lactone->Reduced_Disaccharide Reduction (diisoamylborane) Final_Disaccharide β-D-Galf-(1→3)-D-Manp Reduced_Disaccharide->Final_Disaccharide Debenzoylation G Start Select API and Excipients Formulation Prepare Formulations (API + Excipient) Start->Formulation Stability_Chambers Place in Stability Chambers (Accelerated and Long-term) Formulation->Stability_Chambers Time_Points Sample at Predetermined Time Points Stability_Chambers->Time_Points Analysis Analyze Samples (HPLC for API degradation) Time_Points->Analysis Data_Comparison Compare Stability Profiles Analysis->Data_Comparison Conclusion Determine Most Effective Stabilizer Data_Comparison->Conclusion G Fecal_Sample Fresh Fecal Sample Inoculum_Prep Prepare Fecal Inoculum (Anaerobic Conditions) Fecal_Sample->Inoculum_Prep Fermentation Batch Fermentation with Substrates (this compound, Controls) Inoculum_Prep->Fermentation Incubation Incubate Anaerobically Fermentation->Incubation Analysis_Microbiota Microbiota Analysis (16S rRNA Sequencing) Incubation->Analysis_Microbiota Analysis_Metabolites Metabolite Analysis (SCFAs by GC, pH) Incubation->Analysis_Metabolites Results Evaluate Prebiotic Effect Analysis_Microbiota->Results Analysis_Metabolites->Results

References

A Comparative Guide to D-Mannonic Acid-1,4-Lactone and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of D-Mannonic acid-1,4-lactone and its alternatives, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is based on peer-reviewed studies and focuses on key performance metrics, experimental protocols, and relevant biological pathways.

Executive Summary

This compound, a sugar lactone derived from D-mannose, exhibits a range of biological activities, including enzyme inhibition and potential prebiotic and antioxidant effects.[1] This guide compares its performance with other sugar lactones, such as D-Galactono-1,4-lactone and D-Glucono-δ-lactone, across these activities. While direct comparative studies are limited, this document compiles available quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to aid in the selection of appropriate compounds for research and development.

Enzyme Inhibition: A Comparative Analysis

This compound is a known inhibitor of β-galactosidase and also exhibits inhibitory activity against lysozyme.[1][2][3] Its performance can be compared with other sugar lactones that also act as enzyme inhibitors.

Table 1: Comparison of β-Galactosidase Inhibition by Sugar Lactones

CompoundTarget EnzymeOrganismInhibition Constant (Ki) / IC50Citation
This compound β-GalactosidaseEscherichia coliData not available in searched literature[2][3]
4-Deoxy-D-galactono-1,4-lactam (Derivative of D-Galactono-1,4-lactone)β-GalactofuranosidasePenicillium fellutanumKi = 88 ± 4 µM[4]
D-Galactono-1,4-lactoneβ-GalactosidaseNot specifiedKnown inhibitor, specific Ki/IC50 not found[5]
L-Arabinono-(1→5)-lactoneβ-GalactosidaseBarleyInhibitory action confirmed[6]
Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on β-galactosidase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against β-galactosidase.

Materials:

  • β-Galactosidase from Escherichia coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • Phosphate (B84403) buffer (pH 7.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Sodium Carbonate (Na2CO3) solution to stop the reaction

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add a fixed amount of β-galactosidase solution to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate ONPG to all wells.

  • Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the product (o-nitrophenol) at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for β-Galactosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare β-Galactosidase Solution D Add Enzyme to Wells A->D B Prepare ONPG Substrate G Add ONPG to Initiate B->G C Prepare Test Compound Dilutions E Add Test Compound C->E D->E F Pre-incubate E->F F->G H Incubate G->H I Stop Reaction (Na2CO3) H->I J Measure Absorbance at 420 nm I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Caption: Workflow for determining the IC50 of an inhibitor on β-galactosidase.

Prebiotic Potential: A Comparative Overview

This compound is suggested to have prebiotic effects, potentially promoting the growth of beneficial gut bacteria.[1] A direct comparison with established prebiotics like inulin (B196767) is necessary to validate its efficacy.

Table 2: Comparison of Prebiotic Properties

PropertyThis compoundInulinCitation
Effect on Bifidobacterium Growth Potential to promote growth (specific data not available)Promotes growth of various Bifidobacterium species[7][8]
Effect on Lactobacillus Growth Potential to promote growth (specific data not available)Promotes growth of various Lactobacillus species[9][10][11]
Short-Chain Fatty Acid (SCFA) Production Data not availableIncreases production of acetate, propionate, and butyrate[12]

Note: Quantitative data on the prebiotic activity of this compound is currently lacking in the reviewed scientific literature, preventing a direct quantitative comparison with inulin.

Experimental Protocol: In Vitro Prebiotic Activity Assessment

This protocol describes a method to evaluate the prebiotic potential of a carbohydrate by assessing its impact on the growth of probiotic bacteria.

Objective: To determine the prebiotic effect of a test carbohydrate on the growth of Bifidobacterium and Lactobacillus strains.

Materials:

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum)

  • Basal medium (e.g., MRS broth for Lactobacillus, supplemented MRS for Bifidobacterium)

  • Test carbohydrate (e.g., this compound)

  • Positive control (e.g., Inulin)

  • Negative control (e.g., Glucose or no carbohydrate)

  • Anaerobic chamber or system

  • Spectrophotometer or microplate reader for optical density (OD) measurement at 600 nm

Procedure:

  • Prepare the basal medium and supplement it with the test carbohydrate, positive control, or negative control at a defined concentration (e.g., 1% w/v).

  • Inoculate the media with a standardized culture of the probiotic strain.

  • Incubate the cultures under anaerobic conditions at 37°C.

  • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), measure the optical density (OD600) of the cultures to monitor bacterial growth.

  • At the end of the incubation, collect supernatant for Short-Chain Fatty Acid (SCFA) analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plate serial dilutions of the cultures on appropriate agar (B569324) plates to determine viable cell counts (CFU/mL).

  • Compare the growth curves, final cell counts, and SCFA profiles between the test carbohydrate, positive control, and negative control to assess the prebiotic effect.

Logical Flow for In Vitro Prebiotic Assay

G A Prepare Media (Test, Positive, Negative Controls) B Inoculate with Probiotic Strain A->B C Anaerobic Incubation at 37°C B->C D Monitor Growth (OD600) C->D E Measure Final Cell Count (CFU/mL) C->E F Analyze SCFA Production (GC/HPLC) C->F G Compare Results D->G E->G F->G

Caption: In vitro assessment of the prebiotic potential of a carbohydrate.

Antioxidant Activity

Table 3: Comparison of Antioxidant Activity

CompoundDPPH Scavenging Activity (IC50)Oxygen Radical Absorbance Capacity (ORAC)Citation
This compound Data not availableData not available-
Ascorbic Acid (Vitamin C) Widely reported, varies by assay conditionsHigh ORAC value[13]
Trolox (Vitamin E analog) Widely reported, varies by assay conditionsStandard for ORAC assay-

Note: The lack of specific data for this compound prevents a direct comparison with standard antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of the test compound or positive control to the respective wells. Include a blank with only methanol and DPPH.

  • Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling and Metabolic Pathways

D-Mannonic acid is an intermediate in the D-glucuronate catabolic pathway in some bacteria.[14] In mammals, while the direct metabolic fate of this compound is not extensively detailed, a D-mannonate pathway has been identified.[15] Furthermore, mannose derivatives are precursors in the biosynthesis of ascorbic acid (Vitamin C) in plants.[16]

D-Mannonate Pathway in Mammals (Hypothesized)

G A L-Gulonate B D-Mannonate A->B Dehydrogenase C 2-Keto-3-deoxy-D-gluconate B->C D-Mannonate Dehydratase D Pyruvate + D-Glyceraldehyde-3-phosphate C->D KDG Aldolase

Caption: A potential metabolic pathway involving D-Mannonate in mammals.

Conclusion

This compound presents itself as a compound of interest with potential applications stemming from its enzyme inhibitory, prebiotic, and antioxidant properties. However, this guide highlights a significant gap in the existing literature regarding direct, quantitative comparisons with other well-established compounds. The provided experimental protocols offer a framework for researchers to generate the necessary data to elucidate its relative performance. Further investigation into its metabolic pathways in mammalian systems is also warranted to fully understand its biological significance and potential for drug development.

References

Safety Operating Guide

Proper Disposal of D-Mannonic acid-1,4-lactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the responsible handling and disposal of chemical reagents like D-Mannonic acid-1,4-lactone are fundamental to laboratory safety and environmental stewardship. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), proper disposal protocols must be followed to ensure a safe and compliant laboratory environment.[1]

This guide provides a step-by-step procedure for the proper disposal of this compound, based on general principles for non-hazardous chemical waste.

Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) provided by your supplier and contact your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and local regulations.

Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate PPE.

  • Handling: Conduct all handling and disposal in a well-ventilated area.[2]

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Body Protection: Wear a lab coat or other protective clothing.[2]

  • Avoid Inhalation/Contact: Avoid the formation of dust and aerosols. Do not allow the chemical to come into contact with skin or eyes.[2]

Waste Identification and Segregation

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Identify as Non-Hazardous: Based on available GHS classification, this compound is considered non-hazardous.[1]

  • Segregate Waste: Keep this compound waste separate from hazardous waste streams such as halogenated organic waste, acids, bases, or heavy metals.[3][4] Mixing different waste types can create a hazardous mixture and complicate disposal.[5][6]

  • Labeling: Use a container clearly labeled "this compound Waste" or similar designation for collection.

Disposal of Solid this compound

This compound is a white crystalline solid.[1]

  • Small Quantities: For small amounts of uncontaminated, solid this compound, disposal may be permitted in the regular solid waste stream.

  • Institutional Policy: However, many institutions prohibit placing any chemical waste in laboratory trash cans handled by custodial staff.[7] In such cases, the non-hazardous solid waste should be securely packaged, labeled "non-hazardous," and placed directly into the designated dumpster.[5][7]

Disposal of this compound Solutions

This compound is soluble in water.[1]

  • Check Local Regulations: Before disposing of any chemical down the drain, confirm with your EHS department and local wastewater authority that this is permissible.[8][9]

  • Dilution: If approved, aqueous solutions of this compound may be flushed to the sanitary sewer with copious amounts of water (a dilution of at least 100 times the volume of the chemical solution is often recommended).[5][9] This is only for non-hazardous, water-soluble chemicals.[5][8]

  • pH Confirmation: Ensure the pH of the solution is between the acceptable range for drain disposal (typically 5-9) before flushing.[8]

Spill Management and Contaminated Materials
  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[2]

  • Cleanup: Collect the spilled solid material (e.g., by sweeping carefully to avoid dust formation) or absorb liquids with an inert material.[2]

  • Disposal: Place all collected spill material and contaminated items (e.g., gloves, absorbent pads, weighing paper) into a suitable, sealed, and clearly labeled container for disposal.[2][10] Do not let the chemical enter drains during a spill cleanup.[2]

Disposal of Empty Containers
  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent like water.[5]

  • Rinsate Collection: The rinsate (the rinse water) from a non-hazardous chemical can typically be disposed of down the sanitary sewer with plenty of water, following the same procedure as for solutions.[5]

  • Container Disposal: Once triple-rinsed, deface or remove the original label to indicate the container is empty and no longer holds the chemical.[7] The clean container can then typically be disposed of as regular laboratory trash or glassware.[5][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_consult cluster_form cluster_solid cluster_solution cluster_contaminated start Start: Have D-Mannonic acid-1,4-lactone Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe consult Consult SDS and Institutional EHS Policy ppe->consult form What is the form of the waste? consult->form solid_path Solid (Uncontaminated) form->solid_path Solid solution_path Aqueous Solution form->solution_path Solution contaminated_path Contaminated Materials (e.g., spill cleanup) form->contaminated_path Contaminated Material solid_dispose Package, label 'non-hazardous', and place in designated dumpster per institutional policy. solid_path->solid_dispose drain_ok Is drain disposal of non-hazardous, water-soluble chemicals permitted? solution_path->drain_ok flush Flush to sanitary sewer with copious amounts of water (>100x volume). drain_ok->flush Yes collect Collect as non-hazardous liquid chemical waste for EHS pickup. drain_ok->collect No collect_contam Collect in a sealed, labeled container. Dispose of as solid waste via EHS. contaminated_path->collect_contam

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Protocols for D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of D-Mannonic acid-1,4-lactone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on information from safety data sheets (SDS) and general chemical safety guidelines.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

Skin Protection:

  • Gloves: Handle the substance with gloves.[1] Nitrile or neoprene gloves are recommended as they generally offer good resistance to a range of chemicals, including esters.[2][3] Always inspect gloves prior to use and wash and dry hands after handling.[1]

  • Protective Clothing: Wear impervious clothing to prevent skin contact.[1] A standard laboratory coat is typically sufficient for handling small quantities. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls should be considered.

Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.

  • If there is a potential for the formation of dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved particulate respirator should be used.

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Use non-sparking tools to prevent ignition sources.[1][4]

  • Take measures to prevent the buildup of electrostatic charge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • The chemical should be kept in suitable and closed containers for disposal.[4]

  • Contaminated packaging should be treated as the product itself.

Quantitative Data Summary

For quick reference, the following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Handling Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a well-ventilated fume hood Safety goggles with side-shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Handling larger quantities or potential for splashing Safety goggles with side-shields and/or face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required with adequate ventilation
Cleaning up spills or generating dust/aerosols Safety goggles with side-shieldsNitrile or neoprene glovesLaboratory coat or coverallsNIOSH-approved particulate respirator

Experimental Protocols

The information provided in this document is based on a review of safety data sheets and general laboratory safety practices. Specific experimental protocols should always be developed in conjunction with a site-specific risk assessment.

Visualizing the PPE Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Plan to handle this compound B Assess the scale of the operation (small vs. large quantity) A->B C Is there a potential for dust or aerosol generation? B->C Large B->C Small F Add Face Shield and/or Chemical-Resistant Apron B->F Large Quantity/ Splash Potential D Is the work area well-ventilated? C->D E Standard PPE: - Safety goggles - Nitrile/neoprene gloves - Lab coat C->E No G Use a NIOSH-approved particulate respirator C->G Yes D->E Yes H Proceed with caution and ensure local exhaust ventilation (e.g., fume hood) D->H No E->F If splash risk exists

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.